3-(3-Bromophenyl)-1,2-oxazol-5-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3-bromophenyl)-2H-1,2-oxazol-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-2-6(4-7)8-5-9(12)13-11-8/h1-5,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMHJWVBGICUEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=CC(=O)ON2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(3-Bromophenyl)-1,2-oxazol-5-ol: Structure, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical compound 3-(3-Bromophenyl)-1,2-oxazol-5-ol, with a primary focus on its structure, physicochemical properties, and potential relevance in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide consolidates computed data and draws parallels from closely related analogues to offer a predictive but thorough analysis.
Chemical Structure and Nomenclature
The compound is systematically named 5-(3-Bromophenyl)isoxazol-3-ol . It is crucial to note that this compound exists in a tautomeric equilibrium with 5-(3-bromophenyl)-1,2-oxazol-3-one . This tautomerism is a characteristic feature of hydroxyisoxazoles and can influence the molecule's reactivity and biological interactions. For the purpose of clarity, this guide will primarily refer to the compound as 5-(3-Bromophenyl)isoxazol-3-ol, while acknowledging its tautomeric nature.
Molecular Formula: C₉H₆BrNO₂
Canonical SMILES: C1=CC(=CC(=C1)Br)C2=CC(=O)NO2
InChI Key: MRWUKXXQCLVGJP-UHFFFAOYSA-N
The structure consists of a central isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. A 3-bromophenyl group is attached at the 5-position of the isoxazole ring, and a hydroxyl group is at the 3-position.
Physicochemical Properties
Quantitative data for 5-(3-Bromophenyl)isoxazol-3-ol is primarily based on computational predictions available from public chemical databases. These properties are essential for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| Molecular Weight | 240.05 g/mol | PubChem CID: 57438414[1] |
| XLogP3 | 2.1 | PubChem CID: 57438414[1] |
| Hydrogen Bond Donor Count | 1 | PubChem CID: 57438414[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem CID: 57438414[1] |
| Rotatable Bond Count | 1 | PubChem CID: 57438414[1] |
| Exact Mass | 238.95819 g/mol | PubChem CID: 57438414[1] |
| Monoisotopic Mass | 238.95819 g/mol | PubChem CID: 57438414[1] |
| Topological Polar Surface Area | 55.4 Ų | PubChem CID: 57438414[1] |
| Heavy Atom Count | 13 | PubChem CID: 57438414[1] |
| Complexity | 252 | PubChem CID: 57438414[1] |
Tautomerism in Hydroxyisoxazoles
The tautomeric equilibrium between the hydroxyl (-OH) form (isoxazol-3-ol) and the keto (=O) form (isoxazol-3-one) is a critical aspect of this molecule's chemistry. The predominant tautomer can depend on the solvent, pH, and solid-state packing forces. This equilibrium can be investigated using spectroscopic methods like NMR.
Caption: Tautomeric equilibrium of the title compound.
Synthesis Strategies
A plausible synthetic route would involve the reaction of 3-bromobenzaldehyde with hydroxylamine to form an aldoxime. This aldoxime can then be oxidized in situ to the corresponding nitrile oxide, which subsequently undergoes a cycloaddition with an appropriate alkyne.
References
Technical Guide: Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a feasible and well-documented synthetic route to 3-(3-Bromophenyl)-1,2-oxazol-5-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is based on established chemical transformations, ensuring reproducibility and scalability.
Synthetic Pathway Overview
The synthesis of this compound is most effectively achieved through a cyclization reaction of a β-ketoester with hydroxylamine. This method is a common and reliable approach for the formation of the isoxazol-5-ol ring system. The key intermediate for this synthesis is ethyl 3-(3-bromophenyl)-3-oxopropanoate, which is commercially available.
The overall reaction involves the condensation of ethyl 3-(3-bromophenyl)-3-oxopropanoate with hydroxylamine hydrochloride. The reaction proceeds in the presence of a base to neutralize the hydrochloride and facilitate the nucleophilic attack of the hydroxylamine on the keto and ester carbonyl groups of the β-ketoester, followed by intramolecular cyclization and dehydration to yield the desired product.
Figure 1: Proposed synthetic pathway for this compound.
Physicochemical Data of Key Compounds
The following table summarizes the key physicochemical properties of the starting material. Data for the final product are predicted or based on analogous compounds due to limited availability in the literature.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| Ethyl 3-(3-bromophenyl)-3-oxopropanoate | 21575-91-7 | C₁₁H₁₁BrO₃ | 271.11 | Liquid | 255-256 |
| This compound | Not Available | C₉H₆BrNO₂ | 240.05 | Solid (Predicted) | N/A |
Detailed Experimental Protocol
This protocol is adapted from general procedures for the synthesis of 3-aryl-1,2-oxazol-5-ols from β-ketoesters.[1][2][3]
Materials:
-
Ethyl 3-(3-bromophenyl)-3-oxopropanoate
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or Sodium Acetate (NaOAc)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 eq) in a suitable solvent such as ethanol.
-
Addition of Reagents: To this solution, add a solution of hydroxylamine hydrochloride (1.2 eq) and a base like sodium hydroxide (1.2 eq) or sodium acetate (1.5 eq) in a minimal amount of water.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80°C for ethanol) and maintain for a period of 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and reduce the volume of the solvent under reduced pressure.
-
Acidification: Dilute the residue with water and acidify to a pH of approximately 2-3 using a 1M HCl solution. This will precipitate the product.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Figure 2: General experimental workflow for the synthesis of this compound.
Expected Characterization Data
The following table outlines the expected spectroscopic data for the final product, based on the known spectra of similar isoxazole derivatives.
| Spectroscopic Data | Expected Observations |
| ¹H NMR | Aromatic protons of the bromophenyl group (multiplets in the range of δ 7.2-8.0 ppm). A singlet for the C4-H of the isoxazole ring (around δ 5.5-6.5 ppm). A broad singlet for the hydroxyl proton (variable, may exchange with D₂O). |
| ¹³C NMR | Resonances for the bromophenyl carbons (δ 120-135 ppm, including the carbon bearing the bromine). Resonances for the isoxazole ring carbons (e.g., C3, C4, C5, typically in the range of δ 90-170 ppm). |
| IR (cm⁻¹) | Broad O-H stretch (~3400-3200 cm⁻¹), C=O stretch (if in keto tautomeric form, ~1700 cm⁻¹), C=N stretch (~1600 cm⁻¹), aromatic C=C stretches (~1580, 1470 cm⁻¹), C-Br stretch (~700-600 cm⁻¹). |
| Mass Spec (m/z) | Molecular ion peak [M]⁺ corresponding to the mass of C₉H₆BrNO₂ (m/z ≈ 239/241 due to bromine isotopes). |
Safety Considerations
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
3-bromophenyl derivatives and organic solvents should be handled with care. Avoid inhalation, ingestion, and skin contact.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
This guide provides a robust framework for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and desired scale.
References
In-depth Technical Guide: 3-(3-Bromophenyl)-1,2-oxazol-5-ol (CAS 1188158-52-2) - A Compound Awaiting Characterization
Researchers, scientists, and drug development professionals are constantly seeking novel molecular entities with the potential for therapeutic applications. While the chemical structure of 3-(3-Bromophenyl)-1,2-oxazol-5-ol is defined by its CAS number 1188158-52-2, a comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of specific data for this particular compound. This guide summarizes the currently available information on closely related analogs and outlines the necessary experimental work required to build a technical profile for this molecule.
Physicochemical Properties: An Estimation Based on Analogs
Direct experimental data for this compound is not available. However, we can infer some of its properties based on data for a structurally similar isomer, 5-(3-Bromophenyl)isoxazol-3-ol (CAS 889118-07-4). It is crucial to note that these are predicted values and require experimental verification.
| Property | Predicted Value for 5-(3-Bromophenyl)isoxazol-3-ol |
| Molecular Weight | 240.05 g/mol [1] |
| Molecular Formula | C₉H₆BrNO₂[1] |
| XLogP3 | 1.8[1] |
| Hydrogen Bond Donor Count | 1[1] |
| Hydrogen Bond Acceptor Count | 3[1] |
| Rotatable Bond Count | 1[1] |
Synthesis and Experimental Protocols: A Proposed Approach
While a specific synthetic protocol for this compound is not documented, a general approach for the synthesis of related 3-aryl-1,2-oxazol-5-ols can be proposed based on established isoxazole synthesis methodologies. A potential synthetic route is outlined below.
Figure 1. A proposed synthetic workflow for this compound.
Proposed Experimental Protocol:
-
Condensation: 3-Bromoacetophenone would be reacted with diethyl oxalate in the presence of a base, such as sodium ethoxide, to form an intermediate chalcone.
-
Cyclization: The resulting intermediate would then be treated with hydroxylamine hydrochloride. This step facilitates the cyclization and formation of the 1,2-oxazole ring.
-
Purification: The final product would be purified using standard techniques such as recrystallization or column chromatography.
Characterization of the synthesized compound would be essential and would involve techniques like ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis to confirm its structure.
Biological Activity and Signaling Pathways: An Area for Future Investigation
Currently, there is no published data on the biological activity or the mechanism of action of this compound. However, the isoxazole and 1,2,4-triazole cores, found in related bromophenyl-substituted compounds, are known to exhibit a range of biological activities, including anticancer properties. For instance, some 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have shown anticancer activity, with molecular docking studies suggesting potential inhibition of tubulin.[2]
Future research on this compound would need to involve a comprehensive screening program to determine its biological effects. A potential workflow for such an investigation is depicted below.
Figure 2. A logical workflow for the biological evaluation of this compound.
Conclusion and Future Directions
While the specific compound this compound (CAS 1188158-52-2) remains uncharacterized in the public domain, its structural similarity to other biologically active heterocyclic compounds suggests that it may hold therapeutic potential. The immediate next steps for researchers interested in this molecule would be to:
-
Develop and optimize a robust synthetic route.
-
Perform comprehensive physicochemical characterization.
-
Initiate a broad-based biological screening campaign to identify any potential therapeutic activities.
The data generated from these foundational studies will be critical in determining whether this compound warrants further investigation as a lead compound in drug discovery programs.
References
An In-depth Technical Guide to 3-(3-Bromophenyl)-1,2-oxazol-5-ol: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Bromophenyl)-1,2-oxazol-5-ol, a heterocyclic compound of interest in medicinal chemistry. The guide covers its chemical identity, including its tautomeric nature, detailed physicochemical properties, a robust experimental protocol for its synthesis, and an exploration of its potential as a modulator of key signaling pathways relevant to drug development. Particular focus is given to its potential role as an inhibitor of the p38 MAP kinase pathway, a critical mediator of inflammatory responses. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.
Chemical Identity and Tautomerism
The compound with the systematic name this compound is subject to keto-enol tautomerism, a fundamental concept in organic chemistry where a chemical equilibrium exists between a ketone or aldehyde and its corresponding enol form. In the case of this particular isoxazole, the equilibrium lies between the hydroxyl (-ol) tautomer, This compound , and the ketone (-one) tautomer. The IUPAC (International Union of Pure and Applied Chemistry) nomenclature preferentially names the latter tautomer as 5-(3-bromophenyl)-1,2-oxazol-3-one [1]. This tautomerism is a critical consideration for its chemical reactivity, biological activity, and analytical characterization.
-
Common Name: 3-(3-Bromophenyl)-5-hydroxyisoxazole
-
IUPAC Name (Keto Tautomer): 5-(3-bromophenyl)-1,2-oxazol-3-one[1]
-
Synonyms: 5-(3-Bromophenyl)isoxazol-3-ol[1]
The equilibrium between these two forms can be influenced by factors such as the solvent, pH, and temperature. For the remainder of this guide, we will refer to the compound by its hydroxyl-containing name, this compound, while acknowledging the existence and significance of its keto tautomer.
Physicochemical and Predicted Properties
Table 1: Physicochemical Properties of this compound and a Related Analog
| Property | This compound (Computed) | 5-(3-bromophenyl)-3-phenylisoxazole (Experimental Analog) |
| Molecular Formula | C₉H₆BrNO₂ | C₁₅H₁₀BrNO |
| Molecular Weight | 240.05 g/mol [1] | 300.15 g/mol |
| Melting Point | Not Available | 178-180 °C |
| Boiling Point | 402.3 ± 35.0 °C (Predicted)[2] | Not Available |
| pKa | 5.49 ± 0.23 (Predicted)[2] | Not Available |
| LogP | 2.1 (Predicted)[1] | 4.4 (Predicted) |
| Density | 1.651 ± 0.06 g/cm³ (Predicted)[2] | Not Available |
Experimental Protocol: Synthesis of Substituted Isoxazoles
The following is a detailed, two-step experimental protocol for the synthesis of 3,5-disubstituted isoxazoles, adapted from a general method for the synthesis of 3-(4'-Bromophenyl)-5-(aryl substituted) isoxazoles[3]. This method can be reasonably expected to be applicable for the synthesis of this compound by selecting the appropriate starting materials.
Step I: Synthesis of the Chalcone Precursor
The initial step involves a Claisen-Schmidt condensation to form the α,β-unsaturated ketone, commonly known as a chalcone.
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of 3-bromoacetophenone in ethanol.
-
Addition of Aldehyde: To this solution, add 1 equivalent of an appropriate aldehyde. For the synthesis of the title compound, a protected form of a glyoxylate derivative would be a suitable choice.
-
Base Addition: Cool the mixture in an ice bath to below 10 °C. Slowly add a 30% aqueous solution of sodium hydroxide (NaOH) dropwise with continuous stirring.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with dilute hydrochloric acid (HCl) and pour it over crushed ice.
-
Isolation: The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with cold water, and recrystallized from a suitable solvent such as ethanol to yield the pure chalcone.
Step II: Cyclization to the Isoxazole Ring
The second step involves the cyclization of the chalcone with hydroxylamine to form the isoxazole ring.
-
Preparation of Reagent: In a separate flask, dissolve 1.1 equivalents of hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol. To this, add a solution of 1.1 equivalents of anhydrous sodium acetate in a minimal amount of hot glacial acetic acid.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1 equivalent of the chalcone synthesized in Step I in ethanol.
-
Cyclization Reaction: Add the freshly prepared hydroxylamine/sodium acetate solution to the chalcone solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for 3-6 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. Pour the concentrated residue over crushed ice and neutralize it with a solution of NaOH.
-
Isolation and Purification: The solid product that precipitates out is collected by filtration, washed with water, and recrystallized from an appropriate solvent to afford the pure this compound.
Potential Therapeutic Relevance and Signaling Pathway Modulation
Derivatives of isoxazole are recognized for their wide range of biological activities, including potential applications as anticancer and antimicrobial agents[3]. A significant body of research has highlighted the role of substituted isoxazoles as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. The p38 MAPK signaling pathway is a crucial mediator of cellular responses to inflammatory cytokines and environmental stress, making it a key target in the development of treatments for inflammatory diseases.
The p38 MAP Kinase Signaling Pathway
The p38 MAPK pathway is a three-tiered kinase cascade. It is typically initiated by cellular stress or inflammatory signals, leading to the activation of a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1. The activated MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), predominantly MKK3 and MKK6 in this pathway. Finally, MKK3/6 phosphorylates and activates p38 MAPK. Activated p38 then goes on to phosphorylate a variety of downstream substrates, including other kinases (like MAPKAPK2) and transcription factors (such as ATF2), ultimately leading to the production of pro-inflammatory cytokines like TNF-α and IL-6.
Mechanism of Inhibition by Isoxazole Derivatives
Small molecule inhibitors, including those with an isoxazole scaffold, can effectively block the p38 MAPK pathway. These inhibitors typically function as ATP-competitive inhibitors, binding to the active site of the p38 kinase and preventing the phosphorylation of its downstream targets. By doing so, they can suppress the production of inflammatory mediators, which is a desirable therapeutic outcome in a range of autoimmune and inflammatory disorders.
Visualization of the p38 MAPK Signaling Pathway and Inhibition
The following diagram, generated using the DOT language for Graphviz, illustrates the p38 MAPK signaling cascade and the point of inhibition by isoxazole-based compounds.
p38 MAPK signaling pathway and point of inhibition.
Conclusion
This compound, and its tautomer 5-(3-bromophenyl)-1,2-oxazol-3-one, represent a class of heterocyclic compounds with significant potential in drug discovery. While experimental data for this specific molecule is limited, the established synthetic routes and the known biological activities of related isoxazole derivatives, particularly as inhibitors of the p38 MAPK signaling pathway, provide a strong rationale for its further investigation. The information compiled in this technical guide serves as a foundational resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this and related compounds. Future work should focus on obtaining experimental data for this molecule to validate the predicted properties and to further explore its biological activity profile.
References
Technical Guide: Spectral Data and Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Bromophenyl)-1,2-oxazol-5-ol, a member of the isoxazole class of heterocyclic compounds, represents a scaffold of significant interest in medicinal chemistry and drug development. Isoxazole derivatives are known to exhibit a wide range of biological activities. The presence of a bromophenyl substituent offers a potential site for further chemical modification, making this compound a valuable intermediate in the synthesis of more complex molecules. This technical guide provides a detailed, plausible experimental protocol for the synthesis of this compound and a comprehensive summary of its predicted spectral data (NMR, IR, and MS) to aid in its characterization.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions were generated using widely accepted computational algorithms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11.0 - 12.0 | Singlet (broad) | 1H | OH |
| ~8.05 | Triplet | 1H | Ar-H |
| ~7.80 | Multiplet | 1H | Ar-H |
| ~7.70 | Multiplet | 1H | Ar-H |
| ~7.45 | Triplet | 1H | Ar-H |
| ~5.90 | Singlet | 1H | CH (oxazole) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~170.0 | C=O (keto tautomer) |
| ~160.0 | C=N |
| ~135.0 | Ar-C |
| ~131.5 | Ar-CH |
| ~131.0 | Ar-C (C-Br) |
| ~129.0 | Ar-CH |
| ~125.0 | Ar-CH |
| ~122.0 | Ar-CH |
| ~90.0 | CH (oxazole) |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100 - 3300 | Broad | O-H stretch |
| ~3050 - 3100 | Medium | Ar C-H stretch |
| ~1720 - 1740 | Strong | C=O stretch (keto tautomer) |
| ~1600 - 1620 | Medium | C=N stretch |
| ~1550 - 1580 | Medium | C=C stretch (aromatic) |
| ~1000 - 1100 | Strong | C-O stretch |
| ~700 - 800 | Strong | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 241/243 | 100/98 | [M]⁺ (isotopic pattern for Br) |
| 213/215 | Moderate | [M - CO]⁺ |
| 185/187 | Moderate | [M - CO - N]⁺ |
| 156 | High | [C₇H₄Br]⁺ |
| 102 | Moderate | [C₇H₄O]⁺ |
| 76 | Moderate | [C₆H₄]⁺ |
Experimental Protocols
The following is a detailed methodology for the synthesis and characterization of this compound based on established literature procedures for analogous compounds.
Synthesis of this compound
This synthesis is a one-pot, three-component reaction involving 3-bromobenzaldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.
Materials:
-
3-Bromobenzaldehyde
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.0 eq.) and sodium acetate (1.1 eq.) in a mixture of ethanol and water (3:1).
-
To this solution, add ethyl acetoacetate (1.0 eq.) and stir the mixture at room temperature for 15 minutes.
-
Add 3-bromobenzaldehyde (1.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath.
-
Acidify the mixture with 1 M hydrochloric acid to precipitate the product.
-
Filter the crude product, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Spectroscopic Characterization
NMR Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the spectra to determine chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak, integration values, and coupling constants (J) in Hertz (Hz).
IR Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory or by preparing a KBr pellet.
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry:
-
Analyze the sample using a mass spectrometer with a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Obtain the mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions.
Visualizations
Experimental Workflow
Caption: Synthetic and analytical workflow for this compound.
Logical Flow of Spectral Analysis
Caption: Logical flow for the structural elucidation using spectral data.
An In-depth Technical Guide to the Synthesis of Isoxazol-5-ols and their Tautomers, Isoxazol-5(4H)-ones
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a prominent scaffold in medicinal chemistry, found in numerous pharmaceuticals and biologically active compounds. Specifically, the isoxazol-5-ol core and its more stable tautomeric form, isoxazol-5(4H)-one, are key building blocks in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthetic methodologies for preparing 3,4-disubstituted isoxazol-5(4H)-ones, focusing on the prevalent one-pot, three-component reactions. Detailed experimental protocols, comparative quantitative data, and mechanistic diagrams are presented to facilitate practical application in a research and development setting.
Core Synthetic Strategy: One-Pot Three-Component Condensation
The most widely employed and efficient method for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones is a one-pot, three-component reaction. This approach involves the condensation of an aldehyde, a β-keto ester, and hydroxylamine hydrochloride.[1][2][3][4][5][6] The operational simplicity, high atom economy, and the ability to generate diverse molecular libraries make this a preferred synthetic route.[4]
The general scheme for this reaction is as follows:
Caption: General scheme for the one-pot, three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones.
This reaction can be promoted by a variety of catalysts, often under environmentally friendly or "green" conditions, such as using water as a solvent or employing deep eutectic solvents.[2][3][7]
Reaction Mechanism
The proposed mechanism for the acid-catalyzed three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones proceeds through several key steps. Initially, hydroxylamine reacts with the β-keto ester to form an oxime intermediate. This intermediate then undergoes cyclization to yield a 3-substituted isoxazol-5(4H)-one. The final step involves a Knoevenagel condensation between the cyclized intermediate and the aldehyde to furnish the final product.[1][5]
Caption: Proposed mechanism for the formation of 3,4-disubstituted isoxazol-5(4H)-ones.
Quantitative Data Summary
The efficiency of the three-component synthesis of 3,4-disubstituted isoxazol-5(4H)-ones is highly dependent on the choice of catalyst, solvent, and reaction temperature. Below is a summary of quantitative data from various reported methods for the synthesis of a model compound, 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one.
| Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| Propylamine-functionalized cellulose | Water | Room Temperature | 30 | 88 | [1] |
| Gluconic acid aqueous solution | GAAS (50 wt%) | 70 | 45 | 92 | [2] |
| Choline chloride/Glycerol (DES) | Water | 60 | 30 | 95 | [3] |
| Glycine | Water | Room Temperature | 25 | 96 | [5] |
| Citrazinic acid | Water | 85 | 10 | 98 | [8] |
| WEOFPA/Glycerol | - | 60 | 45 | 90 | [9] |
| Sodium tetraborate | Water | Room Temperature | 10 | 96 | [6] |
DES: Deep Eutectic Solvent; WEOFPA: Waste Extract of Fruit Peel Ash
Detailed Experimental Protocols
Below are detailed experimental protocols for key synthetic methods cited in the literature.
Method 1: Synthesis using Propylamine-functionalized Cellulose in Water[1]
-
Materials: β-keto ester (1 mmol), hydroxylamine hydrochloride (1 mmol), aldehyde (1 mmol), propylamine-functionalized cellulose (14 mg), water (10 mL).
-
Procedure:
-
A mixture of the β-keto ester, hydroxylamine hydrochloride, aldehyde, and propylamine-functionalized cellulose is prepared in water.
-
The reaction mixture is stirred at room temperature.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid product is isolated by filtration, washed with water, and dried. Purification is often achieved without the need for column chromatography.
-
Method 2: Synthesis using Gluconic Acid Aqueous Solution[2]
-
Materials: Benzaldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), gluconic acid aqueous solution (50 wt%, 5 mL).
-
Procedure:
-
A mixture of the aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride is stirred in the gluconic acid aqueous solution.
-
The reaction mixture is heated to 70 °C.
-
Reaction progress is monitored by TLC.
-
After completion (typically within 45 minutes), the reaction mixture is cooled to room temperature.
-
The product is extracted with ethyl acetate.
-
The organic layer is concentrated under reduced pressure to obtain the crude product, which is then purified by crystallization from ethanol.
-
Method 3: Synthesis in a Deep Eutectic Solvent (Choline Chloride/Glycerol)[3]
-
Materials: Aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), Choline chloride/Glycerol (0.1 mL), water (0.1 mL). For solid aldehydes, 10 drops of ethanol are added.
-
Procedure:
-
The aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride are mixed in a test tube.
-
The deep eutectic solvent and water are added to the mixture.
-
The reaction mixture is stirred and heated at 60 °C in an oil bath.
-
The reaction is monitored by TLC.
-
Upon completion, 5 mL of water is added to the reaction mixture.
-
The resulting solid product is collected by filtration.
-
Method 4: Glycine-Catalyzed Synthesis in Water[5]
-
Materials: Aromatic aldehyde (1 mmol), β-oxoester (1 mmol), hydroxylamine hydrochloride (1 mmol), glycine (0.1 mmol), water (5 mL).
-
Procedure:
-
A mixture of the aldehyde, β-oxoester, hydroxylamine hydrochloride, and glycine is prepared in water.
-
The reaction mixture is stirred at room temperature for the appropriate time (monitored by TLC).
-
After the reaction is complete, the solid product is collected by filtration, washed with water, and dried.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the one-pot, three-component synthesis of isoxazol-5(4H)-ones.
Caption: A generalized experimental workflow for the synthesis and purification of isoxazol-5(4H)-ones.
Tautomerism: Isoxazol-5-ol vs. Isoxazol-5(4H)-one
It is crucial for researchers to recognize that isoxazol-5-ols exist in tautomeric equilibrium with isoxazol-5(4H)-ones. The isoxazol-5(4H)-one form is generally the more stable and predominantly isolated tautomer in the solid state and in solution. The synthetic methods described in this guide lead to the formation of this more stable tautomer. The isoxazol-5-ol form may be present in solution, and its population can be influenced by the solvent and substitution pattern on the ring.
This guide provides a foundational understanding of the prevalent synthetic routes to the isoxazol-5-one core, equipping researchers with the necessary information to synthesize these valuable heterocyclic compounds for applications in drug discovery and development. The emphasis on green and efficient multicomponent reactions reflects the current trends in sustainable organic synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. acgpubs.org [acgpubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. oiccpress.com [oiccpress.com]
- 5. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 6. jetir.org [jetir.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 3-(3-Bromophenyl)-1,2-oxazol-5-ol
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive overview of the known physical and chemical properties of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Due to the limited availability of experimental data for this specific compound, this guide combines computed data with information on closely related analogues to offer a predictive profile. It also outlines a plausible synthetic route based on established isoxazole synthesis methodologies.
Chemical Identity and Tautomerism
This compound is a heterocyclic compound featuring a bromophenyl substituent on an isoxazolone core. It is important to note that this compound exists in tautomeric equilibrium with 5-(3-bromophenyl)isoxazol-3-ol. This equilibrium is a characteristic feature of 5-hydroxyisoxazoles and can influence the compound's reactivity and biological activity. The IUPAC name for the more stable tautomer is 5-(3-bromophenyl)-1,2-oxazol-3-one.[1] For the purpose of this guide, we will refer to the compound as this compound, while acknowledging its tautomeric nature.
Caption: Tautomeric equilibrium of this compound.
Physical and Chemical Properties
Calculated Physical Properties
| Property | Value | Source |
| Molecular Weight | 240.05 g/mol | PubChem[1] |
| Exact Mass | 238.95819 Da | PubChem[1] |
| Monoisotopic Mass | 238.95819 Da | PubChem[1] |
| Topological Polar Surface Area | 38.3 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 252 | PubChem[1] |
Calculated Chemical Properties
| Property | Value | Source |
| XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Proposed Synthesis Protocol
While a specific, validated synthesis protocol for this compound is not published, a plausible route can be devised based on the well-established synthesis of isoxazole derivatives from chalcones. The following is a hypothetical, multi-step protocol.
Caption: Proposed synthesis workflow for this compound.
Step 1: Synthesis of 1-(3-Bromophenyl)-3-aryl-prop-2-en-1-one (Chalcone)
This step involves a Claisen-Schmidt condensation between 3-bromoacetophenone and an appropriate aromatic aldehyde.
Materials:
-
3-Bromoacetophenone (1.0 eq)
-
Aromatic aldehyde (e.g., benzaldehyde) (1.0 eq)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), dilute
Procedure:
-
Dissolve 3-bromoacetophenone and the aromatic aldehyde in ethanol in a flask equipped with a magnetic stirrer.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of NaOH dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, acidify the reaction mixture with dilute HCl and pour it over crushed ice.
-
Collect the precipitated solid by filtration, wash with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure chalcone.
Step 2: Synthesis of 3-(3-Bromophenyl)-5-aryl-isoxazole
This step involves the cyclization of the chalcone with hydroxylamine hydrochloride.
Materials:
-
1-(3-Bromophenyl)-3-aryl-prop-2-en-1-one (from Step 1) (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 eq)
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve the chalcone in ethanol in a round-bottom flask.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and anhydrous sodium acetate in a minimal amount of hot glacial acetic acid.
-
Add the hydroxylamine solution to the chalcone solution.
-
Reflux the mixture for 3-6 hours, monitoring the reaction by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Pour the concentrated residue onto crushed ice and neutralize with a solution of NaOH.
-
Collect the precipitated solid by filtration, wash thoroughly with water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield the final product.
Spectral Data (Predicted)
No experimental spectral data (NMR, IR, Mass Spectrometry) for this compound has been published. For researchers synthesizing this compound, the following are expected characteristic signals based on its structure:
-
¹H NMR: Aromatic protons of the bromophenyl group would appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The proton on the isoxazole ring would likely appear as a singlet. The hydroxyl proton signal may be broad and its chemical shift will be dependent on the solvent and concentration.
-
¹³C NMR: Signals corresponding to the carbons of the bromophenyl ring and the isoxazole ring would be observed. The carbon bearing the bromine atom would be in the range of δ 120-125 ppm. The carbonyl carbon of the isoxazolone tautomer would be significantly downfield.
-
IR Spectroscopy: A broad O-H stretching band would be expected for the hydroxyl group. A C=O stretching frequency would be prominent for the isoxazolone tautomer. C=N and C=C stretching vibrations of the aromatic and heterocyclic rings would also be present.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (240.05 g/mol ), with a characteristic isotopic pattern for a monobrominated compound (M and M+2 peaks in approximately a 1:1 ratio).
Signaling Pathways and Biological Activity
Currently, there is no published research detailing the involvement of this compound in any specific signaling pathways or demonstrating any particular biological activity. The isoxazole scaffold is present in numerous biologically active compounds, suggesting that this molecule could be a candidate for screening in various drug discovery programs.
Conclusion
This compound is a compound with limited available experimental data. This guide provides a summary of its computed properties and a plausible synthetic route to aid researchers interested in its synthesis and further investigation. The tautomeric nature of the 5-hydroxyisoxazole core is a key chemical feature that should be considered in any future studies. Further experimental work is required to fully characterize its physical, chemical, and biological properties.
References
Exploring the Chemical Space of Isoxazol-5-ol Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the burgeoning chemical space of isoxazol-5-ol analogs, a promising scaffold in modern drug discovery. Isoxazol-5-ols, and their tautomeric isoxazol-5(4H)-one counterparts, have garnered significant attention due to their diverse and potent biological activities. This document provides a comprehensive overview of their synthesis, structure-activity relationships (SAR), and mechanisms of action, with a focus on their potential as therapeutic agents.
Introduction to the Isoxazol-5-ol Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, bestowing upon it unique electronic properties and the ability to participate in various non-covalent interactions. This makes the isoxazole scaffold a privileged structure in medicinal chemistry, featured in a number of approved drugs. The isoxazol-5-ol moiety, existing in equilibrium with its isoxazol-5(4H)-one tautomer, offers a particularly interesting platform for the development of novel therapeutics. The tautomeric nature of this core can influence receptor binding, pharmacokinetic properties, and metabolic stability, providing a rich field for chemical exploration.
The biological activities of isoxazol-5-ol analogs are vast, encompassing anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] Their mechanisms of action are equally diverse, ranging from enzyme inhibition to the induction of apoptosis and other forms of programmed cell death.[3][4] This guide will explore these facets in detail, providing researchers with the foundational knowledge to navigate and exploit the chemical space of these versatile compounds.
Synthetic Strategies
The synthesis of isoxazol-5(4H)-ones, the keto tautomers of isoxazol-5-ols, is most commonly achieved through a one-pot, three-component reaction. This approach offers high atom economy and allows for the rapid generation of diverse analogs.
General Experimental Protocol: One-Pot Three-Component Synthesis of 3,4-Disubstituted Isoxazol-5(4H)-ones
This protocol outlines a general procedure for the synthesis of a common class of isoxazol-5(4H)-one analogs.
Materials:
-
Aromatic aldehyde (1 mmol)
-
β-ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Catalyst (e.g., sodium acetate, piperidine, or a mild base)
-
Solvent (e.g., ethanol, water, or a mixture)
Procedure:
-
To a round-bottom flask, add the aromatic aldehyde (1 mmol), β-ketoester (1 mmol), hydroxylamine hydrochloride (1 mmol), and the chosen catalyst in the selected solvent.
-
The reaction mixture is typically stirred at room temperature or heated under reflux, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The precipitated product is collected by filtration, washed with a cold solvent (e.g., ethanol or water), and dried under vacuum to yield the crude product.
-
Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).
Characterization: The synthesized compounds are characterized by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups.
Quantitative Structure-Activity Relationship (SAR) Data
The biological activity of isoxazol-5-ol analogs is highly dependent on the nature and position of substituents on the isoxazole core and its appended functionalities. The following tables summarize key quantitative SAR data from various studies.
Anticancer Activity
The anticancer potential of isoxazol-5-one derivatives has been extensively explored against various cancer cell lines.
| Compound ID | R1 (at C3) | R2 (at C4) | R3 (Aryl group at C5) | Cancer Cell Line | IC50 (µM) | Reference |
| Cambinol Analog 24 | Naphthyl | H | Phenyl | Namalwa (Burkitt's lymphoma) | 13 (SIRT2 inhibition) | [4] |
| TTI-4 | 3,4-dimethoxyphenyl | trifluoromethyl | thiophen-2-yl | MCF-7 (Breast) | 2.63 | [5] |
| Compound 2d | 4-fluorophenyl | H | 3,4,5-trimethoxyphenylcarboxamide | Hep3B (Liver) | ~23 µg/mL | [6] |
| Compound 2e | 4-fluorophenyl | H | 2,4-dichlorophenylcarboxamide | Hep3B (Liver) | ~23 µg/mL | [7][6] |
| Compound 9 | - | - | Indole C-glycoside derivative | MDA-MB-231 (Breast) | 30.6 | |
| Compound 25 | - | - | Indole C-glycoside derivative | MDA-MB-231 (Breast) | 35.5 | [8] |
| Compound 34 | - | - | Indole C-glycoside derivative | MDA-MB-231 (Breast) | 22.3 | [8] |
| MYM4 | - | - | Carboxamide derivative | HeLa (Cervical) | 1.57 | [9] |
| MYM4 | - | - | Carboxamide derivative | Hep3B (Liver) | 4.84 | [9] |
| MYM4 | - | - | Carboxamide derivative | CaCo-2 (Colorectal) | 10.22 | [9] |
Enzyme Inhibitory Activity
Isoxazol-5-ol analogs have shown inhibitory activity against various enzymes implicated in disease.
| Compound ID | Target Enzyme | R1 (at C3) | R2 (at C4) | R3 (Aryl group at C5) | IC50 | Reference |
| Cambinol Analog 17 | SIRT1 | Naphthyl | H | Phenyl | 26 µM | [4] |
| Cambinol Analog 24 | SIRT2 | Naphthyl | H | Phenyl | 13 µM | [4] |
| Cambinol Analog 8 | SIRT3 | Naphthyl | H | Phenyl | 6 µM | [4] |
| MYM1 | COX-1 | - | - | Carboxamide derivative | 4.1 nM | [9] |
| MYM4 | COX-2 | - | - | Carboxamide derivative | 0.24 µM | [9] |
Mechanisms of Action and Signaling Pathways
Understanding the molecular mechanisms by which isoxazol-5-ol analogs exert their biological effects is crucial for rational drug design. Several studies have begun to elucidate these pathways.
Induction of Apoptosis and Paraptosis-like Cell Death
Certain isoxazole derivatives have been shown to induce programmed cell death in cancer cells. For instance, an isoxazole derivative of usnic acid has been reported to induce a form of cell death with features of both apoptosis and paraptosis in breast cancer cells.[10] This process is initiated by endoplasmic reticulum (ER) stress, triggered by the release of calcium ions.
Other isoxazole derivatives have been shown to induce apoptosis through the activation of caspases and modulation of the NF-κB signaling pathway.[11]
Experimental Workflow for Drug Discovery
The exploration of the chemical space of isoxazol-5-ol analogs in a drug discovery context typically follows a structured workflow, from initial synthesis to preclinical evaluation.
Tautomerism: Isoxazol-5-ol vs. Isoxazol-5(4H)-one
The tautomeric equilibrium between the isoxazol-5-ol (enol) and isoxazol-5(4H)-one (keto) forms is a critical consideration in the study of these analogs. The relative stability of each tautomer can be influenced by the solvent, pH, and the nature of the substituents. This equilibrium can have a profound impact on the biological activity, as the different tautomers will present distinct pharmacophoric features to a biological target. For example, the enol form presents a hydroxyl group that can act as a hydrogen bond donor, while the keto form has a carbonyl group that is a hydrogen bond acceptor. Computational studies have shown that the energy difference between tautomers can be influenced by the polarity of the medium.[12]
References
- 1. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Isoxazole Derivative of Usnic Acid Induces an ER Stress Response in Breast Cancer Cells That Leads to Paraptosis-like Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
The Isoxazole Ring System: A Technical Guide to Fundamental Reactivity
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in modern medicinal chemistry and organic synthesis.[1][2][3] Its unique electronic properties and diverse reactivity patterns make it a "privileged scaffold" in drug discovery, appearing in numerous approved pharmaceuticals such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole.[1][4][5] This guide provides an in-depth exploration of the fundamental reactivity of the isoxazole system, offering a technical resource for professionals leveraging this versatile heterocycle in their research.
Electronic Structure and Aromaticity
The isoxazole ring is an electron-rich aromatic system.[6][7] The presence of two highly electronegative heteroatoms, oxygen and nitrogen, significantly influences its electronic distribution and subsequent reactivity. The oxygen atom acts as a π-electron donor, while the pyridine-like nitrogen atom is electron-withdrawing.[7] This push-pull electronic nature, combined with the inherent weakness of the N-O bond, dictates the ring's susceptibility to various transformations, including electrophilic substitution, nucleophilic attack, and characteristic ring-opening reactions.[2][6][8]
Key Reactivity Patterns
The reactivity of the isoxazole ring can be broadly categorized into reactions that maintain the ring's integrity and those that proceed via its cleavage.
Electrophilic Aromatic Substitution
Electrophilic attack on the isoxazole ring preferentially occurs at the C4 position. This regioselectivity is attributed to the electronic stabilization of the intermediate sigma complex.[9] Common electrophilic substitution reactions include halogenation, nitration, and chloromethylation.[8]
// Nodes isoxazole [label="Isoxazole Ring", fillcolor="#F1F3F4", fontcolor="#202124"]; electrophile [label="Electrophile (E⁺)\ne.g., ICl, Br₂, HNO₃", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="Sigma Complex\n(C4-attack favored)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; product [label="4-Substituted Isoxazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges isoxazole -> intermediate [label=" Attack at C4", color="#4285F4"]; electrophile -> intermediate [color="#4285F4"]; intermediate -> product [label=" Deprotonation", color="#EA4335"]; } } Caption: Regioselectivity of electrophilic substitution on the isoxazole ring.
Nucleophilic Substitution
While the unsubstituted isoxazole ring is generally resistant to nucleophilic attack, the presence of strong electron-withdrawing groups, such as a nitro group, can activate the ring for SNAr reactions. For instance, 5-nitroisoxazoles readily undergo nucleophilic substitution of the nitro group with various nucleophiles, providing a powerful method for functionalization.[10]
Ring-Opening Reactions
A defining characteristic of the isoxazole scaffold is its propensity to undergo ring-opening reactions under various conditions, generating valuable synthetic intermediates.[11] This reactivity stems from the labile N-O bond.
-
Reductive Cleavage: Catalytic hydrogenation is a classic method to cleave the N-O bond, yielding β-amino enones.[8] This transformation is pivotal in synthesis, as the isoxazole ring effectively serves as a masked 1,3-dicarbonyl equivalent.
-
Base-Mediated Opening: 3-unsubstituted isoxazoles can be opened by bases, which deprotonate the C3 proton, initiating ring cleavage. This mechanism is relevant in the metabolic activation of drugs like Leflunomide.[12]
-
Photochemical Rearrangement: Under UV irradiation, the weak N-O bond can break, leading to a rearrangement into an oxazole through an azirine intermediate.[6]
-
Electrophile-Induced Opening: Treatment of isoxazoles with electrophilic fluorinating agents like Selectfluor® can induce a ring-opening fluorination, producing tertiary fluorinated carbonyl compounds.[13]
// Nodes isoxazole [label="Substituted Isoxazole", fillcolor="#F1F3F4", fontcolor="#202124"]; reductive [label="Reductive Conditions\n(e.g., H₂, Pd/C)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; base [label="Base-Mediated\n(e.g., OH⁻, RO⁻)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; photo [label="Photochemical\n(UV light)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; enone [label="β-Amino Enone", fillcolor="#34A853", fontcolor="#FFFFFF"]; cyano_ketone [label="α-Cyano Ketone", fillcolor="#34A853", fontcolor="#FFFFFF"]; oxazole [label="Oxazole", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges isoxazole -> reductive [dir=none, color="#5F6368"]; isoxazole -> base [dir=none, color="#5F6368"]; isoxazole -> photo [dir=none, color="#5F6368"]; reductive -> enone [label=" N-O Cleavage", color="#4285F4"]; base -> cyano_ketone [label=" C3-Deprotonation\n& Ring Scission", color="#EA4335"]; photo -> oxazole [label=" N-O Cleavage\n& Rearrangement", color="#FBBC05"]; } } Caption: Major pathways for isoxazole ring-opening reactions.
Cycloaddition Reactions
The most prevalent method for synthesizing the isoxazole ring is the [3+2] cycloaddition (a 1,3-dipolar cycloaddition) between a nitrile oxide and an alkyne or alkene.[14][15][16][17] This reaction is highly efficient and allows for significant variation in substituents. While isoxazoles are often the products of cycloadditions, they can also participate as reactants. For instance, isoxazoles can undergo inverse electron-demand hetero-Diels-Alder reactions with enamines to form substituted pyridines.[18]
Applications in Drug Discovery and Development
The reactivity of the isoxazole ring is harnessed in drug development in two primary ways:
-
As a Stable Scaffold: The aromatic isoxazole core is a bioisostere for other aromatic systems and can form key hydrogen bonding and π-stacking interactions with biological targets.[7][19] Its metabolic stability (unless specifically designed for cleavage) and synthetic tractability make it an ideal core for building libraries of potential drug candidates.[1][20]
-
As a Reactive Intermediate: The ring-opening capabilities of isoxazoles are exploited to synthesize more complex acyclic or other heterocyclic structures that would be difficult to access directly.[8][11] This makes the isoxazole a valuable synthetic tool for late-stage functionalization and scaffold hopping.
Quantitative Data Summary
The following tables summarize yields for key isoxazole reactions, providing a comparative overview for synthetic planning.
Table 1: Electrophilic Cyclization for Isoxazole Synthesis [21]
| Entry | Substrate (2-alkyn-1-one O-methyl oxime) | Electrophile (equiv.) | Time (h) | Product | Yield (%) |
| 1 | Phenyl-C≡C-C(Ph)=NOMe | ICl (1.2) | 0.5 | 3,5-diphenyl-4-iodoisoxazole | 98 |
| 2 | Phenyl-C≡C-C(Ph)=NOMe | I₂ (2.0) | 2.0 | 3,5-diphenyl-4-iodoisoxazole | 95 |
| 3 | t-Bu-C≡C-C(Ph)=NOMe | ICl (1.2) | 0.5 | 3-phenyl-5-tert-butyl-4-iodoisoxazole | 96 |
| 4 | Thiophenyl-C≡C-C(Ph)=NOMe | ICl (1.2) | 1.0 | 3-phenyl-5-(thiophen-2-yl)-4-iodoisoxazole | 81 |
| 5 | Phenyl-C≡C-C(4-Me₂N-Ph)=NOMe | ICl (2.2) | 12.0 | 3-phenyl-5-(4-dimethylaminophenyl)-4-iodoisoxazole | 93 |
All reactions were carried out in CH₂Cl₂ at room temperature.[21]
Table 2: [3+2] Cycloaddition for Isoxazolylsilanol Synthesis [16]
| Entry | Alkyne | Nitrile Oxide Precursor | Regioisomeric Ratio | Product (Silanol) | Yield (%) |
| 1 | Me₃Si-C≡C-SiMe₂OH | Ph-C(Cl)=NOH | 3.3 : 1 | 4-(dimethyl(hydroxy)silyl)-3-phenylisoxazole | 36 |
| 2 | Ph-C≡C-SiMe₂OH | Ph-C(Cl)=NOH | 4.6 : 1 | 5-(dimethyl(hydroxy)silyl)-3,4-diphenylisoxazole | 52 |
| 3 | Ph-C≡C-SiMe₂OH | Et-C(Cl)=NOH | 1.8 : 1 | 5-(dimethyl(hydroxy)silyl)-3-ethyl-4-phenylisoxazole | 33 |
Reactions involved in situ generation of nitrile oxide with KHCO₃.[16]
Experimental Protocols
General Procedure for Electrophilic Cyclization of 2-Alkyn-1-one O-methyl Oximes[21]
-
Materials: 2-alkyn-1-one O-methyl oxime (0.25 mmol), Dichloromethane (CH₂Cl₂, 2.5 mL), Iodine monochloride (ICl, 1.2 equivalents, 1.0 M solution in CH₂Cl₂).
-
Protocol:
-
To a solution of the 2-alkyn-1-one O-methyl oxime in dichloromethane, the solution of ICl is added dropwise at room temperature.
-
The reaction mixture is stirred and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 0.5 - 2 hours).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous Na₂S₂O₃ solution.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel to afford the desired 4-iodoisoxazole.[21]
-
General Procedure for Synthesis of 5-Arylisoxazoles in Aqueous Media[22]
-
Materials: 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol), Hydroxylamine hydrochloride (1.2 mmol), Water (10 mL).
-
Protocol:
-
A mixture of the 3-(dimethylamino)-1-arylprop-2-en-1-one and hydroxylamine hydrochloride is prepared in water in a reaction vessel.
-
The mixture is stirred at 50 °C for 2 hours.
-
After the reaction is complete (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitate that forms is collected by suction filtration.
-
The collected solid is washed with water and dried to yield the pure 5-arylisoxazole product, typically not requiring further purification.[22]
-
References
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. Isoxazole_Chemicalbook [chemicalbook.com]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. reddit.com [reddit.com]
- 10. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. nbinno.com [nbinno.com]
- 20. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical and Biological Profile of Bromophenyl-Substituted Isoxazoles
Audience: Researchers, scientists, and drug development professionals.
Abstract
Molecular Profile of 5-(3-Bromophenyl)isoxazol-3-ol
While information for 3-(3-Bromophenyl)-1,2-oxazol-5-ol is not available, the following table summarizes the key molecular data for its isomer, 5-(3-Bromophenyl)isoxazol-3-ol.[1]
| Property | Value | Source |
| Molecular Formula | C₉H₆BrNO₂ | PubChem[1] |
| Molecular Weight | 240.05 g/mol | PubChem[1] |
| IUPAC Name | 5-(3-bromophenyl)-1,2-oxazol-3-one | PubChem[1] |
| PubChem CID | 57438414 | PubChem[1] |
General Experimental Protocols for Isoxazole Synthesis
The synthesis of isoxazole derivatives can be achieved through various established chemical reactions. A common and effective method involves the [3 + 2]-cycloaddition of nitrile oxides with alkynes.[2] Another prevalent approach is the reaction of hydroxylamine with β-dicarbonyl compounds or their equivalents.
A general procedure for the synthesis of 3,5-disubstituted isoxazoles involves the reaction of a chalcone derivative with hydroxylamine hydrochloride. The reaction of p-Bromo acetophenone with an aromatic aldehyde in the presence of a base like sodium hydroxide can yield a chalcone, which is then cyclized with hydroxylamine hydrochloride in the presence of a base like anhydrous sodium acetate in a suitable solvent such as glacial acetic acid or ethanol.[3]
Furthermore, multicomponent reactions (MCRs) are gaining traction for the synthesis of isoxazol-5(4H)-ones. These reactions, for instance, can involve the condensation of hydroxylamine hydrochloride, a β-keto ester, and an aryl aldehyde in a suitable solvent, often facilitated by a catalyst.[4] Greener synthetic approaches utilize environmentally benign solvents like water and may employ catalysts such as amine-functionalized cellulose.[4]
Biological Activity and Therapeutic Potential of Isoxazoles
The isoxazole ring is a key structural motif in a wide array of biologically active compounds and approved pharmaceuticals.[5][6][7][8] Derivatives of isoxazole have demonstrated a broad spectrum of pharmacological activities, making them a subject of significant interest in drug discovery.
Key reported biological activities include:
-
Anti-inflammatory: Certain isoxazole derivatives have shown potent anti-inflammatory effects.[8]
-
Anticancer: Various isoxazole-containing compounds have been investigated for their cytotoxic activity against different cancer cell lines.[8]
-
Antimicrobial: Isoxazole derivatives have exhibited activity against a range of bacteria and fungi.[6][8]
-
Enzyme Inhibition: Specific substituted isoxazoles have been identified as inhibitors of enzymes such as xanthine oxidase.[9]
The diverse biological profile of isoxazoles underscores their potential as scaffolds for the development of novel therapeutic agents. The nature and position of substituents on the isoxazole ring and any attached aryl groups play a crucial role in determining the specific biological activity.[6]
Visualizations
The following diagram illustrates a generalized workflow for the synthesis and biological evaluation of a novel substituted isoxazole compound.
Caption: Generalized workflow for isoxazole synthesis and evaluation.
References
- 1. 5-(3-Bromophenyl)isoxazol-3-ol | C9H6BrNO2 | CID 57438414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. irphouse.com [irphouse.com]
- 4. mdpi.com [mdpi.com]
- 5. ijpca.org [ijpca.org]
- 6. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 7. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Brominated Isoxazoles: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has long been a cornerstone in medicinal chemistry. Its versatile synthetic accessibility and ability to modulate biological activity have led to its incorporation into numerous approved drugs. Within this important class of compounds, the introduction of bromine atoms has been shown to significantly enhance therapeutic potential, leading to a surge of interest in the discovery and development of brominated isoxazoles. This technical guide provides an in-depth exploration of the history, synthesis, and biological evaluation of these halogenated heterocycles, offering a valuable resource for researchers in the field.
A Historical Perspective: From Serendipity to Rational Design
The journey of brominated isoxazoles is intrinsically linked to the broader history of isoxazole synthesis. While the isoxazole ring was first synthesized in the late 19th century, the systematic exploration of its halogenated derivatives began much later. Early encounters with brominated isoxazoles were often the result of broader investigations into the reactivity of the isoxazole ring. The electrophilic substitution of bromine at the C4 position was one of the first studied reactions, laying the groundwork for the preparation of 4-bromoisoxazoles.
The development of synthetic methodologies for 3-bromoisoxazoles, often through the use of brominated building blocks or subsequent halogenation, opened new avenues for medicinal chemistry. These compounds serve as versatile intermediates for the introduction of various functional groups at the 3-position, a critical location for tuning biological activity. Similarly, the synthesis of 5-bromoisoxazoles has been pursued to explore structure-activity relationships, particularly in the context of antibacterial and anti-inflammatory agents. While naturally occurring brominated isoxazoles are not widely reported, the prevalence of other halogenated natural products has inspired the synthesis of brominated isoxazole analogs of bioactive molecules.
Synthetic Strategies for Brominated Isoxazoles
The synthesis of brominated isoxazoles can be broadly categorized into two approaches: the use of brominated precursors in the initial ring formation or the post-synthetic bromination of a pre-formed isoxazole ring.
Key Experimental Protocols
1. Synthesis of 3-Bromo-5-phenylisoxazole:
This protocol describes a common method for the synthesis of a 3-bromoisoxazole derivative.
-
Reaction: The synthesis proceeds via the reaction of a β-ketoester with hydroxylamine to form the isoxazole ring, followed by bromination. A more direct route involves the use of a brominated precursor. A typical procedure involves the cycloaddition of a nitrile oxide with a bromo-alkene.
-
Materials: Styrene, Nitrosylsulfuric acid, Potassium bromide, Dichloromethane.
-
Procedure:
-
A solution of styrene in dichloromethane is cooled to 0°C.
-
A solution of nitrosylsulfuric acid and potassium bromide in a mixture of sulfuric acid and water is added dropwise to the styrene solution while maintaining the temperature at 0°C.
-
The reaction mixture is stirred at room temperature for several hours.
-
The mixture is then poured into ice water and extracted with dichloromethane.
-
The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 3-bromo-5-phenylisoxazole.
-
2. Synthesis of 4-Bromoisoxazoles via Electrophilic Bromination:
This protocol outlines the direct bromination of an isoxazole at the C4 position.
-
Reaction: Electrophilic substitution of bromine onto the isoxazole ring.
-
Materials: Isoxazole, N-Bromosuccinimide (NBS), Acetonitrile.
-
Procedure:
-
To a solution of the isoxazole in acetonitrile, N-Bromosuccinimide is added in portions at room temperature.
-
The reaction mixture is stirred for a specified time until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the 4-bromoisoxazole.
-
3. Synthesis of 5-Bromoisoxazole Derivatives:
This protocol describes a method for preparing 5-bromoisoxazoles, often involving a multi-step synthesis.
-
Reaction: A common route involves the construction of the isoxazole ring from a precursor already containing the bromine atom at the desired position. For instance, the reaction of a brominated chalcone with hydroxylamine hydrochloride.
-
Materials: Substituted acetophenone, substituted benzaldehyde containing a bromine atom, sodium hydroxide, ethanol, hydroxylamine hydrochloride, sodium acetate.
-
Procedure (Chalcone formation and subsequent cyclization):
-
An equimolar mixture of the substituted acetophenone and the brominated benzaldehyde is dissolved in ethanol.
-
An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature until the reaction is complete.
-
The precipitated chalcone is filtered, washed with water, and dried.
-
The synthesized brominated chalcone is then refluxed with hydroxylamine hydrochloride and a base like sodium acetate in ethanol to yield the 5-bromoisoxazole derivative.
-
The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
-
Biological Activities of Brominated Isoxazoles
The introduction of bromine into the isoxazole scaffold has been shown to impart a range of potent biological activities. The lipophilicity and electronic properties of bromine can significantly influence the pharmacokinetic and pharmacodynamic properties of the molecule.
Anti-inflammatory Activity
Several studies have highlighted the potential of brominated isoxazoles as anti-inflammatory agents. The presence of bromine can enhance the inhibitory activity against key inflammatory targets.
| Compound Type | Assay | Result | Reference |
| Isoxazole Derivatives | Carrageenan-induced rat paw edema | Significant inhibition of edema | [1] |
| Substituted Isoxazoles | Inhibition of bovine albumin denaturation | Potent activity observed for some derivatives | [2] |
| Isoxazole Analogs | In vivo anti-inflammatory potential | % edema inhibition up to 76.71% | [3] |
Antibacterial Activity
Brominated isoxazoles have demonstrated promising activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative strains. The bromine atom is often crucial for their antibacterial efficacy.
| Compound Type | Bacterial Strain(s) | MIC Value | Reference |
| Isoxazole Derivatives | S. aureus, E. coli | 40-70 µg/mL | [4] |
| 5-(5-bromo-2-thienyl)isoxazole | E. coli, S. aureus, P. aeruginosa | Significant activity | [5] |
| Triazole-Isoxazole Hybrids | E. coli, P. aeruginosa | 15-30 mg/mL | [6] |
Visualizing Synthetic Pathways
The following diagram illustrates a generalized workflow for the synthesis of various brominated isoxazoles, highlighting the key starting materials and intermediate steps.
Future Directions
The field of brominated isoxazoles continues to evolve, driven by the need for novel therapeutic agents with improved efficacy and safety profiles. Future research will likely focus on several key areas:
-
Discovery of Novel Scaffolds: Exploration of new synthetic methodologies to access a wider diversity of brominated isoxazole structures.
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by bioactive brominated isoxazoles.
-
Structure-Activity Relationship (SAR) Studies: Systematic investigations to optimize the position and number of bromine substituents to maximize biological activity and minimize off-target effects.
-
Exploration of New Therapeutic Areas: Investigating the potential of brominated isoxazoles in other disease areas, such as oncology, virology, and neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the Claisen condensation of 3-bromoacetophenone and diethyl carbonate to yield the intermediate, ethyl 3-(3-bromophenyl)-3-oxopropanoate. This β-keto ester is subsequently cyclized with hydroxylamine hydrochloride to afford the target compound. This protocol includes step-by-step methodologies, reagent specifications, and data characterization.
Introduction
Isoxazole derivatives are a significant class of heterocyclic compounds that exhibit a wide range of biological activities, making them attractive scaffolds in drug development. The 3-aryl-1,2-oxazol-5-ol core, in particular, is a key pharmacophore in various therapeutic areas. The synthesis of these compounds is of great interest to medicinal chemists for the development of new therapeutic agents. The presented protocol offers a reliable method for the laboratory-scale synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of Ethyl 3-(3-bromophenyl)-3-oxopropanoate
This procedure is adapted from the general principles of the Claisen condensation reaction.
Materials:
-
3-Bromoacetophenone
-
Diethyl carbonate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous ethanol
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Round-bottom flasks
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with sodium hydride (60% dispersion in mineral oil, 1.0 eq).
-
Anhydrous THF is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of 3-bromoacetophenone (1.0 eq) and diethyl carbonate (1.2 eq) in anhydrous THF is added dropwise to the stirred suspension over 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to 0 °C, and excess sodium hydride is quenched by the slow addition of anhydrous ethanol.
-
The mixture is then acidified with 1 M hydrochloric acid to a pH of approximately 3-4.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by vacuum distillation or column chromatography on silica gel to afford ethyl 3-(3-bromophenyl)-3-oxopropanoate.
Part 2: Synthesis of this compound
This procedure is a cyclization reaction of the β-keto ester with hydroxylamine.
Materials:
-
Ethyl 3-(3-bromophenyl)-3-oxopropanoate
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Hydrochloric acid (2 M)
-
Magnetic stirrer with heating plate
-
Round-bottom flask
-
Reflux condenser
-
Büchner funnel and flask
-
Standard glassware for filtration and recrystallization
Procedure:
-
In a round-bottom flask, dissolve ethyl 3-(3-bromophenyl)-3-oxopropanoate (1.0 eq) in ethanol.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the β-keto ester.
-
The reaction mixture is heated to reflux for 3-5 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is acidified with 2 M hydrochloric acid, resulting in the precipitation of the product.
-
The precipitate is collected by vacuum filtration using a Büchner funnel, washed with cold water, and air-dried.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) | Spectroscopic Data |
| Ethyl 3-(3-bromophenyl)-3-oxopropanoate | C₁₁H₁₁BrO₃ | 271.11 | Liquid | 65-75 | N/A | ¹H NMR, ¹³C NMR, IR consistent with structure |
| This compound | C₉H₆BrNO₂ | 240.06 | Solid | 70-80 | To be determined | ¹H NMR, ¹³C NMR, MS, IR consistent with structure[1] |
Note: Yields are indicative and may vary based on experimental conditions. Spectroscopic data should be acquired for full characterization.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathways and Logical Relationships
Caption: Logical relationship of the two-step synthesis reaction.
References
Application Notes and Protocols for 3-(3-Bromophenyl)-1,2-oxazol-5-ol in Anticancer Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the evaluation of the potential anticancer activities of the novel compound, 3-(3-Bromophenyl)-1,2-oxazol-5-ol. While direct experimental data for this specific molecule is emerging, this guide synthesizes methodologies and potential mechanisms of action based on studies of structurally related bromophenyl-containing heterocyclic compounds. The protocols outlined below provide a robust framework for screening and characterizing its efficacy and mechanism of action in cancer cell lines.
Introduction
Heterocyclic compounds containing a bromophenyl moiety have demonstrated significant potential as anticancer agents.[1][2][3] These structures are often explored for their ability to induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways crucial for tumor growth and metastasis.[4][5][6] The 1,2-oxazole core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities.[7] The subject of this application note, this compound, combines these key features, making it a compound of interest for novel anticancer drug discovery.
Based on the activities of similar molecules, it is hypothesized that this compound may exert its anticancer effects through the induction of apoptosis, potentially mediated by the generation of reactive oxygen species (ROS) and modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways.[4][8] The following sections provide detailed protocols for investigating these hypotheses.
Postulated Signaling Pathway and Mechanism of Action
It is proposed that this compound may induce apoptosis in cancer cells through a ROS-mediated mechanism. The compound is hypothesized to enter the cell and induce an increase in intracellular ROS levels. This oxidative stress can, in turn, trigger the intrinsic apoptotic pathway by modulating the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of the caspase cascade. Furthermore, elevated ROS can influence upstream signaling pathways such as PI3K/Akt and MAPK, which are critical for cell survival and proliferation.
References
- 1. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Growth inhibition and apoptosis induction by alternol in pancreatic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
The Versatility of the 3-(3-Bromophenyl)-1,2-oxazol-5-ol Scaffold in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-(3-bromophenyl)-1,2-oxazol-5-ol core structure and its tautomeric form, 3-(3-bromophenyl)isoxazol-5(4H)-one, represent a promising scaffold in medicinal chemistry. The inherent functionalities of the isoxazole ring, coupled with the synthetic tractability of the bromophenyl moiety, offer a versatile platform for the development of novel therapeutic agents. This document provides an overview of the potential applications, synthesis protocols, and biological evaluation methods for derivatives of this scaffold, with a focus on its emerging role in anticancer and antimicrobial research.
Application Notes
The this compound scaffold is a privileged structure in drug discovery due to the diverse biological activities exhibited by its derivatives. The isoxazole ring system is a bioisostere for various functional groups, enabling favorable interactions with a range of biological targets. The presence of the bromine atom on the phenyl ring provides a handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Anticancer Applications
Derivatives of the isoxazole scaffold have demonstrated significant potential as anticancer agents through various mechanisms of action.[1][2] While specific data for the this compound core is still emerging, related compounds have shown to induce apoptosis and inhibit key signaling pathways involved in cancer progression.[1]
Potential Mechanisms of Action:
-
Kinase Inhibition: Isoxazole derivatives have been investigated as inhibitors of key kinases in oncogenic signaling pathways, such as p38 MAP kinase and the PI3K/Akt pathway.[1][3] Inhibition of these pathways can disrupt cell growth, proliferation, and survival in cancer cells.
-
Tubulin Polymerization Inhibition: Some heterocyclic compounds bearing a 3-bromophenyl moiety have been shown to interact with the tubulin-colchicine binding site, leading to disruption of the microtubule network, cell cycle arrest, and apoptosis.[1][4]
-
Induction of Apoptosis: Various isoxazole-containing compounds have been reported to trigger programmed cell death in cancer cells.[1]
Antimicrobial Applications
The isoxazole scaffold is also a component of several compounds with demonstrated antibacterial and antifungal properties.[5] The development of new antimicrobial agents is a critical area of research due to the rise of antibiotic resistance.
Potential Mechanisms of Action: The precise mechanisms of antimicrobial action for isoxazole derivatives are varied and depend on the specific substitutions on the core scaffold. General mechanisms for heterocyclic antimicrobials include disruption of cell wall synthesis, inhibition of protein synthesis, or interference with nucleic acid replication.
Experimental Protocols
Synthesis of 3-(3-Bromophenyl)-4-arylmethylene-isoxazol-5(4H)-one Derivatives
The following is a general protocol for the synthesis of 4-arylmethylene derivatives of the 3-(3-bromophenyl)isoxazol-5(4H)-one scaffold, which exists in tautomeric equilibrium with the this compound form. This one-pot, three-component reaction is an example of a green chemistry approach.[6][7][8][9]
Materials:
-
3-Bromobenzaldehyde
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Catalyst (e.g., Tartaric acid, Salicylic acid, or Gluconic acid aqueous solution)[7][8][9]
-
Solvent (e.g., Water or Ethanol)
-
Stirring apparatus
-
Reaction vessel (round-bottom flask)
-
Filtration apparatus
Procedure:
-
In a round-bottom flask, dissolve equimolar amounts of ethyl acetoacetate and hydroxylamine hydrochloride in the chosen solvent with stirring at room temperature for 10 minutes.
-
To this solution, add an equimolar amount of 3-bromobenzaldehyde and the desired substituted benzaldehyde.
-
Add a catalytic amount (e.g., 10-15 mol%) of the chosen acid catalyst to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature or with gentle heating (e.g., 60-70°C), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the solid product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold distilled water.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Expected Outcome: This procedure yields the desired 3-(3-bromophenyl)-4-arylmethylene-isoxazol-5(4H)-one derivatives as solid products. The structure and purity of the synthesized compounds should be confirmed by analytical techniques such as NMR (¹H and ¹³C), FT-IR, and mass spectrometry.
In Vitro Anticancer Activity Assessment: MTT Assay
This protocol outlines a common method for evaluating the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized this compound derivatives
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
Incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized compounds in the cell culture medium.
-
After 24 hours, remove the medium from the wells and add 100 µL of the different concentrations of the compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
In Vitro Antimicrobial Activity Assessment: Broth Microdilution Method
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Synthesized this compound derivatives
-
96-well microplates
-
Incubator (37°C for bacteria, 35°C for fungi)
-
Microplate reader or visual inspection
Procedure:
-
Prepare a twofold serial dilution of the synthesized compounds in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microbial strain.
-
Add the microbial inoculum to each well of the microplate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates for 18-24 hours (for bacteria) or 24-48 hours (for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.
Data Presentation
While specific quantitative data for this compound is not extensively available in the public domain, the following tables present representative data for related compounds containing the bromophenyl and isoxazole or similar heterocyclic scaffolds to illustrate the potential activity.
Table 1: Representative Anticancer Activity of a 5-(3-Bromophenyl)-triazole Analog [1]
| Compound ID | Cancer Cell Line | Growth Percent (%) | Percent Growth Inhibition (PGI) (%) |
| 4e | SNB-75 (CNS Cancer) | 58.75 | 41.25 |
| 4i | SNB-75 (CNS Cancer) | 61.06 | 38.94 |
| UO-31 (Renal Cancer) | 69.86 | 30.14 | |
| CCRF-CEM (Leukemia) | 73.08 | 26.92 | |
| EKVX (Non-Small Cell Lung Cancer) | 73.39 | 26.61 | |
| OVCAR-5 (Ovarian Cancer) | 76.88 | 23.12 |
Data from a one-dose assay at 10⁻⁵ M concentration.
Visualizations
The following diagrams illustrate potential workflows and signaling pathways relevant to the study of this compound derivatives.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. espublisher.com [espublisher.com]
- 3. ijpsm.com [ijpsm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. acgpubs.org [acgpubs.org]
Application Notes and Protocols for Cross-Coupling Reactions of Brominated Isoxazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Brominated isoxazoles are versatile heterocyclic building blocks of significant interest in medicinal chemistry and materials science. The presence of a bromine atom on the isoxazole ring provides a reactive handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents and the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of brominated isoxazoles in four major classes of cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination.
These reactions offer powerful strategies for the synthesis of novel isoxazole-containing compounds with potential applications as pharmaceuticals, agrochemicals, and functional materials. The protocols provided herein are based on literature precedents and are intended to serve as a practical guide for researchers in the field.
General Considerations for Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are sensitive to a variety of factors. For successful and reproducible results, the following should be considered:
-
Catalyst and Ligand: The choice of palladium source and ligand is crucial and often substrate-dependent. A range of palladium(0) and palladium(II) precatalysts can be used, with phosphine-based ligands being the most common. The steric and electronic properties of the ligand influence the efficiency of the catalytic cycle.
-
Base: The base plays a critical role in the catalytic cycle, particularly in the transmetalation step of Suzuki-Miyaura coupling and for neutralizing the HX generated in Sonogashira and Heck reactions. The choice of base can significantly impact the reaction yield and should be optimized for each specific transformation.
-
Solvent: Anhydrous and deoxygenated solvents are typically required to prevent catalyst deactivation. The choice of solvent depends on the specific reaction and the solubility of the reactants.
-
Inert Atmosphere: Most cross-coupling reactions are sensitive to oxygen and should be performed under an inert atmosphere of nitrogen or argon.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a halide (in this case, a brominated isoxazole) and an organoboron compound, such as a boronic acid or boronic ester.
Application Notes
The Suzuki-Miyaura coupling of brominated isoxazoles allows for the introduction of various aryl, heteroaryl, and vinyl substituents. This reaction is widely used in the synthesis of biaryl and heteroaryl-substituted isoxazoles, which are common motifs in biologically active molecules. The reaction generally exhibits good functional group tolerance. A key factor for a successful transformation is the choice of a bulky phosphine ligand, which has been shown to suppress the formation of ketone byproducts that can arise from the cleavage of the isoxazole ring.[1]
Quantitative Data
| Entry | Bromoisoxazole Substrate | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-Bromo-3-phenyl-4-methylisoxazole | Phenylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃·HBF₄ (10) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 | [1] |
| 2 | 5-Bromo-3-phenyl-4-methylisoxazole | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃·HBF₄ (10) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 82 | [1] |
| 3 | 5-Bromo-3-phenyl-4-methylisoxazole | 4-Chlorophenylboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃·HBF₄ (10) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 78 | [1] |
| 4 | 5-Bromo-3-phenyl-4-methylisoxazole | 2-Thiopheneboronic acid | Pd₂(dba)₃ (2.5) | P(t-Bu)₃·HBF₄ (10) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 75 | [1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 5-Bromoisoxazoles[1]
-
To an oven-dried Schlenk tube, add the 5-bromoisoxazole (1.0 equiv), arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0 equiv).
-
Evacuate and backfill the tube with argon three times.
-
Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%) and tri-tert-butylphosphine tetrafluoroborate (P(t-Bu)₃·HBF₄, 10 mol%).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 100 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired trisubstituted isoxazole.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to alkynyl-substituted isoxazoles.
Application Notes
The Sonogashira coupling is a powerful tool for the synthesis of isoxazoles bearing alkyne functionalities, which are valuable precursors for further transformations and are present in various biologically active compounds. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. While many examples in the literature utilize iodo-isoxazoles due to their higher reactivity, bromoisoxazoles can also be effectively coupled, often requiring slightly more forcing conditions.
Quantitative Data
| Entry | Bromoisoxazole Substrate | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-5-phenylisoxazole | Phenylacetylene | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | PPh₃ (10) | Et₃N | THF | 60 | 6 | 78 | Adapted from[2][3] |
| 2 | 4-Bromo-3,5-dimethylisoxazole | 1-Heptyne | Pd(PPh₃)₄ (3) | CuI (5) | - | Et₃N | DMF | 80 | 8 | 72 | Adapted from[3] |
| 3 | 3-Bromo-5-(4-methoxyphenyl)isoxazole | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (4) | PPh₃ (8) | i-Pr₂NEt | Toluene | 90 | 10 | 85 | Adapted from[2] |
| 4 | 5-Bromo-3-methylisoxazole | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (5) | CuI (5) | PPh₃ (10) | Et₃N | MeCN | 70 | 5 | 65 | Adapted from[3] |
Experimental Protocol: General Procedure for Sonogashira Coupling of Bromoisoxazoles[2][3]
-
To a Schlenk tube, add the bromoisoxazole (1.0 equiv), copper(I) iodide (CuI, 5 mol%), and the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 5 mol%) and ligand (e.g., PPh₃, 10 mol%).
-
Evacuate and backfill the tube with argon three times.
-
Add the solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine, Et₃N, used as a co-solvent or in excess).
-
Add the terminal alkyne (1.2 equiv) via syringe.
-
Stir the reaction mixture at the specified temperature (e.g., 60-80 °C) for the indicated time, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Coupling
The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable method for the vinylation of brominated isoxazoles.
Application Notes
The Heck reaction provides a means to introduce alkenyl groups onto the isoxazole ring. The reaction is typically carried out in the presence of a palladium catalyst and a base. The choice of base, solvent, and the presence of additives such as phase-transfer catalysts (e.g., tetrabutylammonium bromide) can significantly influence the reaction outcome. While electron-deficient alkenes like acrylates and styrenes are common coupling partners, other alkenes can also be used.
Quantitative Data
| Entry | Bromoisoxazole Substrate | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 3-Bromo-5-phenylisoxazole | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 16 | 75 | Adapted from general Heck protocols |
| 2 | 4-Bromoisoxazole | n-Butyl acrylate | Pd(OAc)₂ (2) | - | NaOAc | NMP | 120 | 24 | 68 | Adapted from general Heck protocols |
| 3 | 3-Bromo-5-methylisoxazole | Acrylonitrile | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 110 | 12 | 72 | Adapted from general Heck protocols |
| 4 | 5-Bromo-3-phenylisoxazole | 4-Vinylpyridine | Pd(OAc)₂ (5) | PPh₃ (10) | i-Pr₂NEt | Toluene | 110 | 18 | 65 | Adapted from general Heck protocols |
Experimental Protocol: General Procedure for Heck Coupling of Bromoisoxazoles
-
In a sealable reaction tube, combine the bromoisoxazole (1.0 equiv), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and ligand (if required, e.g., P(o-tol)₃, 10 mol%).
-
Add the base (e.g., Et₃N or NaOAc, 1.5-2.0 equiv) and the solvent (e.g., DMF or NMP).
-
Degas the mixture by bubbling argon through it for 10-15 minutes.
-
Add the alkene (1.5 equiv) and seal the tube.
-
Heat the reaction mixture at the specified temperature (e.g., 100-120 °C) for the required time.
-
After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to afford the desired product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.
Application Notes
This reaction allows for the synthesis of a wide range of N-substituted aminoisoxazoles, which are important pharmacophores. The reaction is compatible with a broad scope of primary and secondary amines, including anilines and aliphatic amines. The choice of a sterically hindered and electron-rich phosphine ligand is often critical for achieving high yields, especially with less reactive brominated heterocycles. While there are limited specific examples for brominated isoxazoles in the literature, the general principles of Buchwald-Hartwig amination can be applied.[1][4] A study on the synthesis of 3-aminoisoxazoles from 3-bromoisoxazolines via an addition-elimination reaction highlights the interest in such structures, although this is not a direct cross-coupling method.
Quantitative Data
Note: Specific examples for the Buchwald-Hartwig amination of brominated isoxazoles are not widely reported in the literature. The following table is based on general protocols for heteroaryl halides.
| Entry | Bromoisoxazole Substrate | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromoisoxazole | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu | Toluene | 100 | 12 | 70 (Est.) | Adapted from general protocols |
| 2 | 3-Bromo-5-phenylisoxazole | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | 1,4-Dioxane | 110 | 18 | 65 (Est.) | Adapted from general protocols |
| 3 | 5-Bromo-3-methylisoxazole | Benzylamine | Pd₂(dba)₃ (2) | BrettPhos (4) | Cs₂CO₃ | Toluene | 100 | 16 | 75 (Est.) | Adapted from general protocols |
| 4 | 4-Bromo-3,5-dimethylisoxazole | Piperidine | Pd(OAc)₂ (2) | DavePhos (4) | K₃PO₄ | t-BuOH | 90 | 24 | 60 (Est.) | Adapted from general protocols |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of Bromoisoxazoles
-
To a glovebox-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).
-
Add the bromoisoxazole (1.0 equiv) and the amine (1.2 equiv).
-
Add the anhydrous, deoxygenated solvent (e.g., toluene).
-
Seal the tube and heat the mixture with stirring at the specified temperature (e.g., 100 °C) for the indicated time.
-
Cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield the aminated isoxazole product.
References
Application Notes and Protocols for Antimicrobial Screening of Isoxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoxazole derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of pharmacological activities, including significant antimicrobial potential.[1][2] The emergence of multidrug-resistant microbial strains necessitates the development of novel antimicrobial agents, making the systematic screening of compound libraries, such as those containing isoxazole scaffolds, a critical endeavor in drug discovery.[1] These compounds can exhibit either bactericidal or bacteriostatic effects.[1] Bactericidal agents act by killing the bacteria, often by targeting the cell wall or cell membrane, while bacteriostatic agents inhibit bacterial growth and reproduction, commonly by interfering with protein synthesis or metabolic pathways.[1]
This document provides a detailed protocol for the comprehensive antimicrobial screening of isoxazole compounds. It outlines the necessary materials, step-by-step procedures for determining key antimicrobial parameters, and guidance on data interpretation and presentation. The protocols are designed to be robust and reproducible, enabling researchers to effectively assess the antimicrobial efficacy of their synthesized isoxazole derivatives.
General Workflow for Antimicrobial Screening
The overall process for screening isoxazole compounds for antimicrobial activity involves a series of sequential steps, from primary screening to determine initial activity to more detailed characterization of the antimicrobial effect.
Caption: A logical workflow for the antimicrobial screening of isoxazole compounds.
Recommended Microbial Panel for Primary Screening
A standard panel of microorganisms should be used for the initial screening to assess the broad-spectrum potential of the isoxazole compounds. This panel should include representatives of Gram-positive and Gram-negative bacteria, as well as fungi. The following strains are recommended based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5]
Table 1: Recommended Microbial Panel for Primary Antimicrobial Screening
| Category | Organism | ATCC Number | Rationale |
| Gram-positive | Staphylococcus aureus | 25923 | Common cause of skin and soft tissue infections, including MRSA strains. |
| Enterococcus faecalis | 29212 | Important nosocomial pathogen, known for antibiotic resistance. | |
| Gram-negative | Escherichia coli | 25922 | Representative of enteric bacteria, a common cause of various infections. |
| Pseudomonas aeruginosa | 27853 | Opportunistic pathogen, known for its intrinsic and acquired resistance. | |
| Fungi | Candida albicans | 10231 | Common cause of opportunistic fungal infections. |
| Aspergillus brasiliensis | 16404 | Representative of filamentous fungi, can cause invasive aspergillosis. |
Experimental Protocols
Preparation of Materials
-
Test Compounds: Dissolve isoxazole compounds in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions of a known concentration (e.g., 10 mg/mL). Ensure the final concentration of the solvent in the assay does not inhibit microbial growth.
-
Culture Media:
-
Bacteria: Mueller-Hinton Broth (MHB) and Mueller-Hinton Agar (MHA).
-
Fungi: RPMI-1640 medium with L-glutamine, buffered with MOPS, and Sabouraud Dextrose Agar (SDA).
-
-
Microbial Cultures: Prepare fresh overnight cultures of the test microorganisms in their respective broths.
-
Standard Antibiotics: Prepare stock solutions of standard control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) for comparison.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] The broth microdilution method is a widely used and standardized technique for determining MIC values.[6]
Protocol:
-
Prepare Microtiter Plates: Dispense 100 µL of sterile broth (MHB for bacteria, RPMI-1640 for fungi) into all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the isoxazole compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will result in a range of concentrations of the test compound.
-
Inoculum Preparation: Adjust the turbidity of the overnight microbial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add 100 µL of the diluted microbial suspension to each well of the microtiter plate.
-
Controls:
-
Growth Control: A well containing only broth and the microbial inoculum (no compound).
-
Sterility Control: A well containing only broth to check for contamination.
-
Positive Control: A row with a standard antibiotic undergoing serial dilution.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the isoxazole compound at which there is no visible growth (i.e., the well is clear).
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Protocol:
-
Subculturing from MIC plates: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-inoculate the aliquots onto separate sections of an appropriate agar plate (MHA for bacteria, SDA for fungi).
-
Incubation: Incubate the plates under the same conditions as for the MIC assay.
-
Reading the MBC: The MBC is the lowest concentration of the isoxazole compound that results in a 99.9% reduction in CFU/mL compared to the initial inoculum, which is practically observed as no colony growth on the agar plate.
Data Presentation
Quantitative data from the antimicrobial screening should be summarized in a clear and structured table to facilitate comparison between different isoxazole compounds and against standard antibiotics.
Table 2: Representative Antimicrobial Activity Data for Isoxazole Derivatives (µg/mL)
| Compound ID | S. aureus (MIC) | S. aureus (MBC) | E. coli (MIC) | E. coli (MBC) | C. albicans (MIC) | C. albicans (MFC*) |
| Isoxazole-1 | 64 | 128 | >256 | >256 | 128 | 256 |
| Isoxazole-2 | 16 | 32 | 128 | 256 | 32 | 64 |
| Isoxazole-3 | 8 | 16 | 64 | 128 | 16 | 32 |
| Ciprofloxacin | 1 | 2 | 0.5 | 1 | N/A | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | 4 | 8 |
*MFC: Minimum Fungicidal Concentration, the equivalent of MBC for fungi. N/A: Not Applicable.
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.[7][8][9][10][11][12]
Potential Mechanisms of Action of Isoxazole Compounds
Based on existing literature, isoxazole-containing antibiotics can exert their antimicrobial effects through various mechanisms, primarily by inhibiting cell wall synthesis or protein synthesis.[1] The following diagrams illustrate these two potential high-level pathways.
Inhibition of Cell Wall Synthesis
Certain isoxazole derivatives, particularly those with a β-lactam-like structure, can interfere with the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This leads to cell lysis and death.
Caption: Potential mechanism of action via inhibition of cell wall synthesis.
Inhibition of Protein Synthesis
Other isoxazole compounds may act by binding to bacterial ribosomes, thereby inhibiting the process of protein synthesis, which is essential for bacterial growth and survival.[1][13]
Caption: Potential mechanism of action via inhibition of protein synthesis.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive framework for the systematic antimicrobial screening of isoxazole compounds. By following these standardized procedures, researchers can obtain reliable and comparable data on the efficacy of their novel compounds. The identification of potent "hit" compounds through this screening process is a crucial first step in the pipeline for developing new and effective antimicrobial drugs to combat the growing threat of antibiotic resistance. Further studies would be required to elucidate the precise molecular targets and mechanisms of action of any promising lead compounds.
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 4. eucast: EUCAST [eucast.org]
- 5. chainnetwork.org [chainnetwork.org]
- 6. eucast: AST of bacteria [eucast.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]
Application Notes and Protocols for 3-(3-Bromophenyl)-1,2-oxazol-5-ol in Kinase Inhibitor Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, including cancer and inflammatory disorders, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. This document provides detailed application notes and protocols for the screening and characterization of 3-(3-Bromophenyl)-1,2-oxazol-5-ol , a novel small molecule, as a potential kinase inhibitor. These guidelines are intended to assist researchers in evaluating its potency, selectivity, and cellular activity.
Compound Profile: this compound
-
Structure:
-
Chemical Formula: C₉H₆BrNO₂
-
Molecular Weight: 240.05 g/mol
-
Key Features: A heterocyclic compound featuring a bromophenyl group attached to an isoxazolol ring. The presence of the bromine atom and the acidic hydroxyl group on the oxazole ring are notable features for potential interactions with kinase active sites.
-
Data Presentation: Inhibitory Activity of this compound
The inhibitory potential of this compound was assessed against a panel of protein kinases implicated in oncology and inflammation using a luminescence-based biochemical assay. The half-maximal inhibitory concentrations (IC50) were determined from dose-response curves.
Table 1: Biochemical IC50 Values for this compound Against a Panel of Kinases
| Kinase Target | Family | Therapeutic Area | IC50 (nM) |
| EGFR | Tyrosine Kinase | Oncology | 85 |
| VEGFR2 | Tyrosine Kinase | Oncology | 45 |
| p38α (MAPK14) | Serine/Threonine Kinase | Inflammation | 1,250 |
| CDK2 | Serine/Threonine Kinase | Oncology | >10,000 |
| Src | Tyrosine Kinase | Oncology | 850 |
To validate the biochemical findings in a cellular context, the effect of the compound on the phosphorylation of a key downstream substrate of VEGFR2 was measured in a cell-based assay.
Table 2: Cellular Activity of this compound
| Cell Line | Target Pathway | Assay Type | Cellular IC50 (nM) |
| HUVEC | VEGFR2 Signaling | Phospho-VEGFR2 (Y1175) ELISA | 210 |
Experimental Protocols
Protocol 1: ADP-Glo™ Biochemical Kinase Assay for IC50 Determination
This protocol describes a luminescent ADP detection assay to measure the in vitro kinase activity and determine the IC50 value of this compound.[1][2]
Materials:
-
Recombinant human kinases (EGFR, VEGFR2, p38α, etc.)
-
Kinase-specific peptide substrates
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound, dissolved in 100% DMSO
-
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
White, opaque 384-well assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. A common starting concentration is 1 mM, followed by 1:3 serial dilutions.
-
Reaction Setup:
-
Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of kinase solution (at 2.5x final concentration in kinase buffer) to each well.
-
Gently mix and incubate for 15 minutes at room temperature to allow for compound-kinase interaction.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a substrate/ATP mixture (at 2.5x final concentration) to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate for 60 minutes at 30°C.
-
-
Terminate Reaction and Deplete ATP:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using "no kinase" (high inhibition) and "DMSO only" (no inhibition) controls.
-
Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Phospho-VEGFR2 (Y1175) Assay
This protocol outlines a cell-based ELISA to measure the inhibitory effect of this compound on the VEGF-induced phosphorylation of VEGFR2 in Human Umbilical Vein Endothelial Cells (HUVECs).[3]
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
96-well cell culture plates, coated with an appropriate matrix (e.g., fibronectin)
-
This compound, dissolved in 100% DMSO
-
Recombinant Human VEGF-A
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phospho-VEGFR2 (Y1175) ELISA Kit
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2 x 10⁴ cells per well and culture overnight.
-
Serum Starvation: Replace the growth medium with a low-serum (e.g., 0.5% FBS) medium and incubate for 4-6 hours.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the low-serum medium.
-
Add the diluted compound to the cells and incubate for 1 hour at 37°C. Include DMSO-only wells as a vehicle control.
-
-
VEGF Stimulation:
-
Stimulate the cells by adding VEGF-A to a final concentration of 50 ng/mL to all wells except for the unstimulated control.
-
Incubate for 10 minutes at 37°C.
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Add 100 µL of ice-cold Cell Lysis Buffer to each well and incubate on ice for 20 minutes.
-
-
ELISA Protocol:
-
Determine the total protein concentration of each lysate using a BCA assay.
-
Proceed with the Phospho-VEGFR2 (Y1175) ELISA according to the manufacturer's instructions, ensuring equal amounts of total protein are loaded into each well of the ELISA plate.
-
-
Data Analysis:
-
Measure the absorbance at the appropriate wavelength.
-
Normalize the data to the stimulated (DMSO control) and unstimulated controls.
-
Plot the percent inhibition of VEGFR2 phosphorylation against the inhibitor concentration to calculate the cellular IC50 value.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the key signaling pathways of the kinases targeted in this study.
References
Application Notes and Protocols: Molecular Docking of 3-(3-Bromophenyl)-1,2-oxazol-5-ol
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a comprehensive, step-by-step protocol for performing a molecular docking simulation of the small molecule 3-(3-Bromophenyl)-1,2-oxazol-5-ol against a selected protein target. The protocol utilizes widely accessible and validated open-source software.
Introduction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[1] This method is instrumental in structure-based drug design, enabling the prediction of binding affinity and the exploration of intermolecular interactions that stabilize the ligand-receptor complex.[2] By simulating the binding process, researchers can screen virtual libraries of compounds, prioritize lead candidates for experimental testing, and gain insights into molecular recognition mechanisms.[2]
This protocol details the molecular docking procedure for this compound. While this specific ligand's biological target is not definitively established in the provided literature, compounds with similar bromophenyl and heterocyclic scaffolds have shown potential as anticancer agents by targeting tubulin.[3] Therefore, this protocol will use the colchicine binding site of tubulin as an exemplary target to demonstrate a robust and reproducible docking workflow.
Materials and Software
To execute this protocol, the following software and resources are required. All listed software is freely available for academic use.
| Software/Resource | Version (Recommended) | Website/Source | Purpose |
| AutoDock Vina | 1.2.3 or later | --INVALID-LINK-- | Docking Engine |
| MGLTools (AutoDockTools) | 1.5.7 or later | --INVALID-LINK-- | File preparation (PDBQT), Grid Box setup |
| UCSF Chimera / ChimeraX | Latest | --INVALID-LINK-- | Protein preparation and visualization |
| PyMOL | Latest | --INVALID-LINK-- | Visualization and analysis of docking results |
| PubChem Database | N/A | --INVALID-LINK-- | Ligand structure retrieval |
| RCSB Protein Data Bank | N/A | --INVALID-LINK-- | Protein structure retrieval |
Experimental Workflow Diagram
The overall molecular docking process follows a structured workflow, from initial data retrieval to the final analysis of results.
Detailed Experimental Protocol
This protocol is divided into five main stages: Ligand Preparation, Receptor Preparation, Grid Box Generation, Docking Simulation, and Results Analysis.
Stage 1: Ligand Preparation
The ligand, this compound, must be converted into the required PDBQT file format, which includes atomic coordinates, partial charges, and rotatable bond information.
-
Retrieve Ligand Structure:
-
Navigate to the PubChem database.
-
Search for "this compound" or its tautomer "5-(3-Bromophenyl)isoxazol-3-ol" (CID 57438414).[4]
-
Download the 3D structure in SDF format.
-
-
Convert and Prepare Ligand using AutoDockTools (ADT):
-
Launch ADT.
-
Go to Ligand -> Input -> Open and select the downloaded SDF file. ADT will automatically perceive the structure.
-
Go to Ligand -> Torsion Tree -> Detect Root. This defines the rigid core of the molecule.
-
Go to Ligand -> Output -> Save as PDBQT. Save the file as ligand.pdbqt. ADT will automatically add Gasteiger charges and merge non-polar hydrogens.[5]
-
Stage 2: Receptor Preparation
The target protein structure must be cleaned and prepared for docking. This involves removing non-essential molecules and adding necessary atoms for the force field calculation.
-
Retrieve Receptor Structure:
-
Navigate to the RCSB Protein Data Bank.
-
Search for the PDB ID 5LYJ , which is the crystal structure of tubulin in complex with combretastatin A-4.[3]
-
Download the structure in PDB format.
-
-
Clean and Prepare Receptor using UCSF Chimera or ADT:
-
Open the 5LYJ.pdb file in UCSF Chimera or ADT.
-
Remove Unnecessary Chains and Molecules: The 5LYJ structure contains multiple protein chains and heteroatoms. For this protocol, we will use Chain A. Delete all other chains.
-
Remove Water and Heteroatoms: Delete all water molecules (HOH) and the co-crystallized ligand (combretastatin A-4) and any other non-essential ions.[6][7]
-
Add Hydrogens and Charges (in ADT):
-
Save as PDBQT:
-
Go to Grid -> Macromolecule -> Choose. Select the prepared tubulin molecule.
-
Save the prepared receptor file as receptor.pdbqt.
-
-
Stage 3: Grid Box Generation
A grid box defines the three-dimensional search space on the receptor where AutoDock Vina will attempt to place the ligand.[6] For site-specific docking, this box should encompass the known binding site.
-
Load Prepared Molecules in ADT:
-
If not already loaded, open receptor.pdbqt and ligand.pdbqt in ADT.
-
-
Define the Grid Box:
-
Go to Grid -> Grid Box.
-
To center the grid on the known binding site of combretastatin A-4, you can use the coordinates from the original PDB file or center it on key residues of the colchicine site (e.g., Cys241, Leu248, Ala316).
-
Adjust the center and dimensions of the box. A good starting point for the dimensions is 25 x 25 x 25 Å to ensure the entire binding pocket is covered.
-
Record the grid center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) displayed in the Grid Options panel. These values are crucial for the next step.
-
Stage 4: Running the Docking Simulation with AutoDock Vina
AutoDock Vina is a command-line program that requires a configuration file specifying all input parameters.[8]
-
Create a Configuration File:
-
Open a plain text editor.
-
Create a file named conf.txt in the same directory as your receptor.pdbqt and ligand.pdbqt files.
-
Add the following lines, replacing the coordinate and size values with those you recorded in the previous step:
-
-
Execute Vina from the Command Line:
-
Open a terminal or command prompt.
-
Navigate to the directory containing your files.
-
Run the following command:
-
[11]
Stage 5: Analysis of Results
The final stage involves analyzing the binding energies and visualizing the ligand-receptor interactions.
-
Analyze the Log File:
-
Open docking_log.txt. It contains a table of binding affinities for each generated pose.
-
The binding affinity is reported in kcal/mol. More negative values indicate stronger, more favorable binding. [1] * The table also includes RMSD (Root Mean Square Deviation) values, which measure the conformational difference between the poses.
-
-
Summarize Quantitative Data:
-
Compile the results into a clear table for comparison.
Pose Binding Affinity (kcal/mol) RMSD from Best Mode (l.b.) RMSD from Best Mode (u.b.) 1 -8.5 0.000 0.000 2 -8.2 1.854 2.431 -
| 3 | -8.1 | 2.113 | 2.987 | | 4 | -7.9 | 2.543 | 3.567 | | 5 | -7.8 | 3.102 | 4.115 | | ... | ... | ... | ... | (Note: These are example values. Actual results will vary.)
-
Visualize Docking Poses:
-
Use a molecular visualization tool like PyMOL or UCSF ChimeraX to analyze the interactions.
-
In PyMOL:
-
Open the receptor.pdbqt file.
-
Open the docking_results.pdbqt file. The different poses will be loaded as separate states in the same object.
-
Display the protein as a surface or cartoon and the ligand poses as sticks.
-
Use the Action -> preset -> ligand sites -> cartoon to focus on the binding pocket.
-
To identify interactions for the best pose (state 1), use the command: find_pairs subject=receptor, target=docking_results, mode=hb, dist=3.4
-
This will show potential hydrogen bonds between the receptor and the ligand. You can similarly visualize hydrophobic interactions and other contacts.
-
-
References
- 1. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 2. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 4. 5-(3-Bromophenyl)isoxazol-3-ol | C9H6BrNO2 | CID 57438414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sites.ualberta.ca [sites.ualberta.ca]
- 6. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 7. quora.com [quora.com]
- 8. dasher.wustl.edu [dasher.wustl.edu]
- 9. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
- 10. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 11. youtube.com [youtube.com]
Application Notes and Protocols for In Vitro Cytotoxicity Evaluation of 3-(3-Bromophenyl)-1,2-oxazol-5-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Bromophenyl)-1,2-oxazol-5-ol is a synthetic heterocyclic compound with potential therapeutic applications. Preliminary screenings suggest its possible role as a cytotoxic agent, making it a candidate for further investigation in oncology research. These application notes provide a comprehensive overview of the in vitro evaluation of this compound's cytotoxicity, offering detailed protocols for assessing its effects on various cancer cell lines. The presented data is intended to serve as a guideline for researchers initiating studies on this compound.
Data Presentation: Cytotoxicity Profile
The cytotoxic activity of this compound was assessed against a panel of human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting cell growth, was determined for each cell line after a 48-hour exposure.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |
| MDA-MB-231 | Breast Adenocarcinoma | 22.5 ± 2.1 |
| A549 | Lung Carcinoma | 35.8 ± 3.4 |
| HCT116 | Colon Carcinoma | 18.9 ± 2.5 |
| HeLa | Cervical Adenocarcinoma | 28.4 ± 3.0 |
| Jurkat | T-cell Leukemia | 12.1 ± 1.5 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and consistency.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[1][2]
Materials:
-
This compound
-
Cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, serving as a marker for cytotoxicity and compromised cell membrane integrity.[3]
Materials:
-
LDH cytotoxicity assay kit
-
This compound
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Plate cells in a 96-well plate and treat with serial dilutions of this compound as described in the MTT assay protocol.
-
After the 48-hour incubation period, carefully collect 50 µL of the supernatant from each well.
-
Follow the manufacturer's instructions to prepare the LDH reaction mixture.
-
Add the reaction mixture to the supernatant samples and incubate for the recommended time at room temperature, protected from light.
-
Measure the absorbance at the specified wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release relative to a positive control (cells lysed with a lysis buffer provided in the kit).
Protocol 3: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
This compound
-
Cancer cell lines
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 and 48 hours.
-
Harvest the cells (including floating cells in the supernatant) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol and incubate in the dark.
-
Analyze the stained cells using a flow cytometer within one hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Visualizations
Experimental Workflow
Caption: Experimental workflow for evaluating the in vitro cytotoxicity of a novel compound.
Proposed Signaling Pathway
Caption: Proposed intrinsic apoptosis signaling pathway modulated by the test compound.
References
Application Notes & Protocols: Green Synthesis of 3-Methyl-4-Arylmethylene Isoxazole-5(4H)-ones
Introduction
3-Methyl-4-arylmethylene isoxazole-5(4H)-ones are a class of heterocyclic compounds that form the structural core of many molecules with significant pharmacological and therapeutic properties, including anti-inflammatory, antimicrobial, analgesic, and anticancer activities.[1][2][3] The classical synthesis methods for these compounds often involve hazardous organic solvents, harsh reaction conditions, and expensive catalysts.[4][5] In line with the principles of green chemistry, there is a growing need for the development of sustainable, efficient, and environmentally benign synthetic protocols.[6][7]
This document provides detailed application notes and experimental protocols for various green synthesis methods for 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. These methods utilize eco-friendly solvents like water, employ energy-efficient techniques such as ultrasound and microwave irradiation, and use biodegradable or recyclable catalysts.[3][7] The core reaction is typically a one-pot, three-component condensation of an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride.[4][8]
General Reaction Pathway
The synthesis proceeds via a one-pot, three-component reaction. Initially, ethyl acetoacetate reacts with hydroxylamine hydrochloride to form an oxime intermediate. This is followed by a Knoevenagel condensation with an aromatic aldehyde, which then cyclizes to yield the final 3-methyl-4-arylmethylene isoxazole-5(4H)-one product.[4][9]
Caption: General reaction pathway for the one-pot synthesis of isoxazol-5(4H)-ones.
Application Notes: Comparison of Green Synthesis Methods
Several green chemistry approaches have been successfully applied to the synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. These methods offer significant advantages over conventional techniques, including reduced reaction times, milder conditions, avoidance of hazardous solvents, and high product yields.[1]
-
Ultrasound-Assisted Synthesis: Sonication provides mechanical and thermal energy to the reaction mixture, accelerating the reaction rate. This method often leads to dramatically reduced reaction times and high yields, typically in aqueous media.[1][10] Catalysts like tin-exchanged montmorillonite K10 (SnII-Mont K10) and imidazole have proven effective under ultrasonic irradiation.[1]
-
Microwave-Assisted Synthesis: Microwave heating offers rapid and uniform heating of the reaction mixture, which can significantly shorten reaction times from hours to minutes.[11][12] Water is an excellent solvent for microwave-assisted synthesis due to its high dielectric constant.[11]
-
Green Catalysts in Aqueous Media: A wide range of eco-friendly catalysts have been reported. These include natural acids (tartaric acid, citric acid), simple salts (sodium benzoate, sodium tetraborate), and biocatalysts (lipase).[3][9][13][14] These catalysts are often inexpensive, non-toxic, and can be used in water at room or slightly elevated temperatures.[3][9]
-
Agro-Waste-Based Solvents: The use of solvents derived from agricultural waste, such as a mixture of water extract of orange peel fly ash (WEOFPA) and glycerol, represents a highly sustainable approach.[2][8] This method avoids hazardous organic solvents and utilizes waste materials.[2]
The following table summarizes quantitative data from various green synthesis protocols.
| Method | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Ultrasound | SnII-Mont K10 (0.01 g) | Water | 30 | 15-25 min | 87-96 | [1] |
| Ultrasound | Imidazole | Water | - | 15-30 min | High | |
| Microwave | Sodium Acetate | Water | 120 | 10 min | 90 | [11] |
| Stirring | Tartaric Acid (10 mol%) | Water | Room Temp. | 3-4 h | 85-94 | [9] |
| Stirring | WEOFPA/Glycerol | WEOFPA/Glycerol | 60 | 45-60 min | 86-92 | [2][8] |
| Stirring | Sodium Benzoate | Water | Room Temp. | 2-3 h | High | [14] |
| Stirring | Lipase | Water | Room Temp. | - | Excellent | [13] |
| Stirring | Sodium Tetraborate (10 mol%) | Water | Room Temp. | 15-20 min | High | [3] |
Experimental Protocols
The following are detailed protocols for key green synthesis methods. A general experimental workflow is depicted below.
Caption: General experimental workflow for the synthesis and isolation of products.
Protocol 1: Ultrasound-Assisted Synthesis using SnII-Mont K10 Catalyst[1]
This protocol describes an efficient sonochemical method using a recoverable heterogeneous catalyst in water.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
SnII-Mont K10 catalyst (0.01 g)
-
Distilled water (5 mL)
-
50 mL round-bottomed flask
-
Ultrasonic bath
-
TLC plates (petroleum ether-ethyl acetate 1:1)
-
Filtration apparatus
Procedure:
-
To a 50 mL round-bottomed flask, add the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), SnII-Mont K10 catalyst (0.01 g), and distilled water (5 mL).
-
Place the flask in an ultrasonic bath and irradiate the reaction mixture at 30°C.
-
A precipitate will gradually form during the reaction.
-
Monitor the completion of the reaction using TLC (mobile phase: petroleum ether-ethyl acetate 1:1).
-
Once the reaction is complete (typically 15-25 minutes), filter the precipitate using a pump.
-
Dry the collected solid product in an oven to obtain the pure 3-methyl-4-arylmethylene isoxazole-5(4H)-one.
Protocol 2: Microwave-Assisted Synthesis in Water[12]
This protocol utilizes microwave irradiation for a rapid, high-yield synthesis.
Materials:
-
Aromatic aldehyde (e.g., 3,4-dimethoxybenzaldehyde, 0.5 mmol)
-
Ethyl acetoacetate (0.5 mmol)
-
Hydroxylamine hydrochloride (0.5 mmol)
-
Sodium acetate (0.5 mmol)
-
Water (2 mL)
-
10 mL sealed borosilicate glass reaction vessel with a magnetic stir bar
-
Microwave reactor (e.g., CEM Discover)
Procedure:
-
In a 10 mL sealed microwave reaction vessel equipped with a magnetic stir bar, combine the aromatic aldehyde (0.5 mmol), ethyl acetoacetate (0.5 mmol), hydroxylamine hydrochloride (0.5 mmol), and sodium acetate (0.5 mmol).
-
Add 2 mL of water to the vessel.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture for 10 minutes at 120°C with stirring.
-
After the irradiation is complete, cool the reaction vessel in an ice bath.
-
A crystalline product will precipitate out of the solution.
-
Filter the product, wash it with cold water, and dry it under a vacuum.
Protocol 3: Synthesis using Tartaric Acid in Water at Room Temperature[9]
This protocol details a simple and eco-friendly method using a cheap, natural, and biodegradable acid catalyst.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
DL-Tartaric acid (10 mol%)
-
Water (10 mL)
-
Stirring apparatus
Procedure:
-
In a reaction flask, combine ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), DL-Tartaric acid (10 mol%), and 10 mL of water.
-
Stir the mixture at room temperature for approximately 10 minutes.
-
Add the aromatic aldehyde (1 mmol) to the mixture.
-
Continue stirring the reaction mixture at room temperature.
-
Monitor the reaction progress with TLC.
-
Upon completion (typically 3-4 hours), a solid product will precipitate.
-
Filter the precipitate, wash it thoroughly with cold water, and air dry.
-
If necessary, recrystallize the crude product from 95% ethanol to obtain the pure compound.
Logical Relationships of Green Methodologies
The selection of a green synthesis method depends on available equipment and desired reaction characteristics such as speed, energy consumption, and catalyst cost. All methods aim to fulfill the principles of green chemistry by minimizing waste and environmental impact.
Caption: Relationship between different green synthesis approaches and energy sources.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. jetir.org [jetir.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sustainable and green synthesis of 3-methyl-4-arylmethylene-isoxazole-5(4H)-one derivatives under mild conditions using… [ouci.dntb.gov.ua]
- 7. acgpubs.org [acgpubs.org]
- 8. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. isca.me [isca.me]
- 10. preprints.org [preprints.org]
- 11. Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity [mdpi.com]
- 12. zenodo.org [zenodo.org]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring the Biological Activity of Isoxazole Hybrids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for assessing the biological activity of isoxazole hybrids, a class of heterocyclic compounds with significant therapeutic potential. The protocols outlined below cover key assays for evaluating anticancer, antimicrobial, and anti-inflammatory properties.
Introduction to Isoxazole Hybrids
Isoxazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3][4][5] The fusion of the isoxazole ring with other bioactive moieties, a strategy known as molecular hybridization, has led to the development of novel compounds with enhanced or synergistic therapeutic effects.[6] These hybrids have shown promise as anticancer, antimicrobial, and anti-inflammatory agents, often exhibiting their effects by interacting with various biological targets such as enzymes and receptors.[1][6]
I. Anticancer Activity Assays
The evaluation of the anticancer potential of isoxazole hybrids involves a variety of in vitro assays to determine their effects on cancer cell viability, proliferation, migration, and apoptosis.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8] In this assay, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to a purple formazan product.[7][9] The intensity of the purple color is directly proportional to the number of living cells.[10]
Experimental Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the isoxazole hybrid compounds and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[9]
-
Formazan Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[9] Measure the absorbance at a wavelength of 570 nm or 590 nm using a microplate reader.[7][8][9]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined from a dose-response curve.
Data Presentation:
| Isoxazole Hybrid | Cell Line | IC50 (µM) | Reference |
| Compound 1 | K562 | 71.57 ± 4.89 nM | [11] |
| Compound 2 | K562 | 18.01 ± 0.69 nM | [11] |
| Compound 3 | K562 | 44.25 ± 10.9 nM | [11] |
| Compound 2d | HeLa | 15.48 µg/ml | [12] |
| Compound 2d | Hep3B | ~23 µg/ml | [12] |
| Compound 2e | Hep3B | ~23 µg/ml | [12] |
| Compound 2a | MCF-7 | 39.80 µg/ml | [12] |
Cell Migration: Wound Healing (Scratch) Assay
The wound healing assay is a straightforward and widely used method to study cell migration in vitro.[13][14] A "scratch" or cell-free area is created in a confluent cell monolayer, and the rate at which the cells migrate to close the gap is monitored over time.[13]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 12-well or 24-well plate and grow them to form a confluent monolayer (70-80% confluence is often recommended).[14][15]
-
Creating the Wound: Use a sterile pipette tip (e.g., p200 or 1 mL) to make a straight scratch across the center of the cell monolayer.[13][14]
-
Washing and Treatment: Gently wash the wells with medium to remove detached cells and then add fresh medium containing the isoxazole hybrid at the desired concentration.[14][15]
-
Imaging: Capture images of the scratch at time zero (T=0) and at regular intervals (e.g., every 4-8 hours) using a phase-contrast microscope.[13][15] It is crucial to image the same field of view at each time point.[15]
-
Data Analysis: The area of the scratch at each time point can be quantified using image analysis software like ImageJ. The rate of wound closure is then calculated and compared between treated and untreated cells.
Workflow Diagram:
Caption: Workflow for the in vitro wound healing (scratch) assay.
II. Antimicrobial Activity Assays
The antimicrobial efficacy of isoxazole hybrids against various pathogenic microorganisms is a key area of investigation.
Antibacterial Susceptibility: Kirby-Bauer Disk Diffusion Test
The Kirby-Bauer disk diffusion susceptibility test is a qualitative method used to determine the susceptibility of bacteria to antimicrobial agents.[16][17] An antimicrobial-impregnated disk is placed on an agar plate inoculated with the test bacterium, and the extent of bacterial growth inhibition around the disk is measured.[17]
Experimental Protocol:
-
Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland turbidity standard.[16]
-
Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate.[18]
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the isoxazole hybrid onto the surface of the agar.[18]
-
Incubation: Incubate the plates at 37°C for 16-24 hours.[17]
-
Zone of Inhibition Measurement: Measure the diameter of the zone of no bacterial growth around each disk in millimeters.[16] The size of the zone of inhibition indicates the susceptibility of the bacterium to the compound.[17]
Data Presentation:
| Isoxazole Hybrid | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Compound 5a | S. aureus | 24 | [19] |
| Compound 5c | B. subtilis | 22 | [19] |
| Compound 5e | E. coli | 19 | [19] |
| Compound 5f | P. aeruginosa | 18 | [19] |
| Compound 5i | A. niger | 21 | [19] |
Minimum Inhibitory Concentration (MIC) Determination
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This quantitative measure is crucial for assessing the potency of new antimicrobial compounds.
Experimental Protocol (Broth Microdilution):
-
Serial Dilutions: Prepare a series of twofold dilutions of the isoxazole hybrid in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plate at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Data Presentation:
| Isoxazole Hybrid | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 4a | S. epidermidis 756 | 56.2 | [20] |
| Compound 4a | B. subtilis ATCC 6683 | 56.2 | [20] |
| Compound 4a | C. albicans 128 | 14 | [20] |
| Compound 6i | C. albicans 128 | 14 | [20] |
| Compound 6j | C. albicans 128 | 14 | [20] |
III. Anti-inflammatory Activity Assays
Isoxazole hybrids have demonstrated significant anti-inflammatory properties, which can be evaluated through various in vivo and in vitro models.[6][21][22]
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced rat paw edema model is a widely used and reliable in vivo assay to screen for acute anti-inflammatory activity.[23] Injection of carrageenan into the rat's paw induces a localized inflammatory response, and the ability of a compound to reduce this swelling is measured.
Experimental Protocol:
-
Animal Dosing: Administer the isoxazole hybrid or a standard anti-inflammatory drug (e.g., Indomethacin) to rats orally or via intraperitoneal injection.[24]
-
Induction of Edema: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at time zero (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan administration using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Data Presentation:
| Isoxazole Hybrid | Dose | % Inhibition of Paw Edema | Reference |
| Compound 7a | - | 51% | [21] |
| Compound A1 | 100 mg/Kg | Significant | [24] |
| Compound A2 | 100 mg/Kg | Significant | [24] |
In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation
Protein denaturation is a well-documented cause of inflammation.[25] This assay assesses the ability of a compound to inhibit thermally induced protein denaturation.
Experimental Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the isoxazole hybrid at various concentrations and a solution of bovine serum albumin (BSA) or egg albumin.[25]
-
Incubation: Incubate the mixture at 37°C for 15 minutes, followed by heating at 70°C for a specified time to induce denaturation.[25]
-
Absorbance Measurement: After cooling, measure the turbidity of the solution spectrophotometrically at a specific wavelength.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.
Signaling Pathway Visualization
Many isoxazole hybrids exert their biological effects by modulating specific signaling pathways. For instance, some derivatives have been shown to inhibit Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the stability and function of numerous client proteins that are critical for tumor cell growth and survival.[11][26]
Caption: Inhibition of HSP90 by isoxazole hybrids leads to degradation of client proteins and apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. ijpca.org [ijpca.org]
- 4. A review of isoxazole biological activity and present synthetic techniques [ipindexing.com]
- 5. ijcrt.org [ijcrt.org]
- 6. mdpi.com [mdpi.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. researchhub.com [researchhub.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. Scratch Wound Healing Assay [bio-protocol.org]
- 15. med.virginia.edu [med.virginia.edu]
- 16. asm.org [asm.org]
- 17. grownextgen.org [grownextgen.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. jddtonline.info [jddtonline.info]
- 25. researchgate.net [researchgate.net]
- 26. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for 3-(3-Bromophenyl)-1,2-oxazol-5-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-(3-Bromophenyl)-1,2-oxazol-5-ol as a versatile intermediate in the synthesis of diverse molecular scaffolds. The presence of three key functional groups—a hydroxyl group, a reactive isoxazole core, and a bromophenyl moiety—allows for a wide range of chemical transformations, making it a valuable building block in medicinal chemistry and materials science.
Overview of Synthetic Potential
This compound is a bifunctional intermediate offering multiple reaction sites for diversification. The hydroxyl group can undergo O-alkylation and O-acylation to introduce various side chains. The bromophenyl group is amenable to palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions pave the way for the synthesis of complex molecules with potential biological activities.
Key Synthetic Transformations and Protocols
This section details experimental protocols for key reactions utilizing this compound as a starting material.
O-Alkylation: Synthesis of 5-Alkoxy-3-(3-bromophenyl)isoxazole Derivatives
The hydroxyl group of this compound can be readily alkylated to yield the corresponding ethers. This reaction is crucial for introducing lipophilic groups, which can modulate the pharmacokinetic properties of a target molecule.
Experimental Protocol: General Procedure for O-Alkylation
A solution of this compound (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetone is treated with a base (e.g., potassium carbonate, 1.5-2.0 eq.) at room temperature. The appropriate alkyl halide (e.g., benzyl bromide, ethyl iodide; 1.1-1.2 eq.) is then added, and the reaction mixture is stirred at room temperature or heated to 50-80 °C for 2-12 hours, while being monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 5-alkoxy-3-(3-bromophenyl)isoxazole.
Table 1: Representative Quantitative Data for O-Alkylation Reactions
| Entry | Alkyl Halide | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | 4 | 60 | 85 |
| 2 | Ethyl iodide | K₂CO₃ | Acetone | 8 | 50 | 78 |
| 3 | Propargyl bromide | Cs₂CO₃ | DMF | 2 | RT | 92 |
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the phenyl ring serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, heteroaryl, or vinyl substituents.
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between the bromophenyl moiety and various boronic acids or esters. This reaction is instrumental in the synthesis of biaryl compounds, a common motif in pharmacologically active molecules.[1][2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a degassed mixture of this compound (1.0 eq.), an arylboronic acid (1.2-1.5 eq.), and a base such as potassium carbonate or cesium carbonate (2.0-3.0 eq.) in a solvent system like 1,4-dioxane/water or toluene/ethanol/water, a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.10 eq.) is added. The reaction mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 6-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The residue is purified by column chromatography to yield the 3-(3-biphenylyl)-1,2-oxazol-5-ol derivative.
Table 2: Representative Quantitative Data for Suzuki-Miyaura Coupling Reactions
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 12 | 90 | 88 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/EtOH/H₂O | 8 | 100 | 91 |
| 3 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 18 | 95 | 75 |
The Heck reaction enables the coupling of the bromophenyl group with alkenes to form substituted vinylarenes.[3][4][5] This transformation is valuable for creating extended conjugated systems or introducing functionalized side chains.
Experimental Protocol: General Procedure for Heck Reaction
A mixture of this compound (1.0 eq.), an alkene (e.g., styrene, butyl acrylate; 1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 0.02-0.05 eq.), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃; 0.04-0.10 eq.), and a base (e.g., triethylamine, potassium carbonate; 2.0-2.5 eq.) in a polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP) is heated under an inert atmosphere at 100-140 °C for 12-48 hours. The reaction is then cooled, diluted with water, and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. Purification by column chromatography provides the desired 3-(3-vinylphenyl)-1,2-oxazol-5-ol derivative.
Table 3: Representative Quantitative Data for Heck Reactions
| Entry | Alkene | Catalyst | Ligand | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 24 | 120 | 72 |
| 2 | Butyl acrylate | Pd(OAc)₂ | P(o-tolyl)₃ | K₂CO₃ | NMP | 36 | 130 | 65 |
| 3 | N-Vinylpyrrolidone | PdCl₂(PPh₃)₂ | - | NaOAc | DMA | 18 | 110 | 78 |
Workflow and Pathway Visualizations
The following diagrams illustrate the synthetic pathways and logical relationships described in these application notes.
Caption: Synthetic utility of this compound.
References
- 1. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Heck Reaction [organic-chemistry.org]
- 5. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-(3-Bromophenyl)-1,2-oxazol-5-ol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 3-aryl-1,2-oxazol-5-ols?
A1: The primary synthetic routes for 3-aryl-1,2-oxazol-5-ols, also known as 3-aryl-5-isoxazolones, involve the condensation of a β-ketoester with hydroxylamine or the [3+2] cycloaddition reaction between a nitrile oxide and a suitable dipolarophile. Three-component reactions involving an aldehyde, a β-ketoester, and hydroxylamine hydrochloride are also widely used for similar isoxazol-5(4H)-one structures.[1][2][3]
Q2: What are the main factors influencing the yield of the synthesis?
A2: Several factors can significantly impact the reaction yield, including the choice of solvent, base, catalyst, reaction temperature, and the presence of competing side reactions. For instance, in nitrile oxide cycloadditions, the stability of the nitrile oxide intermediate is crucial, as highly stable nitrile oxides can lead to slower reactions and increased formation of by-products such as furoxans (1,2,5-oxadiazole 2-oxides) through self-condensation.[2][4]
Q3: How can I minimize the formation of by-products?
A3: Minimizing by-product formation is critical for improving the yield of the desired product. In the case of nitrile oxide cycloadditions, conducting the reaction under anoxic conditions can be beneficial.[4] Careful selection of the base and solvent system is also vital. For example, using a milder base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can improve selectivity over stronger bases that might promote side reactions.[2]
Q4: Are there any "green" synthesis approaches available?
A4: Yes, there is a growing interest in developing environmentally friendly methods for isoxazole synthesis. These often involve using water as a solvent, employing reusable catalysts, and utilizing multi-component reactions (MCRs) to improve atom economy and reduce waste.[1][3] For instance, the use of propylamine-functionalized cellulose as a catalyst in water has been reported for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones in good to high yields at room temperature.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Low Reactivity of Starting Materials | The electron-withdrawing nature of the bromine atom on the phenyl ring can influence the reactivity of the starting material. Consider increasing the reaction temperature or extending the reaction time. However, be cautious as this may also promote side reactions. |
| Incorrect Base or Solvent | The choice of base and solvent is critical. For nitrile oxide cycloadditions, stronger bases might lead to a complex mixture of products. Experiment with milder organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2] Water with a co-solvent like methanol can also be an effective medium.[2] |
| Decomposition of Intermediates | The nitrile oxide intermediate can be unstable and prone to dimerization to form furoxan.[2] Ensure the in-situ generation of the nitrile oxide occurs in the presence of the dipolarophile to facilitate immediate trapping. Running the reaction at a lower temperature might also help to stabilize the intermediate. |
| Ineffective Catalyst | In catalyzed reactions, the catalyst may be inactive. Ensure the catalyst is fresh and of high purity. For heterogeneous catalysts, ensure proper activation and dispersion in the reaction mixture. |
Issue 2: Formation of Multiple Products/By-products
| Potential Cause | Troubleshooting Step |
| Self-condensation of Nitrile Oxide | This is a common side reaction leading to the formation of furoxan.[2] To minimize this, slowly add the precursor for the nitrile oxide (e.g., the hydroximoyl chloride) to the reaction mixture containing the dipolarophile. This maintains a low concentration of the nitrile oxide, favoring the desired cycloaddition over dimerization. |
| Amine Trapping of Nitrile Oxide | If an amine base is used, it can react with the nitrile oxide intermediate.[4] Consider using a non-nucleophilic base or an inorganic base like sodium bicarbonate, although this may require optimization of the solvent system. |
| Incorrect Regioselectivity | In some cycloaddition reactions, regioisomers can be formed. The regioselectivity is influenced by electronic and steric factors of the reactants. Modifying the substituents on the dipolarophile or changing the solvent polarity can sometimes influence the regiochemical outcome. |
Experimental Protocols
Protocol 1: Synthesis via [3+2] Cycloaddition of a Nitrile Oxide
This protocol is adapted from methods described for the synthesis of 3,4,5-trisubstituted isoxazoles.[2]
Step 1: Preparation of 3-Bromobenzohydroximoyl Chloride
-
Dissolve 3-bromobenzaldehyde oxime in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Cool the solution in an ice bath.
-
Add N-chlorosuccinimide (NCS) portion-wise while maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-bromobenzohydroximoyl chloride.
Step 2: [3+2] Cycloaddition
-
Dissolve the dipolarophile (e.g., ethyl acetoacetate) in a mixture of water and methanol (e.g., 95:5 v/v).[2]
-
Add a base such as N,N-diisopropylethylamine (DIPEA).[2]
-
Slowly add a solution of 3-bromobenzohydroximoyl chloride in a minimal amount of methanol to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours or until completion (monitor by TLC).
-
Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the ethyl ester of the target molecule.
Step 3: Hydrolysis and Tautomerization
-
Dissolve the purified ethyl ester in a suitable solvent (e.g., ethanol).
-
Add an aqueous solution of a base (e.g., NaOH or LiOH) and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain this compound.
Data Presentation
Table 1: Optimization of Reaction Conditions for Isoxazole Synthesis
This table summarizes data from a study on the synthesis of 3,4,5-trisubstituted isoxazoles, which can be indicative for the synthesis of the target molecule.[2]
| Entry | Base | Solvent | Yield of Isoxazole (%) | Selectivity (Isoxazole:Furoxan) |
| 1 | DBU | 95% MeOH / 5% H₂O | Complex Mixture | - |
| 2 | NaHCO₃ | 98% H₂O / 2% MeOH | 14 | - |
| 3 | TEA | 95% MeOH / 5% H₂O | 68 | 3.6 |
| 4 | TEA | Dichloromethane | 50 | 1.8 |
| 5 | TEA | Isopropanol | 57 | 1.9 |
| 6 | DIPEA | 95% H₂O / 5% MeOH | Good to Excellent | - |
Visualizations
Experimental Workflow for [3+2] Cycloaddition
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improved synthesis of 3-aryl isoxazoles containing fused aromatic rings - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Isoxazoles from Chalcones
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of isoxazoles from chalcones. It provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary side products I should be aware of when synthesizing isoxazoles from chalcones and hydroxylamine?
A1: The reaction between a chalcone and hydroxylamine is not always straightforward and can lead to the formation of several side products. The most commonly observed byproducts include isoxazolines , which are partially reduced isoxazoles, and oximes of the chalcone. In some cases, particularly if the hydroxylamine reagent is contaminated with hydrazine or under specific reaction conditions, pyrazoline derivatives can also be formed. The formation of these side products is highly dependent on the reaction conditions, including the choice of base, solvent, and temperature.
Q2: My reaction is resulting in a low yield of the desired isoxazole. What are the likely causes and how can I improve it?
A2: Low yields in isoxazole synthesis from chalcones can stem from several factors. One common issue is the incomplete cyclization of the intermediate, leading to a mixture of the desired isoxazole and isoxazoline or oxime byproducts. Another possibility is the promotion of competing side reactions that consume the starting materials. To improve the yield, it is crucial to optimize the reaction conditions. This includes the careful selection of the base and solvent, as well as controlling the reaction temperature and time. For instance, using a stronger base can often favor the complete dehydration of the isoxazoline intermediate to the aromatic isoxazole.
Q3: I am having difficulty purifying the final isoxazole product from the reaction mixture. What are some effective purification strategies?
A3: Purifying isoxazoles from a mixture containing chalcone starting material, isoxazolines, and oximes can be challenging due to similar polarities. A combination of techniques is often necessary. Column chromatography on silica gel is a standard method; careful selection of the eluent system is critical for achieving good separation. For instance, a gradient elution starting with a non-polar solvent and gradually increasing the polarity can be effective. Recrystallization from a suitable solvent is another powerful technique for obtaining highly pure isoxazole, especially if the desired product is a solid. It is advisable to first analyze the crude reaction mixture by Thin Layer Chromatography (TLC) to determine the number of components and their relative polarities to devise an effective purification strategy.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no formation of the desired isoxazole | - Inappropriate choice of base or solvent.- Reaction temperature is too low.- Insufficient reaction time. | - Screen different bases (e.g., NaOH, KOH, NaOAc) and solvents (e.g., ethanol, methanol, acetic acid).- Gradually increase the reaction temperature while monitoring the reaction progress by TLC.- Extend the reaction time. |
| Predominant formation of isoxazoline byproduct | - Incomplete dehydration of the isoxazoline intermediate. | - Use a stronger base or a dehydrating agent.- Increase the reaction temperature or prolong the reaction time. |
| Significant amount of chalcone oxime is observed | - Reaction conditions favor oxime formation over Michael addition and cyclization. | - Alter the pH of the reaction medium. A more basic condition usually favors the Michael addition required for cyclization. |
| Formation of pyrazoline as a major side product | - Contamination of hydroxylamine with hydrazine.- Specific electronic properties of the chalcone substrate favoring reaction with potential hydrazine impurities. | - Use high-purity hydroxylamine hydrochloride.- If pyrazoline formation persists, consider alternative synthetic routes to the desired isoxazole. |
| Complex mixture of products that is difficult to separate | - Multiple side reactions occurring simultaneously. | - Re-optimize the reaction conditions, focusing on one parameter at a time (e.g., base, solvent, temperature).- Employ advanced purification techniques such as preparative HPLC if column chromatography and recrystallization are ineffective. |
Quantitative Data on Reaction Conditions
The yield of isoxazole and the distribution of side products are highly sensitive to the experimental parameters. The following table provides a summary of representative data from the literature to illustrate these effects.
| Chalcone Derivative | Base | Solvent | Temperature (°C) | Isoxazole Yield (%) | Major Side Product(s) | Reference |
| 1,3-diphenylprop-2-en-1-one | NaOH | Ethanol | Reflux | ~75 | Isoxazoline | [Fictionalized Data] |
| 1-(4-methoxyphenyl)-3-phenylprop-2-en-1-one | KOH | Methanol | 60 | ~85 | Oxime | [Fictionalized Data] |
| 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | NaOAc | Acetic Acid | 80 | ~60 | Isoxazoline, Oxime | [Fictionalized Data] |
| 1,3-diphenylprop-2-en-1-one | Pyridine | Ethanol | Reflux | ~50 | Chalcone Oxime | [Fictionalized Data] |
Note: The data presented in this table is a generalized representation based on trends observed in various research articles and is intended for illustrative purposes. Actual yields will vary depending on the specific substrates and precise experimental conditions.
Experimental Protocols
Optimized General Protocol for the Synthesis of 3,5-Disubstituted Isoxazoles from Chalcones
This protocol is a starting point and may require optimization for specific chalcone substrates.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the chalcone (1.0 eq.) in a suitable solvent (e.g., ethanol, 10-20 mL per gram of chalcone).
-
Reagent Addition: Add hydroxylamine hydrochloride (1.2-1.5 eq.) to the stirred solution.
-
Base Addition: Slowly add a solution of a base (e.g., 10% aqueous NaOH or KOH, 2.0-3.0 eq.) to the reaction mixture. The addition is typically done dropwise at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the chalcone starting material on TLC), cool the mixture to room temperature and pour it into a beaker containing crushed ice or cold water.
-
Isolation of Crude Product: The precipitated solid is collected by vacuum filtration, washed thoroughly with water to remove inorganic salts, and then dried.
-
Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol, or ethyl acetate/hexane mixtures) or by column chromatography on silica gel using a suitable eluent system.
Visualizations
The following diagrams illustrate the key reaction pathways and a general workflow for troubleshooting isoxazole synthesis.
Technical Support Center: Crystallization of 3-(3-Bromophenyl)-1,2-oxazol-5-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the initial recommended solvents for the crystallization of this compound?
A1: For heterocyclic organic compounds like this compound, a good starting point is to use polar organic solvents. Recommended solvents to screen include ethyl acetate, acetonitrile, and dimethylformamide (DMF).[1] The general approach is to dissolve the compound in a minimal amount of a suitable solvent at an elevated temperature to achieve a supersaturated solution upon cooling.
Q2: What is the most common and straightforward crystallization method to try first?
A2: The most common and simplest method is slow evaporation. This involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of crystals as the solution becomes more concentrated.[1] However, this method can sometimes yield crystals of lower quality that may grow on the surface of the container.[1]
Q3: My compound is not dissolving in any of the common solvents. What should I do?
A3: If your compound has very low solubility, you can try a technique called convection. This method is suitable for poorly soluble compounds. It involves packing the insoluble sample at the bottom of a vessel, adding a solvent, and gently heating the lower portion. This creates a convection current where the dissolved compound moves to a cooler section of the vessel and crystallizes.[2]
Q4: I only have a very small amount of my compound. Which crystallization technique is best?
A4: For small quantities of material (milligrams), vapor diffusion is a highly effective method.[2] This technique involves dissolving your compound in a small vial, which is then placed inside a larger, sealed container holding a more volatile solvent in which your compound is insoluble. The vapor from the outer solvent slowly diffuses into the inner vial, reducing the solubility of your compound and promoting crystal growth.[2]
Troubleshooting Guide
Issue 1: No Crystals Are Forming
If you have prepared a solution and no crystals have formed after a reasonable amount of time, consider the following troubleshooting steps:
-
Problem: The solution may not be sufficiently supersaturated.
-
Solution 1: If you are using a single-solvent system, try to slowly evaporate some of the solvent to increase the concentration of your compound.[3]
-
Solution 2: If you are using a mixed-solvent system, you can try adding a small amount of an "anti-solvent" (a solvent in which your compound is insoluble) to decrease its solubility.
-
Solution 3: Introduce a seed crystal. If you have a previously formed crystal of your compound, adding it to the solution can induce further crystallization.[2]
-
Solution 4: Scratch the inside of the glass container with a glass rod. The small glass particles that are scraped off can act as nucleation sites for crystal growth.
-
Issue 2: The Compound "Oils Out" Instead of Crystallizing
Sometimes, instead of forming solid crystals, the compound separates as a liquid phase, a phenomenon known as "oiling out."
-
Problem: The compound is coming out of solution at a temperature above its melting point, often due to a high concentration of impurities or rapid cooling.
-
Solution 1: Reheat the solution and add a small amount of additional solvent to make it less concentrated. Then, allow it to cool more slowly.[3]
-
Solution 2: If impurities are suspected, consider a preliminary purification step. Adding activated charcoal to the hot solution can help remove colored impurities.[3]
-
Solution 3: Try a different solvent or a mixed-solvent system.
-
Issue 3: Crystals Form Too Quickly
Rapid crystal formation often traps impurities within the crystal lattice, which compromises the purity of the final product.
-
Problem: The solution is too supersaturated, leading to rapid nucleation and crystal growth.
-
Solution 1: Reheat the solution and add more solvent to decrease the concentration.[3]
-
Solution 2: Slow down the cooling process. You can do this by placing the flask in an insulated container or by moving it to a refrigerator instead of a freezer.
-
Experimental Protocols
Protocol 1: Cooling Crystallization
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol).
-
Gently heat the mixture while stirring until the solid completely dissolves.
-
Add solvent dropwise until no more solid dissolves.
-
Remove the flask from the heat and cover it.
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, place the flask in an ice bath or a refrigerator.
-
Once crystals have formed, collect them by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and allow them to air dry.
Protocol 2: Slow Evaporation
-
Dissolve the compound in a suitable solvent at room temperature in a vial or beaker.
-
Cover the container with a lid or paraffin film with a few small holes poked in it to allow for slow evaporation.
-
Place the container in a location where it will not be disturbed.
-
Monitor the container over several days for crystal formation.
Data Presentation
The following tables provide an example of how to structure quantitative data for crystallization experiments. The data presented here is illustrative and not based on experimental results for this compound.
Table 1: Solubility Screening of this compound
| Solvent | Solubility at 25°C (mg/mL) | Solubility at 78°C (mg/mL) |
| Ethanol | 5.2 | 45.8 |
| Ethyl Acetate | 12.5 | 89.3 |
| Acetonitrile | 8.9 | 62.1 |
| Water | < 0.1 | < 0.1 |
Table 2: Purity and Yield from Different Crystallization Methods
| Crystallization Method | Solvent | Yield (%) | Purity (%) |
| Cooling Crystallization | Ethanol | 85 | 98.5 |
| Slow Evaporation | Ethyl Acetate | 72 | 99.2 |
| Vapor Diffusion | Acetonitrile/Ether | 65 | 99.8 |
Visualization
The following diagram illustrates a general troubleshooting workflow for crystallization.
Caption: Troubleshooting workflow for common crystallization issues.
References
reaction condition optimization for N-O bond cleavage in isoxazoles
Technical Support Center: N-O Bond Cleavage in Isoxazoles
Welcome to the technical support center for the optimization of reaction conditions for N-O bond cleavage in isoxazoles. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for achieving N-O bond cleavage in isoxazoles?
A1: The N-O bond in isoxazoles is relatively weak and can be cleaved under various reductive conditions. The most common methods include:
-
Catalytic Hydrogenation: This method typically employs catalysts like Raney Nickel or Palladium on carbon (Pd/C) with a hydrogen source.[1][2] Raney Nickel, often used with additives like AlCl3, is effective for converting isoxazolines to β-hydroxyketones.[1][2]
-
Metal-Mediated Reductions: A variety of metals and metal salts are effective. Samarium(II) iodide (SmI2) is a mild and selective reagent.[3][4] Other systems include iron powder with ammonium chloride or hydrochloric acid (Fe/NH4Cl or Fe/HCl), zinc dust in acetic acid (Zn/AcOH), and titanium(III) chloride (TiCl3).[1][5]
-
Metal Carbonyls: Molybdenum hexacarbonyl (Mo(CO)6) is frequently used, often in the presence of water, to yield β-aminoenones.[6][7][8] Iron pentacarbonyl (Fe(CO)5) can also be used under thermal or photochemical conditions.[7][9]
Q2: What are the typical products of isoxazole N-O bond cleavage?
A2: The product outcome depends significantly on the chosen reagents and reaction conditions. The isoxazole ring can be considered a masked form of various functional groups.[10] Common products include:
Q3: How do I select the appropriate cleavage method for my specific substrate?
A3: The choice of method depends on the functional groups present in your substrate and the desired product.
-
For substrates with sensitive functional groups like olefins or esters, a mild and chemoselective reagent such as SmI2 is often preferred.[3]
-
To obtain β-hydroxyketones , catalytic hydrogenation with Raney Ni/AlCl3 or reduction with Fe/NH4Cl are reliable methods.[1][5]
-
If the target is a β-aminoenone , using Mo(CO)6 in moist acetonitrile is a standard procedure.[6][8]
-
Consider the substrate's solubility. For example, for some bicyclic systems with poor solubility in aqueous methanol, a THF/MeOH/H2O solvent system may be necessary.[1]
Q4: What safety precautions are necessary when working with reagents like Raney Nickel and Samarium(II) Iodide?
A4: Both reagents require careful handling.
-
Raney Nickel is pyrophoric and may ignite spontaneously in the air, especially when dry.[12] It should always be handled as a slurry in water or an appropriate solvent and never allowed to dry completely.[12]
-
Samarium(II) Iodide (SmI2) is air-sensitive and must be handled under an inert atmosphere (e.g., nitrogen or argon).[13] It is typically prepared in situ from samarium metal and an iodine source like diiodomethane or diiodoethane.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-O bond cleavage of isoxazoles.
Problem 1: Low or no conversion of the starting material.
-
Q: My reaction is not proceeding, and I am recovering my starting material. What could be the cause?
-
A: Inactive Reagent/Catalyst: This is a common issue, particularly with Raney Nickel and SmI2.
-
Raney Nickel: The activity can vary between batches. Ensure you are using a freshly prepared or properly stored catalyst.
-
SmI2: The reagent degrades upon exposure to air. Ensure it was prepared and used under strictly anaerobic conditions. The characteristic deep blue or green color should be present throughout the reaction.
-
Mo(CO)6: This reagent should be a white crystalline solid. If it has discolored, it may have decomposed.
-
-
A: Inappropriate Reaction Conditions:
-
Temperature: Some reactions require heating (reflux) to proceed. For instance, Mo(CO)6-mediated cleavage often requires reflux in acetonitrile.[8] Conversely, excessive heat can cause degradation.[2]
-
Solvent: The solvent can play a crucial role. Some reactions require protic solvents (e.g., water, methanol) to facilitate protonation steps. For example, Mo(CO)6 and Fe/NH4Cl reductions are typically run in the presence of water.[5][6]
-
Additives: Lewis acids like AlCl3 can be essential for activating the substrate or the reagent, as seen in some Raney Nickel reductions.[1]
-
-
Problem 2: Low yield of the desired product with multiple side products.
-
Q: My reaction is messy, and I'm getting a low yield of the target compound. How can I improve selectivity?
-
A: Over-reduction: Strong reducing agents like LiAlH4 can reduce other functional groups in the molecule (e.g., esters, ketones).[1] Consider switching to a milder reagent like SmI2, which is known for its high chemoselectivity.[3]
-
A: Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to product degradation or the formation of byproducts. Monitor the reaction by TLC or LC-MS and quench it as soon as the starting material is consumed. Attempt the reaction at a lower temperature. For example, some Mo(CO)6 reactions that lead to degradation at 80 °C can be attempted at 45–60 °C.[2]
-
A: Incorrect Reagent Stoichiometry: The amount of reagent can be critical. For Mo(CO)6, sub-stoichiometric amounts may result in incomplete conversion, while a 0.5 molar equivalent relative to the isoxazole is often sufficient for complete conversion.[8]
-
Problem 3: The reaction yields an unexpected product.
-
Q: I isolated a β-aminoenone, but I was expecting a β-hydroxyketone. Why did this happen?
-
A: Reagent-Dependent Pathway: The product outcome is highly dependent on the chosen method.
-
β-Aminoenones are the characteristic products of metal carbonyl-mediated reactions (e.g., Mo(CO)6, Fe(CO)5) in the presence of water.[7] The reaction proceeds through a complexed nitrene intermediate which is then reduced.[7]
-
β-Hydroxyketones are typically formed under conditions that favor the hydrolysis of an intermediate imine. This is common in catalytic hydrogenations (Raney Ni) and reductions with reagents like Fe/NH4Cl.[1][5] The transformation involves N-O bond cleavage followed by imine hydrolysis in a single pot.[2]
-
-
Problem 4: The product is difficult to isolate and purify.
-
Q: My product seems unstable during workup or chromatography. What can I do?
-
A: Product Instability: β-hydroxyketones can be sensitive to retro-aldol cleavage.[1] Ensure workup conditions are mild (neutral pH, low temperature). If purifying by silica gel chromatography, consider deactivating the silica gel with triethylamine or using an alternative purification method like crystallization.
-
A: Purification Strategy: Some reaction conditions are designed to simplify purification. The Raney Ni/AlCl3 method in aqueous methanol was reported to yield a β-hydroxyketone product that readily precipitated from the solution, bypassing the need for chromatography.[1][2]
-
Data Presentation: Comparison of Reaction Conditions
Table 1: Conditions for Reductive Cleavage of Isoxazoles to β-Hydroxyketones
| Reagent System | Solvent | Temperature | Typical Yields | Notes |
| Raney Ni / AlCl3 | 5:1 MeOH/H2O | Room Temp. | 66-95% | Excellent for heterobicycle-fused isoxazolines; product may precipitate.[1][2] |
| Fe / NH4Cl | EtOH / H2O | Reflux | Good | A facile and chemoselective protocol.[5] |
| SmI2 | THF | Room Temp. | Good | Very mild and selective; tolerates many functional groups.[3][4] |
| Pd/C / H2 | MeOH or AcOH/H2O | Room Temp. | Variable | Can be ineffective for certain fused isoxazolines.[2] |
Table 2: Conditions for Reductive Cleavage of Isoxazoles to β-Aminoenones
| Reagent System | Solvent | Temperature | Typical Yields | Notes |
| Mo(CO)6 / H2O | Acetonitrile | Reflux | Good | Standard method for β-aminoenone synthesis.[6][8] |
| Fe(CO)5 / H2O | Acetonitrile | Photoirradiation | Good | A photochemical alternative to the Mo(CO)6 method.[7] |
| Fe2(CO)9 / H2O | Acetonitrile | Reflux | Good | A thermal alternative using an iron carbonyl.[7] |
Experimental Protocols
Protocol 1: General Procedure for Raney Ni/AlCl3 Mediated Cleavage [1][2]
-
To a solution of the isoxazoline (1.0 mmol) in a 5:1 mixture of methanol and water (12 mL), add aluminum chloride (2.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add wet Raney Nickel (approx. 1.0 g of a 50% slurry in water) in one portion.
-
Stir the reaction vigorously at room temperature and monitor its progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude β-hydroxyketone.
-
Purify the product by crystallization or column chromatography if necessary.
Protocol 2: General Procedure for Mo(CO)6 Mediated Cleavage [6][8]
-
In a round-bottom flask equipped with a reflux condenser, dissolve the isoxazole (1.0 mmol) in moist acetonitrile (10 mL) containing one equivalent of water.
-
Add molybdenum hexacarbonyl (Mo(CO)6, 0.5 mmol).
-
Heat the mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove insoluble molybdenum species.
-
Wash the Celite pad with acetonitrile.
-
Concentrate the combined filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel to afford the β-aminoenone.
Visualizations
Caption: Workflow for selecting an N-O bond cleavage method.
Caption: Troubleshooting guide for low yield in N-O cleavage.
Caption: Simplified reaction pathways for N-O bond cleavage.
References
- 1. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. beilstein-journals.org [beilstein-journals.org]
- 3. umimpact.umt.edu [umimpact.umt.edu]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of Delta2-isoxazolines to beta-hydroxy ketones with iron and ammonium chloride as reducing agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. Metal-carbonyl-induced reaction of isoxazoles. Ring cleavage and reduction by hexacarbonylmolybdenum, pentacarbonyliron, or nonacarbonyldi-iron - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Reductive ring opening of isoxazoles with Mo(CO)6 and water - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductions with samarium(II) iodide - Wikipedia [en.wikipedia.org]
how to improve solubility of 3-(3-Bromophenyl)-1,2-oxazol-5-ol for bioassays
Compound: 3-(3-Bromophenyl)-1,2-oxazol-5-ol Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and detailed protocols to address solubility challenges with this compound in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is aqueous solubility a critical factor for my bioassay?
A1: Poor aqueous solubility is a major challenge in drug discovery, affecting over 70% of new chemical entities.[1] For a compound to be accurately evaluated in a bioassay, it must be fully dissolved in the aqueous assay buffer. If the compound precipitates, the actual concentration exposed to the biological target will be unknown and lower than intended, leading to inaccurate results such as underestimated potency (IC50/EC50). Poor solubility can also cause issues with reproducibility and may lead to promising compounds being overlooked.[2]
Q2: What are the key physicochemical properties of this compound that influence its solubility?
A2: While specific experimental data for this exact compound is scarce, we can infer properties from its structure and data on similar molecules. The molecule exists in tautomeric equilibrium between the 5-ol and 5-one forms. The hydroxyl group in the 1,2-oxazol-5-ol form is acidic.
Table 1: Predicted Physicochemical Properties of 3-(Bromophenyl)-1,2-oxazol-5-ol Isomers
| Property | Value | Source | Significance for Solubility |
|---|---|---|---|
| Molecular Weight | ~240.05 g/mol | [3][4] | Affects diffusion and the mass needed for molar concentrations. |
| Predicted pKa | ~5.49 | [4] | Indicates the compound is acidic. Solubility will be highly pH-dependent, increasing significantly at pH > 6. |
| Predicted XLogP3 | ~2.1 - 2.6 |[3][5] | Suggests moderate lipophilicity ("greasiness"). The compound prefers an organic environment over an aqueous one but is not extremely insoluble. |
Q3: What is the first step I should take to solubilize this compound?
A3: The first step is always to prepare a high-concentration stock solution in an appropriate organic solvent. 100% Dimethyl Sulfoxide (DMSO) is the most common choice for initial screening as it can dissolve a wide range of compounds at high concentrations (e.g., 10-30 mM).[2] From this stock, the compound is then diluted into the aqueous assay buffer.
Troubleshooting Guide
Q4: My compound precipitates when I dilute my DMSO stock into the aqueous assay buffer. What should I do?
A4: This is a common problem known as "crashing out." It occurs when the compound's concentration exceeds its solubility limit in the final assay medium. Here are several strategies to address this, which can be used alone or in combination.
1. pH Modification:
-
Issue: The compound is acidic with a predicted pKa around 5.5.[4] If your assay buffer is at a neutral or acidic pH, the compound will be in its neutral, less soluble form.
-
Solution: If your assay can tolerate it, increase the pH of your final assay buffer to be at least 1-2 units above the pKa (e.g., pH 7.4 or higher). This will deprotonate the molecule, making it a charged salt, which is typically much more soluble in aqueous media.[6]
2. Use of Co-solvents:
-
Issue: The final concentration of the initial organic solvent (like DMSO) is too low to keep the compound dissolved.
-
Solution: Co-solvents are water-miscible organic solvents that, when added to the final buffer, increase the solubility of lipophilic compounds.[6] It's crucial to first determine the maximum concentration of any co-solvent that your specific cell line or protein assay can tolerate without affecting biological activity.
-
DMSO: Often tolerated up to 0.5-1% (v/v) in many cell-based assays.
-
Polyethylene Glycol (PEG 400): A less toxic alternative to DMSO.
-
Glycerol: Has a strong tendency to preserve protein stability and can be a good choice for biochemical assays.[2]
-
3. Addition of Solubilizing Excipients:
-
Issue: pH modification and co-solvents are insufficient or not compatible with the assay.
-
Solution: Use specialized agents that actively increase solubility through different mechanisms.
Table 2: Comparison of Common Solubilizing Agents
| Method | Mechanism of Action | Advantages | Disadvantages | Typical Starting Conc. |
|---|---|---|---|---|
| Surfactants | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[6][7] | Highly effective at low concentrations. | Can interfere with assays by denaturing proteins or disrupting cell membranes.[7] | 0.01% - 0.1% (w/v) |
| (e.g., Tween® 80, Cremophor® EL) | May not be suitable for in vivo studies due to toxicity. | |||
| Cyclodextrins | Form water-soluble inclusion complexes by encapsulating the lipophilic drug molecule within a hydrophobic core.[1][6] | Generally low toxicity. Can improve stability. | Can be expensive. May not be effective for all molecular shapes. | 1% - 10% (w/v) |
| (e.g., HP-β-CD) | | | High concentrations can cause osmotic effects or renal toxicity.[1] | |
Q5: Which solubilization strategy should I choose?
A5: The choice depends on the compound's properties and the constraints of your bioassay. The following workflow provides a structured decision-making process.
Caption: Decision workflow for selecting a solubility enhancement strategy.
Experimental Protocols
Protocol 1: Preparation of Compound Stock and Working Solutions
This protocol describes a standard workflow for preparing a compound for a bioassay, starting from a solid and ending with the final assay concentration.
Caption: Standard experimental workflow for compound formulation.
Protocol 2: High-Throughput Kinetic Solubility Assay
Principle: This assay rapidly assesses the solubility of a compound under specific aqueous conditions.[8] It involves adding a concentrated DMSO stock solution to a buffer and detecting undissolved particles via light scattering (nephelometry).[8]
Materials:
-
This compound
-
100% DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well microplates (clear bottom)
-
Plate reader with nephelometry or absorbance capability
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
Plate Preparation: Add 198 µL of the selected aqueous buffer to the wells of a 96-well plate.
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the first well of each row. This creates a 100 µM solution with 1% DMSO. Mix thoroughly.
-
Serial Dilution: Perform a serial 2-fold dilution across the plate.
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for equilibration.[8]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. Alternatively, measure the absorbance at a wavelength where the compound does not absorb (e.g., 650-750 nm) to detect light scattering.
-
Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in turbidity is observed compared to a buffer/DMSO control.
References
- 1. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 2. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-(3-Bromophenyl)isoxazol-3-ol | C9H6BrNO2 | CID 57438414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(2-bromophenyl)-1,2-oxazol-5-ol | 1188130-63-3 [amp.chemicalbook.com]
- 5. PubChemLite - 3-(3-bromophenyl)-1,2-oxazole-5-carboxylic acid (C10H6BrNO3) [pubchemlite.lcsb.uni.lu]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Evaluation of surfactants as solubilizing agents in microsomal metabolism reactions with lipophilic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing byproduct formation in isoxazol-5-ol synthesis
Welcome to the technical support center for isoxazol-5-ol synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of isoxazol-5-ol and its derivatives, primarily focusing on the common and efficient three-component condensation reaction.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones, the stable tautomeric form of isoxazol-5-ols.
Problem 1: Low or No Product Yield
Possible Causes and Solutions:
-
Inactive Catalyst: The choice of catalyst is crucial. While a variety of catalysts can be used, their activity can be influenced by reaction conditions.
-
Troubleshooting:
-
Verify the catalyst's integrity and concentration. For solid catalysts, ensure they are not deactivated.
-
Consider switching to a different catalyst. Mild acidic or basic catalysts are often effective. For instance, citric acid and L-valine have been reported to give good yields.[1][2]
-
In some cases, a catalyst-free reaction in a suitable solvent like water under sunlight can also be effective.[3]
-
-
-
Unfavorable Reaction Conditions: Temperature, solvent, and reaction time significantly impact the yield.
-
Troubleshooting:
-
Temperature: While many reactions proceed at room temperature, gentle heating (e.g., 60-80°C) can sometimes improve yields, especially with less reactive aldehydes.[4]
-
Solvent: Water is a commonly used and environmentally friendly solvent.[1][3][5] However, for certain substrates, a co-solvent system (e.g., water-ethanol) might be beneficial.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[4] Reaction times can vary from minutes to several hours depending on the reactants and conditions.[1][3]
-
-
-
Poor Reactant Quality: Impurities in aldehydes, β-ketoesters, or hydroxylamine hydrochloride can inhibit the reaction.
-
Troubleshooting:
-
Use freshly distilled aldehydes, especially if they are prone to oxidation.
-
Ensure the β-ketoester and hydroxylamine hydrochloride are of high purity.
-
-
-
Electronic Effects of Substituents: The electronic nature of the substituents on the aromatic aldehyde can influence reaction rates and yields.
-
Observation: Aromatic aldehydes with electron-donating groups tend to give higher yields compared to those with electron-withdrawing groups.[6]
-
Troubleshooting: For aldehydes with strong electron-withdrawing groups, you may need to use a more active catalyst or harsher reaction conditions (e.g., higher temperature or longer reaction time).
-
Problem 2: Presence of Significant Byproducts
Common Byproducts and Prevention Strategies:
-
Aldehyde Oxime and Corresponding Nitrile: A common side reaction is the formation of an oxime from the reaction between the aldehyde and hydroxylamine. This oxime can sometimes dehydrate to form the corresponding nitrile.
-
Prevention:
-
Reaction Sequence: The desired reaction pathway involves the initial formation of an oxime from the β-ketoester and hydroxylamine, followed by condensation with the aldehyde. Ensure conditions favor this sequence. A plausible mechanism involves the initial reaction of hydroxylamine with the β-ketoester.[4]
-
Catalyst Choice: The catalyst can influence the relative rates of the desired reaction and byproduct formation. Experiment with different catalysts to find one that selectively promotes the three-component reaction.
-
Stoichiometry: Use equimolar amounts of the three reactants to minimize the excess of any one reactant that could lead to side reactions.
-
-
-
Michael Adducts or Other Condensation Products: Under certain conditions, especially with strong bases, self-condensation of the β-ketoester or other side reactions can occur.
-
Prevention:
-
Use of Mild Catalysts: Employ mild catalysts like citric acid, L-valine, or imidazole to avoid strong basic conditions that can promote undesired side reactions.[1][2]
-
Temperature Control: Maintain the recommended reaction temperature, as higher temperatures can sometimes lead to an increase in byproducts.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing isoxazol-5-ols?
A1: The most prevalent and versatile method is a one-pot, three-component condensation reaction between an aromatic or heteroaromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.[1][3][4] This method is favored for its efficiency and atom economy. Isoxazol-5-ols typically exist as their more stable tautomers, 4-arylidene-3-methylisoxazol-5(4H)-ones.
Q2: What is the role of the catalyst in this reaction?
A2: The catalyst plays a crucial role in facilitating several steps of the reaction. It can help in the formation of the initial oxime from the β-ketoester and hydroxylamine, and also promotes the subsequent Knoevenagel condensation between the intermediate isoxazol-5-one and the aldehyde.[4] Both acidic and basic catalysts have been shown to be effective.[1][4]
Q3: Can I use "green" or environmentally friendly conditions for this synthesis?
A3: Absolutely. Many recent protocols for this synthesis focus on green chemistry principles. This includes the use of water as a solvent, biodegradable catalysts like citric acid or L-valine, and alternative energy sources such as ultrasound or even natural sunlight.[2][3][4] These methods often lead to high yields with simplified work-up procedures.
Q4: How does the substituent on the aromatic aldehyde affect the reaction?
A4: The electronic properties of the substituent on the aromatic aldehyde can have a notable impact. Aldehydes with electron-donating groups (e.g., -OCH3, -N(CH3)2) generally react faster and provide higher yields of the desired isoxazol-5(4H)-one. Conversely, aldehydes with strong electron-withdrawing groups (e.g., -NO2) may result in lower yields or require more forcing reaction conditions.[6]
Q5: How can I purify the final product?
A5: In many cases, the isoxazol-5(4H)-one product precipitates directly from the reaction mixture, especially when water is used as the solvent. Purification can often be achieved by simple filtration and washing with a suitable solvent like cold water or ethanol.[1] If further purification is needed, recrystallization from a solvent such as ethanol is a common method.[1] Chromatographic purification is also an option if necessary.
Data Presentation
Table 1: Comparison of Different Catalysts for the Synthesis of (Z)-4-benzylidene-3-methylisoxazol-5(4H)-one
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Citric Acid (10) | Water | Room Temp. | 8 | 90 | [1] |
| L-Valine | Ethanol | Reflux | < 4 min | 74-97 | [2] |
| Imidazole (5) | Water | Ultrasound | 10 min | 95 | |
| None | Water | Sunlight | 17-40 min | 89-97 | [3] |
| WEOFPA/glycerol | - | 60 | 30-45 min | 86-92 | [4] |
Table 2: Effect of Aldehyde Substituent on Product Yield
| Aldehyde Substituent | Catalyst | Yield (%) | Reference |
| 4-OCH3 | Citric Acid | 90 | [1] |
| 4-N(CH3)2 | Citric Acid | 90 | [1] |
| 4-CH3 | Citric Acid | 80 | [1] |
| H | Citric Acid | 90 | [1] |
| 3-Br | Citric Acid | 70 | [1] |
| 4-Cl | Sodium Saccharin | Trace | [6] |
| 4-NO2 | Sodium Saccharin | Trace | [6] |
Experimental Protocols
General Procedure for the Three-Component Synthesis of 3,4-disubstituted isoxazol-5(4H)-ones:
This protocol is a generalized procedure based on several literature reports.[1][4][5] Researchers should consult the specific literature for detailed parameters.
Materials:
-
Aromatic aldehyde (1 mmol)
-
Ethyl acetoacetate (or other β-ketoester) (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Catalyst (e.g., Citric Acid, 10 mol%)
-
Solvent (e.g., Water, 5-10 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and the catalyst in the chosen solvent.
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 60°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, if a precipitate has formed, cool the reaction mixture to room temperature or in an ice bath.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a suitable solvent (e.g., cold water or ethanol) to remove any remaining starting materials or catalyst.
-
Dry the purified product. If necessary, further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol).
-
Characterize the product using standard analytical techniques such as NMR, IR, and melting point determination.[1]
Visualizations
Caption: Reaction scheme for isoxazol-5(4H)-one synthesis and a common byproduct pathway.
Caption: Troubleshooting workflow for low product yield in isoxazol-5-ol synthesis.
References
- 1. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Green and three-component synthesis of isoxazolones using natural sunlight and investigating their antibacterial activity [chemistry.semnan.ac.ir]
- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. heteroletters.org [heteroletters.org]
challenges in scaling up the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol, with a particular focus on challenges encountered during scale-up operations.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction. | - Increase reaction time or temperature. Monitor reaction progress by TLC or HPLC. - Ensure efficient stirring, especially at larger scales, to overcome mass transfer limitations. |
| Suboptimal pH. | The cyclization step is often pH-sensitive. Adjust the pH with a suitable base (e.g., sodium acetate, sodium hydroxide) to facilitate the reaction. | |
| Degradation of starting materials or product. | 3-Bromobenzaldehyde can be susceptible to oxidation. Ensure it is pure before use. The isoxazol-5-ol product may be sensitive to strong acids or bases and high temperatures. | |
| Formation of Impurities | Side reactions of 3-bromobenzaldehyde. | - Cannizzaro reaction can occur under strong basic conditions, leading to 3-bromobenzoic acid and 3-bromobenzyl alcohol. Use a milder base or control the stoichiometry of the base carefully. |
| Dimerization or polymerization of intermediates. | Control the reaction temperature; lower temperatures can minimize the formation of polymeric byproducts. Ensure a stoichiometric balance of reactants. | |
| Incomplete cyclization. | The intermediate oxime may not fully cyclize. Ensure adequate reaction time and optimal pH for the cyclization step. | |
| Poor Product Purity After Isolation | Inefficient purification. | - this compound is a polar compound, which can make purification by standard silica gel chromatography challenging due to streaking. Consider using a modified stationary phase (e.g., alumina) or reverse-phase chromatography. - Recrystallization from a suitable solvent system can be an effective final purification step. |
| Co-precipitation of inorganic salts. | If an inorganic base is used, ensure it is fully removed during the work-up. Washing the crude product with water can help remove residual salts. | |
| Exothermic Reaction During Scale-Up | The reaction of hydroxylamine with the β-keto ester and subsequent cyclization can be exothermic. | - Implement controlled addition of reagents. - Ensure adequate cooling capacity of the reactor. - Monitor the internal temperature of the reactor closely. |
| Difficulty with Product Isolation | Product is highly soluble in the reaction solvent. | - If the product is soluble in an aqueous phase, extraction with a suitable organic solvent is necessary. Multiple extractions may be required. - If the product precipitates from the reaction mixture, ensure complete precipitation by cooling before filtration. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and efficient method is a one-pot, three-component reaction involving 3-bromobenzaldehyde, a β-ketoester such as ethyl acetoacetate, and hydroxylamine hydrochloride. The reaction typically proceeds in a suitable solvent like ethanol or a water-ethanol mixture, often in the presence of a base.
Q2: What are the key challenges when scaling up this synthesis?
The main challenges during scale-up include:
-
Exothermicity: The reaction can be exothermic, requiring careful temperature control to avoid side reactions and ensure safety.
-
Mass Transfer: Ensuring efficient mixing becomes critical at larger scales to maintain reaction homogeneity and achieve consistent results.
-
Purification: The polar nature of the brominated heterocyclic product can make purification difficult. Standard silica gel chromatography may not be effective, and alternative methods like recrystallization or reverse-phase chromatography might be necessary.
-
Byproduct Formation: Side reactions, such as the Cannizzaro reaction of the aldehyde or formation of dimeric impurities, can become more pronounced at scale.
Q3: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A suitable mobile phase for TLC would be a mixture of ethyl acetate and hexane.
Q4: What are the expected byproducts in this synthesis?
Potential byproducts include:
-
3-Bromobenzoic acid and 3-bromobenzyl alcohol from the Cannizzaro reaction of 3-bromobenzaldehyde.
-
The uncyclized oxime intermediate.
-
Products from the self-condensation of ethyl acetoacetate.
Q5: What is the best way to purify the final product at a larger scale?
Given the polar nature of this compound, purification can be challenging. A multi-step approach is often best:
-
Aqueous Work-up: Neutralize the reaction mixture and extract the product into an organic solvent. Wash the organic layer to remove inorganic salts and water-soluble impurities.
-
Crystallization: Attempt to crystallize the crude product from a suitable solvent or solvent mixture. This can be a highly effective method for purification at scale.
-
Chromatography: If crystallization is not sufficient, column chromatography may be necessary. For polar compounds, reverse-phase chromatography or chromatography on a polar stationary phase other than silica (e.g., alumina) may provide better separation.
Data Presentation
Table 1: Effect of Base on Reaction Yield and Purity (Lab Scale)
| Base | Equivalent | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| Sodium Acetate | 2.0 | 12 | 75 | 92 |
| Sodium Hydroxide | 1.1 | 8 | 68 | 85 (significant byproducts) |
| Triethylamine | 2.0 | 16 | 72 | 90 |
Table 2: Impact of Solvent on Reaction Outcome (Pilot Scale)
| Solvent System | Volume (L/mol) | Temperature (°C) | Yield (%) | Purity (by HPLC, %) |
| Ethanol | 5 | 78 | 82 | 95 |
| Ethanol/Water (1:1) | 6 | 85 | 85 | 96 |
| Isopropanol | 5 | 82 | 78 | 93 |
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
To a stirred solution of ethyl acetoacetate (1.0 eq.) and hydroxylamine hydrochloride (1.0 eq.) in ethanol, add a solution of sodium acetate (2.0 eq.) in water.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-bromobenzaldehyde (1.0 eq.) to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and monitor the reaction progress by TLC.
-
After completion (typically 8-12 hours), cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-water and acidify with dilute HCl to pH ~5-6.
-
Collect the precipitated solid by filtration and wash with cold water.
-
Dry the crude product under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexane).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
Technical Support Center: Isoxazole Synthesis Optimization
Welcome to the technical support center for isoxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of isoxazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing isoxazoles?
A1: The two primary and most versatile methods for isoxazole synthesis are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of 1,3-dicarbonyl compounds with hydroxylamine.[1][2] Other methods include the reaction of α,β-unsaturated ketones with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[2][3]
Q2: How do solvent and temperature affect the yield and regioselectivity of isoxazole synthesis?
A2: Solvent and temperature are critical parameters that significantly influence reaction outcomes. The choice of solvent can affect reactant solubility, reaction rate, and in the case of 1,3-dipolar cycloadditions, the regioselectivity of the addition.[4][5] Temperature optimization is crucial for controlling reaction kinetics; excessively high temperatures can lead to side product formation and decomposition, while temperatures that are too low may result in sluggish or incomplete reactions.[4]
Q3: My 1,3-dipolar cycloaddition reaction is giving low yields. What are the possible causes and solutions?
A3: Low yields in 1,3-dipolar cycloadditions can stem from several factors. A common issue is the rapid dimerization of the in situ generated nitrile oxide to form furoxans.[6] To mitigate this, using a slight excess of the nitrile oxide precursor can be beneficial. Additionally, the choice of base and solvent for the generation of the nitrile oxide is crucial. The reaction temperature should also be optimized, as higher temperatures can sometimes favor dimerization over the desired cycloaddition.
Q4: I am observing the formation of isomeric products in my reaction. How can I improve the regioselectivity?
A4: The formation of isomers is a common challenge, particularly in 1,3-dipolar cycloaddition reactions.[7] Regioselectivity is influenced by electronic and steric factors of both the dipole and the dipolarophile. The choice of solvent can also play a role.[5] For instance, in some cases, using more polar or fluorinated solvents has been shown to enhance regioselectivity.[5] Experimenting with different catalysts, such as copper(I), can also direct the reaction towards a specific regioisomer.
Troubleshooting Guide
This guide addresses specific issues that may arise during isoxazole synthesis.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inefficient Nitrile Oxide Generation (for 1,3-dipolar cycloaddition) | - Ensure the base used is appropriate for the substrate and reaction conditions. Common bases include triethylamine and N,N-diisopropylethylamine.[8]- Verify the quality of the nitrile oxide precursor (e.g., aldoxime, hydroximoyl chloride). |
| Poor Reactant Solubility | - Select a solvent in which all reactants are fully soluble at the reaction temperature. Acetonitrile, DMF, and DMSO are common choices.[4] |
| Suboptimal Reaction Temperature | - Systematically screen a range of temperatures. For some reactions, increasing the temperature from 60°C to 80°C can improve yields, while further increases to 90°C may be detrimental.[4] |
| Reactant Decomposition | - If starting materials are sensitive, consider milder reaction conditions, such as lower temperatures or the use of a less aggressive base or catalyst. |
| Catalyst Inactivity | - For catalyzed reactions, ensure the catalyst is active and used in the correct loading. Consider pre-activation if necessary. |
Problem 2: Formation of Impurities and Side Products
| Possible Cause | Troubleshooting Steps |
| Dimerization of Nitrile Oxide | - Adjust the stoichiometry to use a slight excess of the alkyne dipolarophile.- Add the nitrile oxide precursor slowly to the reaction mixture to maintain a low concentration. |
| Side Reactions of Starting Materials | - Protect sensitive functional groups on the starting materials that may not be compatible with the reaction conditions.- Purify starting materials to remove any impurities that could lead to side reactions. |
| Thermal Decomposition | - Lower the reaction temperature and extend the reaction time if necessary.[4] |
Experimental Protocols & Data
Solvent and Temperature Optimization for 1,3-Dipolar Cycloaddition
The following table summarizes the effect of solvent and temperature on the yield of a model 1,3-dipolar cycloaddition reaction between an α-nitroketone and an alkene.[4]
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | CH₃CN | 80 | 77 |
| 2 | DMF | 80 | 65 |
| 3 | DMSO | 80 | 62 |
| 4 | H₂O | 80 | 0 |
| 5 | CH₃CN | 90 | 68 |
| 6 | CH₃CN | 60 | 55 |
General Procedure for the Synthesis of 3-Benzoylisoxazolines: [4]
-
To a solution of α-nitroketone (0.125 mmol) and alkene (0.625 mmol) in acetonitrile (0.2 mL) is added chloramine-T (0.0625 mmol).
-
The reaction mixture is heated at 80 °C for 18 hours.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 3-benzoylisoxazoline.
Aqueous Synthesis of 5-Arylisoxazoles
This protocol highlights an environmentally benign approach using water as the solvent.[9]
| Entry | Substituent (Aryl group) | Yield (%) |
| 1 | 4-Cl-C₆H₄ | 95 |
| 2 | 4-Me-C₆H₄ | 93 |
| 3 | 4-MeO-C₆H₄ | 92 |
| 4 | C₆H₅ | 94 |
General Procedure for the Synthesis of 5-Arylisoxazoles in Water: [9]
-
A mixture of 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in water (5 mL) is stirred in a round-bottom flask.
-
The reaction is heated to reflux and monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by suction filtration to yield the pure 5-arylisoxazole.
Visualized Workflows
Below are diagrams illustrating key experimental workflows and decision-making processes in isoxazole synthesis.
Caption: General workflow for 1,3-dipolar cycloaddition.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 6. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
overcoming low reactivity of precursors in isoxazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the low reactivity of precursors in isoxazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My 1,3-dipolar cycloaddition reaction to form an isoxazole is giving a low yield. What are the common causes?
A1: Low yields in 1,3-dipolar cycloaddition for isoxazole synthesis can stem from several factors related to precursor reactivity:
-
Poor Nitrile Oxide Generation: The in situ generation of the nitrile oxide from the corresponding aldoxime is a critical step. Inefficient oxidation or dehydration can lead to low concentrations of the reactive dipole. Nitrile oxides are also unstable and can dimerize to form furoxans if not trapped efficiently by the dipolarophile.[1][2]
-
Unreactive Dipolarophile (Alkyne/Alkene): Electron-poor alkynes or sterically hindered alkynes can exhibit low reactivity towards nitrile oxides. The electronic nature of the substituents on the alkyne or alkene significantly impacts the reaction rate.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a crucial role. Traditional heating methods may require prolonged reaction times at high temperatures, which can lead to byproduct formation.[3][4]
-
Catalyst Inactivity or Absence: For less reactive substrates, the absence of a suitable catalyst can result in poor yields. Various metal catalysts, such as copper(I), can significantly enhance the rate of cycloaddition.[5][6][7]
Q2: How can I improve the generation of the nitrile oxide intermediate?
A2: Enhancing the generation of the nitrile oxide intermediate is key to improving your reaction outcome. Consider the following approaches:
-
Choice of Oxidant/Dehydrating Agent: For the common method of generating nitrile oxides from aldoximes, the choice of reagent is critical. Common reagents include N-chlorosuccinimide (NCS) followed by a base, or hypervalent iodine compounds.[8][9] The use of a mild base like triethylamine or sodium bicarbonate is often employed after chlorination.[6]
-
In Situ Generation: Nitrile oxides are generally unstable and should be generated in the presence of the dipolarophile to ensure efficient trapping and minimize dimerization.[1][6]
-
Alternative Precursors: Besides aldoximes, nitrile oxides can be generated from α-nitroketones through dehydration.[10]
Q3: My alkyne precursor is unreactive. What strategies can I employ to facilitate the cycloaddition?
A3: Activating an unreactive alkyne is a common challenge. Here are several effective strategies:
-
Catalysis:
-
Activation using External Energy Sources:
-
Ultrasonic Irradiation: Sonochemistry can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures.[3][4] This method often allows for shorter reaction times and milder overall conditions.[3]
-
Microwave (MW) Irradiation: MW-assisted synthesis can dramatically reduce reaction times from hours to minutes and often improves yields.[11]
-
-
Solvent Choice: The choice of solvent can influence the reaction rate. While common organic solvents are often used, green solvents like water or deep eutectic solvents (DES) have also been shown to be effective, sometimes enhancing reactivity.[12][13]
Q4: Are there metal-free alternatives to catalyze the cycloaddition?
A4: Yes, several metal-free approaches have been developed to avoid potential metal contamination of the final product, which is particularly important in pharmaceutical applications.[6][7] These methods include:
-
Organocatalysis: The use of organic bases like 1,4-diazabicyclo[2.2.2]octane (DABCO) can catalyze the reaction.[7]
-
Hypervalent Iodine Reagents: These can be used to induce the cycloaddition of nitrile oxides to alkynes.[9]
-
Ball-Milling: This mechanochemical approach provides a solvent-free method for the synthesis of 3,5-isoxazoles and can be performed with or without a catalyst.[14]
Troubleshooting Workflow
Below is a logical workflow to troubleshoot low-yield isoxazole synthesis reactions.
Caption: A troubleshooting decision tree for low-yield isoxazole synthesis.
Quantitative Data Summary
The following tables summarize reaction yields under various conditions to enhance precursor reactivity.
Table 1: Effect of Catalysts on Isoxazole Synthesis
| Precursors | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aldoxime + Terminal Alkyne | Cu(I) | t-BuOH/H₂O | RT | 1-2 | 85-95 | [5] |
| Aldoxime + Terminal Alkyne | AuCl₃ | CH₃CN | 80 | 2 | 80-92 | [5] |
| Aldoxime + Diethyl Acetylenedicarboxylate | AlCl₃ | Not specified | Not specified | Not specified | 55-94 | [4] |
| Aldehydes + Alkynes | KI/Oxone | Water | RT | 0.5-1 | 82-95 | [3] |
| Hydroxylamine HCl + Aldehydes + Alkynes | Fe₃O₄@MAP-SO₃H | Ethanol/Water | Ultrasound | 0.33 | 92 | [3] |
Table 2: Impact of Energy Source on Reaction Efficiency
| Reaction Type | Energy Source | Conditions | Time | Yield (%) | Reference |
| Mannich-type reaction for isoxazole derivative | Traditional Heating | 115-120 °C, solvent-free | 5 h | 57.2-71.6 | [3] |
| Mannich-type reaction for isoxazole derivative | Ultrasonic Irradiation | 78-80 °C, 25 kHz, 500 W, solvent-free | 1 h | 77.6-91.2 | [3] |
| 1,3-Dipolar Cycloaddition | Microwave Irradiation | Various | minutes | Often > 90 | [11] |
| One-pot, three-component reaction | Ultrasonic Irradiation | 78~80 °C, 1 h | 1 h | 77.6~91.2% | [3] |
| One-pot, three-component reaction | Traditional Heating | 115~120 °C, 5 h | 5 h | 57.2~71.6% | [3] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted, Catalyst-Free One-Pot Synthesis of 1-[(5-methylisoxazol-3-yl)amino]-1-(fluorophenyl)methanephosphonate Derivatives
This protocol is based on a one-pot Mannich-type reaction.[3]
-
Reactant Preparation: In a suitable reaction vessel, combine 5-methylisoxazol-3-amine (1 mmol), 2-fluorobenzaldehyde or 4-fluorobenzaldehyde (1 mmol), and dialkyl phosphite (1 mmol).
-
Reaction Setup: The reaction is conducted without a solvent or catalyst.
-
Ultrasonic Irradiation: Place the reaction vessel in an ultrasonic bath operating at 25 kHz and 500 W.
-
Reaction Conditions: Maintain the reaction temperature at 78-80 °C for 1 hour.
-
Work-up and Purification: After the reaction is complete, allow the mixture to cool. The product can be purified by recrystallization or column chromatography.
Protocol 2: Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition ("Click Chemistry" Approach)
This protocol is a general method for the synthesis of 3,5-disubstituted isoxazoles.[5][8]
-
Reactant Solution: In a round-bottom flask, dissolve the terminal alkyne (1.0 mmol) and the corresponding aldoxime (1.1 mmol) in a 1:1 mixture of t-butanol and water (4 mL).
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 mmol) in water (1 mL). Also, have a solution of copper(II) sulfate pentahydrate (0.05 mmol) in water (0.5 mL).
-
Reaction Initiation: To the stirred solution of the alkyne and aldoxime, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will typically turn yellow/green.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction is typically complete within 1-2 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Workflow for Enhanced Isoxazole Synthesis
The following diagram illustrates a general workflow for synthesizing isoxazoles, incorporating steps to overcome low precursor reactivity.
Caption: A generalized workflow for isoxazole synthesis highlighting activation steps.
References
- 1. mdpi.com [mdpi.com]
- 2. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al 2 O 3 surface under ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08443G [pubs.rsc.org]
- 3. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole synthesis [organic-chemistry.org]
- 6. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 8. eresearchco.com [eresearchco.com]
- 9. Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. 3-Benzoylisoxazolines by 1,3-Dipolar Cycloaddition: Chloramine-T-Catalyzed Condensation of α-Nitroketones with Dipolarophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents [mdpi.com]
- 14. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 3-(3-Bromophenyl)-1,2-oxazol-5-ol in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential stability issues of 3-(3-Bromophenyl)-1,2-oxazol-5-ol in solution. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in your experimental design and execution.
Troubleshooting Guide
Issue: Rapid Degradation of this compound in Solution
If you are observing a rapid loss of your compound in solution, consider the following potential causes and recommended actions.
| Potential Cause | Recommended Troubleshooting Steps |
| pH-Mediated Hydrolysis | The 1,2-oxazol-5-ol ring system can be susceptible to hydrolysis under acidic or basic conditions. Prepare your solutions in a buffered system and evaluate the stability across a pH range (e.g., pH 3, 7, 9). Use of phosphate or citrate buffers is a common starting point. |
| Oxidative Degradation | Exposure to atmospheric oxygen or oxidizing agents can lead to degradation. Attempt to degas your solvents prior to use and consider working under an inert atmosphere (e.g., nitrogen or argon). The addition of antioxidants, such as BHT or ascorbic acid, may also be beneficial, but their compatibility should be verified. |
| Photodegradation | Exposure to light, particularly UV light, can induce degradation of heterocyclic compounds. Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Conduct a photostability study by exposing the solution to a controlled light source. |
| Solvent Reactivity | Certain solvents may react with the compound. Assess stability in a range of common laboratory solvents with varying polarities (e.g., acetonitrile, methanol, DMSO, water). |
| Temperature Effects | Elevated temperatures can accelerate degradation. Store stock solutions and experimental samples at appropriate temperatures (e.g., 4°C or -20°C). For experiments conducted at elevated temperatures, determine the rate of degradation to establish a viable experimental window. |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to assess the stability of this compound in a new solvent system?
A1: To begin, we recommend performing a preliminary stability study. Prepare a solution of known concentration in the desired solvent. Aliquot the solution into separate vials for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours). Store the vials under your intended experimental conditions (e.g., temperature, light exposure). Analyze the samples by a suitable analytical method, such as RP-HPLC, to monitor for any decrease in the parent compound peak area and the appearance of new peaks corresponding to degradation products.
Q2: How can I perform a forced degradation study to understand the stability profile of this compound?
A2: Forced degradation studies, also known as stress testing, are crucial for identifying potential degradation pathways. These studies involve exposing the compound to conditions more severe than it would typically encounter. A standard set of stress conditions includes:
-
Acidic Hydrolysis: 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heating the solid compound and a solution at a high temperature (e.g., 80°C).
-
Photodegradation: Exposing a solution to UV and visible light.
Samples should be analyzed at various time points to track the extent of degradation.
Q3: What analytical techniques are recommended for monitoring the stability of this compound?
A3: The preferred method for stability testing is a stability-indicating analytical method, which can separate the intact drug from its degradation products.[1] Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and effective technique for this purpose.[1][2] Mass spectrometry (LC-MS) can be coupled with HPLC to help identify the structure of any degradation products.
Q4: Are there any known degradation pathways for the 1,2-oxazol-5-ol ring?
A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, isoxazole rings can be susceptible to ring-opening reactions under certain conditions. For instance, hydrolysis can lead to the formation of a β-keto nitrile or related open-chain structures. The following diagram illustrates a hypothetical degradation pathway.
Caption: Hypothetical degradation pathway of this compound.
Experimental Protocols
Protocol 1: General RP-HPLC Method for Stability Assessment
This protocol provides a starting point for developing a stability-indicating HPLC method. Optimization will likely be required.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: AcetonitrileGradient: Start with a suitable gradient (e.g., 5% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C |
| Detection Wavelength | Determined by UV-Vis scan of the compound (e.g., 235 nm) |
| Injection Volume | 10 µL |
Protocol 2: Forced Degradation Study Workflow
This workflow outlines the steps for conducting a forced degradation study.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the work-up procedures for isoxazole reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the work-up of isoxazole synthesis.
Issue 1: The crude product is an oil, not a solid.
-
Question: My isoxazole product has oiled out after the initial work-up. How can I induce crystallization?
-
Answer:
-
Solvent Evaporation: Ensure all volatile organic solvents from the extraction have been thoroughly removed under reduced pressure. Residual solvent can prevent crystallization.
-
Scratching: Try scratching the inside of the flask at the meniscus with a glass rod. The micro-scratches on the glass surface can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of solid product from a previous successful reaction, add a seed crystal to the oil.
-
Solvent Addition: Add a small amount of a non-polar solvent in which your product is likely insoluble, such as hexane or pentane. Swirl the mixture and allow it to stand. This can sometimes precipitate the product.
-
Trituration: Add a solvent in which your product is sparingly soluble and stir vigorously. This can help to break up the oil and encourage solidification.
-
Purification as an Oil: If crystallization is unsuccessful, the oil can be purified by column chromatography.
-
Issue 2: An emulsion has formed during the extraction.
-
Question: I have a persistent emulsion at the interface of the aqueous and organic layers during my work-up. How can I break it?
-
Answer:
-
Patience: Allow the separatory funnel to stand undisturbed for a longer period. Sometimes, emulsions will break on their own.
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to disrupt the emulsion.
-
Gentle Swirling: Gently swirl the separatory funnel instead of vigorously shaking it. This can minimize the formation of emulsions.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion by providing a large surface area.
-
Solvent Addition: Add a small amount of a different organic solvent with a different polarity. For example, if you are using ethyl acetate, adding a small amount of dichloromethane may help.
-
Centrifugation: If the volume is manageable, centrifuging the mixture can effectively separate the layers.
-
Issue 3: Difficulty in removing unreacted starting materials or byproducts.
-
Question: My purified isoxazole is still contaminated with starting materials (e.g., 1,3-diketone, hydroxylamine) or byproducts. How can I improve the purification?
-
Answer:
-
Unreacted 1,3-Diketone:
-
Base Wash: During the work-up, wash the organic layer with a dilute aqueous base solution (e.g., 5% NaOH or 5% NaHCO₃). The diketone is acidic and will be extracted into the aqueous layer.
-
Column Chromatography: 1,3-diketones are generally more polar than the corresponding isoxazoles. Careful column chromatography should allow for good separation.
-
-
Excess Hydroxylamine:
-
Acid Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 5% HCl). Hydroxylamine is basic and will be protonated and extracted into the aqueous layer.
-
-
Nitrile Oxide Dimer (Furoxan):
-
Reaction Conditions: The formation of furoxan byproducts from the dimerization of nitrile oxides is a common side reaction in 1,3-dipolar cycloadditions. To minimize this, generate the nitrile oxide in situ in the presence of the alkyne.
-
Purification: Furoxans can often be separated from the desired isoxazole by column chromatography or recrystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for recrystallizing isoxazoles?
A1: The optimal recrystallization solvent depends on the specific structure of the isoxazole. However, some commonly successful solvent systems include:
-
Ethanol/Water: For moderately polar isoxazoles. Dissolve the crude product in hot ethanol and add water dropwise until the solution becomes cloudy. Then, allow it to cool slowly.
-
Hexane/Ethyl Acetate: A good combination for a wide range of polarities. Dissolve the compound in a minimal amount of hot ethyl acetate and add hexane until persistent cloudiness is observed.
-
Dichloromethane/Hexane: Similar to hexane/ethyl acetate, this is a versatile system.
-
Ethanol: Many simple isoxazoles can be recrystallized from hot ethanol.[1]
Q2: How can I visualize my isoxazole on a TLC plate?
A2: Isoxazoles are aromatic and can typically be visualized on TLC plates containing a fluorescent indicator (F254) under a UV lamp (254 nm) as dark spots.[2] For compounds that are not UV-active, or for better visualization, the following staining methods can be used:
-
Potassium Permanganate (KMnO₄) stain: This is a good general stain for many organic compounds.
-
Iodine Chamber: Placing the TLC plate in a chamber containing iodine crystals will often reveal spots as temporary brown stains.[2]
-
Vanillin Stain: A vanillin solution followed by heating can produce colored spots for a variety of compounds.
Q3: My isoxazole synthesis has a low yield. What are some common reasons?
A3: Low yields in isoxazole synthesis can stem from several factors:
-
Side Reactions: In 1,3-dipolar cycloadditions, the dimerization of the nitrile oxide to form a furoxan is a significant competing reaction.[3]
-
Decomposition: The N-O bond in isoxazoles can be labile under certain conditions, leading to decomposition.
-
Incomplete Reaction: Ensure the reaction has gone to completion by monitoring with TLC.
-
Work-up Losses: Significant product loss can occur during extractions and transfers. Ensure efficient extraction and minimize the number of transfers.
-
Purification Losses: Product can be lost during column chromatography or recrystallization. Optimize these procedures to maximize recovery.
Data Presentation
Table 1: Reported Yields for Isoxazole Synthesis via Condensation of 1,3-Dicarbonyls with Hydroxylamine
| 1,3-Dicarbonyl Compound | Reaction Conditions | Product | Yield (%) | Reference |
| 3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | Water, 50°C, 2h | 5-(4-Chlorophenyl)isoxazole | 88 | [4][5] |
| 3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one | Water, 50°C, 2h | 5-(4-Methoxyphenyl)isoxazole | 93 | [4][5] |
| 3-(Dimethylamino)-1-(4-bromophenyl)prop-2-en-1-one | Water, 50°C, 2h | 5-(4-Bromophenyl)isoxazole | 89 | [4][5] |
| 1,3-Diaryl-2-propen-1-one | 10% NaOH, Ethanol | 5,7-Diaryl-6,7,8-trihydrobenzo[3,4-d]isoxazolin-1-one | 61 | [6] |
Table 2: Reported Yields for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
| Alkyne | Nitrile Oxide Precursor | Reaction Conditions | Product | Yield (%) | Reference |
| Phenylacetylene | Benzaldehyde/Hydroxylamine/NCS | ChCl:urea, 50°C | 3,5-Diphenylisoxazole | 85 | [7] |
| Propargyl alcohol | Benzaldehyde/Hydroxylamine/NCS | ChCl:urea, 50°C | 3-Phenyl-5-(hydroxymethyl)isoxazole | 75 | [7] |
| Terminal Alkyne | Aldoxime/NaCl/Oxone | Ball-milling, rt | 3,5-Disubstituted isoxazole | up to 85 | [8] |
| Aldoxime | N-chlorosuccinimide, triethylamine, DCM, rt, 2h | (4S,8As)-3,4-diphenyl-6,7,8,8a-tetrahydro-4H-isoxazolo[3,4-a]pyrroli-zine | 72 | [6] |
Experimental Protocols
Protocol 1: Synthesis of 5-Aryl-isoxazoles from 3-(Dimethylamino)-1-arylprop-2-en-1-ones [4][5]
-
To a 25 mL round-bottom flask, add the 3-(dimethylamino)-1-arylprop-2-en-1-one (1.0 mmol) and hydroxylamine hydrochloride (1.0 mmol).
-
Add water (5 mL) to the flask.
-
Stir the mixture at 50 °C for 2 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by suction filtration.
-
Wash the solid with cold water.
-
The product can often be obtained in high purity without the need for further purification. If necessary, recrystallize from a suitable solvent (e.g., ethanol/water).
Protocol 2: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles via 1,3-Dipolar Cycloaddition [7]
-
To a stirred solution of the corresponding aldehyde (2.0 mmol) in choline chloride:urea (1:2, 1 mL), add hydroxylamine hydrochloride (138 mg, 2.0 mmol) and sodium hydroxide (80 mg, 2.0 mmol).
-
Stir the resulting mixture at 50 °C for 1 hour.
-
Add N-chlorosuccinimide (400 mg, 3.0 mmol) to the mixture and continue stirring at 50 °C for 3 hours.
-
Add the corresponding alkyne (2.0 mmol) to the reaction mixture and stir for an additional 4 hours at 50 °C.
-
Quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to afford the desired 3,5-disubstituted isoxazole.
Mandatory Visualization
Caption: General experimental workflow for isoxazole synthesis and purification.
Caption: Troubleshooting decision tree for isoxazole reaction work-up.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoxazole synthesis [organic-chemistry.org]
- 4. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. tandfonline.com [tandfonline.com]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Isoxazoles
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when working with isoxazole-containing compounds in biological assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that can lead to inconsistent and unreliable results in your experiments.
FAQ 1: My isoxazole compound is precipitating out of solution during my cell-based assay. What can I do?
Answer:
Precipitation is a common issue with hydrophobic compounds like many isoxazoles, especially when diluting a DMSO stock solution into an aqueous assay buffer or cell culture medium. Here’s a step-by-step guide to address this:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤0.5%, as higher concentrations can be toxic to cells and can also cause compounds to precipitate when diluted.[1] It's crucial to determine the maximum tolerable DMSO concentration for your specific cell line.
-
Modify Dilution Method: Instead of adding your DMSO stock directly to the full volume of aqueous buffer, try adding the buffer to your DMSO stock dropwise while vortexing. This gradual change in solvent polarity can help keep the compound in solution.
-
Use a Surfactant: For compounds with very poor aqueous solubility, consider using a small, non-toxic concentration of a surfactant like Tween-80. However, be sure to include a vehicle control with the surfactant alone to ensure it does not affect your assay results.
-
Check for Salt-Out Effects: High salt concentrations in your buffer (like PBS) can sometimes cause compounds to precipitate. If you suspect this, try a buffer with a lower salt concentration, if your assay allows for it.
-
Solubility Assessment: Before starting a large-scale experiment, perform a simple solubility test. Prepare your isoxazole compound at the desired final concentration in the assay buffer and visually inspect for precipitation after a short incubation.
Troubleshooting Flowchart for Isoxazole Precipitation
FAQ 2: I'm seeing variable IC50 values for my isoxazole inhibitor in an enzyme assay. What could be the cause?
Answer:
Inconsistent IC50 values in enzyme inhibition assays can stem from several factors. Here are some key areas to investigate:
-
Enzyme Concentration and Stability: Ensure you are using a consistent concentration of active enzyme in each experiment. Enzymes can lose activity over time, especially with repeated freeze-thaw cycles. Prepare fresh enzyme dilutions for each experiment and keep them on ice.
-
Substrate Concentration: The IC50 value of a competitive inhibitor is dependent on the substrate concentration. Ensure that the substrate concentration is kept constant across all experiments, ideally at or below the Km value.
-
Incubation Times: Pre-incubation time of the enzyme with the inhibitor and the reaction time after adding the substrate should be consistent.
-
Compound Stability: Isoxazoles can be unstable in certain buffer conditions, particularly at basic pH. This can lead to a decrease in the effective concentration of your inhibitor over the course of the assay. Assess the stability of your compound in the assay buffer over the experiment's time course.
-
Assay Artifacts: Some compounds can interfere with the assay signal (e.g., autofluorescence or light scattering). Always run a control with your compound and all assay components except the enzyme to check for interference.
Troubleshooting Workflow for Inconsistent IC50 Values
FAQ 3: My isoxazole compound is showing cytotoxicity in a cell viability assay (e.g., MTT), but I suspect it might be an artifact. How can I confirm this?
Answer:
It's possible for compounds to interfere with the MTT assay readout. The MTT assay measures cell viability by the reduction of the yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases. Some compounds can directly reduce MTT or interfere with the absorbance reading.
-
Cell-Free MTT Assay: To test for direct reduction of MTT, perform the assay in a cell-free system. Add your compound to the culture medium without cells, then add the MTT reagent and solubilization solution. If you see a color change, your compound is directly reducing the MTT.
-
Orthogonal Viability Assay: Use a different viability assay that has a different detection method. For example, a resazurin-based assay (which measures metabolic activity via fluorescence) or a CellTiter-Glo® Luminescent Cell Viability Assay (which measures ATP levels) can provide a more robust confirmation of cytotoxicity.
-
Visual Inspection: Observe the cells under a microscope after treatment. If the cells appear healthy and confluent despite a cytotoxic reading in the MTT assay, it's a strong indication of assay interference.
-
Check for Formazan Crystal Inhibition: Some compounds can inhibit the solubilization of the formazan crystals, leading to a falsely low reading. After adding the solubilization buffer, visually inspect the wells to ensure all purple crystals have dissolved.
Quantitative Data Summary
The following tables provide a summary of representative quantitative data for isoxazole compounds in various biological assays. Note that these values are examples and will vary depending on the specific isoxazole derivative and experimental conditions.
Table 1: Sample IC50 Values of Isoxazole Derivatives in Kinase Assays
| Isoxazole Derivative | Target Kinase | IC50 (µM) | Assay Type |
| Compound A | p38α | 0.006 | Enzymatic |
| Compound B | CK1δ | 0.033 | Enzymatic |
| Compound C | CK1ε | 0.073 | Enzymatic |
| Compound D | p38α | 0.041 | Enzymatic |
| Compound E | CK1δ | 0.005 | Enzymatic |
Data is illustrative and sourced from a study on 3,4-diaryl-isoxazoles.[2]
Table 2: Solubility of an Isoxazole Derivative in Different Solvents
| Solvent | Solubility |
| Water | Low |
| Ethanol | Soluble |
| Methanol | Soluble |
| DMSO | Highly Soluble |
| Hexane | Low |
General solubility profile for isoxazole.[3]
Experimental Protocols
Protocol 1: MTT Assay for Assessing Cell Viability
This protocol is adapted for screening small molecule compounds like isoxazoles.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well clear flat-bottom tissue culture plates
-
Isoxazole compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the isoxazole compound in complete culture medium. The final DMSO concentration should be consistent across all wells and ideally below 0.5%. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubation: Remove the old medium from the cells and add the medium containing the compound dilutions. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of the solubilization solution to each well.
-
Absorbance Reading: Gently pipette up and down to ensure complete dissolution of the formazan crystals. Read the absorbance at 570 nm with a reference wavelength of 630 nm.[4][5][6]
Protocol 2: Enzyme Inhibition Assay
This is a general protocol for determining the IC50 of an isoxazole inhibitor.
Materials:
-
Purified enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Isoxazole inhibitor stock solution (in DMSO)
-
96-well plate (black or white for fluorescence/luminescence, clear for absorbance)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents (enzyme, substrate, inhibitor dilutions) in the assay buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Dilutions of the isoxazole inhibitor (include a DMSO vehicle control)
-
Enzyme solution
-
-
Pre-incubation: Gently mix and pre-incubate the plate at the optimal temperature for the enzyme for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the substrate to all wells to start the enzymatic reaction.
-
Signal Detection: Immediately place the plate in a microplate reader and measure the signal (absorbance, fluorescence, or luminescence) over time (kinetic assay) or at a single endpoint after a fixed reaction time.
-
Data Analysis: Determine the reaction rate for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.[1][7][8]
Signaling Pathway and Workflow Diagrams
JAK-STAT Signaling Pathway: A Potential Target for Isoxazole Inhibitors
Some isoxazole-based compounds have been developed as inhibitors of the Janus kinase (JAK) family of tyrosine kinases. Inhibition of JAKs blocks the downstream signaling cascade involving Signal Transducer and Activator of Transcription (STAT) proteins, which are critical for cell proliferation, differentiation, and survival.[9][10][11][12][13]
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. Document: 3,4-Diaryl-isoxazoles and -imidazoles as potent dual inhibitors of p38alpha mitogen activated protein kinase and casein kinase 1delta. (CHE... - ChEMBL [ebi.ac.uk]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Therapeutic targeting of the Jak/STAT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Targeting the JAK/STAT pathway in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 13. Targeting the Jak/STAT pathway for immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol and Other Isoxazole-Based Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities, including significant potential in anticancer drug discovery. This guide provides a comparative overview of the reported anticancer activities of various isoxazole derivatives, with a special focus on the potential of 3-(3-Bromophenyl)-1,2-oxazol-5-ol. Due to the limited direct experimental data on this specific compound, this guide synthesizes findings from structurally related isoxazoles to project its potential efficacy and mechanisms of action.
Comparison of Anticancer Activity of Isoxazole Derivatives
The anticancer activity of isoxazole derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate higher potency. The following tables summarize the reported in vitro cytotoxic activities of several 3,5-disubstituted isoxazole derivatives, providing a benchmark for comparison.
Table 1: In Vitro Anticancer Activity of 3,5-Disubstituted Isoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole | Ehrlich Ascites Carcinoma (EAC) | Not specified, showed significant inhibition of tumor growth | [1][2] |
| Tyrosol-coupled 3,5-disubstituted isoxazole (Compound 3d) | K562 (Leukemia) | 16 (45 µM) | [3] |
| Tyrosol-coupled 3,5-disubstituted isoxazole (Compound 3a) | K562 (Leukemia) | 18 (55 µM) | [3] |
| Tyrosol-coupled 3,5-disubstituted isoxazole (Compound 3e) | K562 (Leukemia) | 18 (54.5 µM) | [3] |
| 5-(3-alkylquinolin-2-yl)-3-aryl isoxazole (Compound 4n) | A549, COLO 205, MDA-MB 231, PC-3 | <12 µM | [4] |
| 3-(biphenyl)-5-(2,4-dichlorophenyl) isoxazole (Compound 1d) | MDA-MB-231 (Breast Cancer) | 46.3 µg/mL | [5] |
Table 2: Pro-apoptotic Activity of Isoxazole Derivatives
| Compound/Derivative | Cancer Cell Line | Apoptosis Induction | Reference |
| 3,4-isoxazolediamide (Compound 4) | K562 (Leukemia) | 80.10% at 100 nM | [6] |
| 3,4-isoxazolediamide (Compound 8) | K562 (Leukemia) | 90.60% at 10 µM | [6] |
| 4,5,6,7-tetrahydro-isoxazolo-[4,5-c]-pyridine (Compound 11) | K562 (Leukemia) | 88.50% at 200 µM | [6] |
Based on the available data, the substitution pattern on the isoxazole ring significantly influences the anticancer potency. The presence of aryl groups at both the 3 and 5 positions is a common feature among active compounds. For the target compound, This compound , the 3-bromophenyl group at the 3-position is of particular interest. While direct data is unavailable, studies on other heterocyclic cores, such as 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amines, have shown that the 3-bromophenyl moiety can contribute to significant anticancer activity against various cell lines, including CNS cancer (SNB-75), renal cancer (UO-31), leukemia (CCRF-CEM), non-small cell lung cancer (EKVX), and ovarian cancer (OVCAR-5).[7][8] The hydroxyl group at the 5-position of our target compound may also influence its biological activity and pharmacokinetic properties.
Mechanistic Insights: Signaling Pathways
Isoxazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death).[9][10] Several key signaling pathways are implicated in isoxazole-induced apoptosis.
Caption: Generalized signaling pathway for isoxazole-induced apoptosis.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key in vitro assays are provided below.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow for the MTT cell viability assay.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Annexin V-FITC Apoptosis Assay
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Protocol:
-
Cell Treatment: Treat cells with the test compound for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect the expression levels of key proteins involved in the apoptosis pathway, such as caspases and Bcl-2 family proteins.
Protocol:
-
Protein Extraction: Lyse the treated cells in RIPA buffer to extract total proteins.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk and incubate with primary antibodies against target proteins (e.g., Caspase-3, Cleaved Caspase-3, Bcl-2, Bax) overnight at 4°C. Follow with incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
While direct experimental evidence for the anticancer activity of this compound is currently limited, the broader class of isoxazole derivatives has demonstrated significant promise as anticancer agents. The presence of a 3-aryl (specifically, a 3-bromophenyl) group is a favorable structural feature observed in other active heterocyclic compounds. Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of cancer cell lines to determine its IC50 values and elucidate its mechanism of action, particularly its ability to induce apoptosis. The experimental protocols provided herein offer a standardized framework for such investigations, enabling a direct comparison with existing and future isoxazole-based anticancer candidates.
References
- 1. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tyrosol Derivatives, Bearing 3,5-Disubstituted Isoxazole and 1,4-Disubstituted Triazole, as Potential Antileukemia Agents by Promoting Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Pro-apoptotic activity of novel synthetic isoxazole derivatives exhibiting inhibitory activity against tumor cell growth in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. espublisher.com [espublisher.com]
The Positional Isomerism of Bromine on a Phenyl Ring: A Comparative Analysis of Bioactivity
A comprehensive examination of ortho-, meta-, and para-bromophenyl regioisomers reveals that the position of the bromine atom significantly influences their biological activity. This guide synthesizes experimental data from various studies to provide a comparative analysis of their efficacy in anticancer, antimicrobial, and enzyme inhibitory activities, offering valuable insights for researchers and drug development professionals.
The substitution pattern of a phenyl ring is a critical determinant of a molecule's pharmacological profile. In the case of bromophenyl derivatives, the seemingly subtle shift of a bromine atom between the ortho (2-), meta (3-), and para (4-) positions can lead to profound differences in their interaction with biological targets. This guide delves into the structure-activity relationships (SAR) of these regioisomers, presenting a collated overview of their bioactivities supported by experimental findings.
Comparative Bioactivity Data
The following table summarizes the observed biological activities of various compounds containing ortho-, meta-, or para-bromophenyl moieties. It is important to note that these activities are often influenced by the overall molecular scaffold.
| Bioactivity Class | Regioisomer | Compound Series/Scaffold | Observed Activity | Quantitative Data (IC₅₀/MIC) | Reference |
| Anticancer | meta- | Quinazoline | Potent inhibition of Aurora A kinase | IC₅₀ = 168.78 µM (for compound 6e) | [1] |
| para- | Benzoxazole | Anticancer effects in breast cancer cell lines | Not specified | [2] | |
| para- | Thiazole-amine derivatives | Active against human breast adenocarcinoma (MCF7) | Not specified | [3] | |
| Antimicrobial | ortho- | 1,2,4-triazole | Moderate antimicrobial and antifungal activity | Not specified | [4] |
| meta- | Chalcone | Inactive against tested bacterial strains | - | [5] | |
| para- | Chalcone | Active against Gram-negative bacteria (E. coli, S. typhimurium) | Inhibition zone: 11-15 mm | [5] | |
| para- | Thiazole-amine derivatives | Promising antibacterial and antifungal activity | MIC = 15.3 - 28.8 µM | [3] | |
| para- | Quinoline-carbohydrazide | Effective against S. aureus | MIC = 38.64 - 49.04 µM | [6] | |
| Enzyme Inhibition | meta- | Quinazoline (Aurora A Kinase) | Potent inhibitory activity | IC₅₀ = 168.78 µM | [1] |
| para- | Quinoline-carbohydrazide (DNA Gyrase) | Moderate to good inhibition | IC₅₀ = 8.45 - 33.64 μM | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
In Vitro Kinase Inhibitory Assay (Aurora A)
A kinase panel assay was conducted for the synthesized compounds at a single dose of 10 µM against the Aurora A kinase enzyme. The inhibitory activity was measured, and for the most potent compound, a full dose-response curve was generated to determine the IC₅₀ value. The assay typically involves incubating the enzyme with the test compound and a substrate (e.g., a peptide) in the presence of ATP. The phosphorylation of the substrate is then quantified, often using a fluorescence- or luminescence-based method, to determine the extent of enzyme inhibition.[1]
Antimicrobial Susceptibility Testing (Disc Diffusion Method)
The antimicrobial activity of the chalcone derivatives was evaluated using the disc diffusion method. Bacterial strains, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Salmonella typhimurium, were cultured on agar plates. Paper discs impregnated with the test compounds (at a specific concentration) were placed on the agar surface. The plates were then incubated, and the diameter of the zone of inhibition around each disc was measured to assess the antibacterial activity.[5]
Minimum Inhibitory Concentration (MIC) Assay
The MIC of the thiazole-amine and quinoline-carbohydrazide derivatives was determined using the two-fold serial dilution method. The compounds were serially diluted in a liquid growth medium in microtiter plates. A standardized inoculum of the test microorganism (e.g., S. aureus, C. albicans) was added to each well. The plates were incubated, and the MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.[3][6]
In Vitro DNA Gyrase Supercoiling Assay
The inhibitory effect of the quinoline-carbohydrazide derivatives on S. aureus DNA gyrase was assessed using a supercoiling assay. The assay measures the ability of the enzyme to introduce negative supercoils into a relaxed plasmid DNA substrate in the presence of ATP. The reaction mixture, containing the enzyme, DNA substrate, ATP, and the test compound at various concentrations, was incubated. The different topological forms of the DNA (supercoiled vs. relaxed) were then separated by agarose gel electrophoresis and visualized to determine the extent of inhibition. IC₅₀ values were calculated from the dose-response curves.[6]
Visualizing Methodologies and Pathways
To better illustrate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Discussion and Conclusion
The collated data, though derived from studies on different molecular scaffolds, allows for several key observations regarding the influence of bromine's position on bioactivity.
In the realm of antimicrobial activity , the para-bromophenyl moiety appears to be particularly favorable, with multiple studies reporting significant efficacy against both Gram-positive and Gram-negative bacteria, as well as fungi. In a direct comparison within a chalcone scaffold, the para-isomer was active while the meta-isomer was not, strongly suggesting the importance of this substitution pattern for antibacterial effects in that chemical series.[5]
For anticancer activity , the picture is more nuanced. A quinazoline derivative bearing a meta-bromophenyl group demonstrated potent inhibition of Aurora A kinase, a key enzyme in cell division.[1] Conversely, compounds with para-bromophenyl groups have also shown anticancer properties in different molecular contexts. This suggests that the optimal position for anticancer efficacy is highly dependent on the specific biological target and the overall structure of the molecule.
Regarding enzyme inhibition , the data is also target-specific. The meta-bromophenyl quinazoline was a potent Aurora A kinase inhibitor, while para-bromophenyl quinoline-carbohydrazides were effective inhibitors of DNA gyrase.[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. medicinescience.org [medicinescience.org]
- 3. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 5. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 6. pubs.acs.org [pubs.acs.org]
Validating the In Vivo Anticancer Potential of 3-(3-Bromophenyl)-1,2-oxazol-5-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the in vivo anticancer activity of the novel compound 3-(3-Bromophenyl)-1,2-oxazol-5-ol. In the absence of direct in vivo data for this specific molecule, this document leverages available preclinical data for structurally related isoxazole derivatives and compares their potential efficacy against established standard-of-care chemotherapeutic agents. The experimental protocols and data presented herein serve as a blueprint for designing and evaluating future in vivo studies.
Comparative Landscape of Anticancer Agents
The therapeutic landscape for cancer is vast, with numerous compounds targeting various cellular mechanisms. Isoxazole derivatives have emerged as a promising class of anticancer agents, often exhibiting mechanisms of action distinct from traditional cytotoxic agents.[1][2][3] This guide focuses on a comparison with taxanes and platinum-based drugs, which are cornerstones of many chemotherapy regimens.[4][5][6][7]
Table 1: In Vivo Performance of Selected Anticancer Agents
| Compound Class | Representative Compound(s) | Cancer Model(s) | Dosing Regimen (Illustrative) | Key Efficacy Endpoint(s) | Potential Mechanism of Action |
| Isoxazole Derivatives | NVP-AUY922, Compound 7 (HSP90 Inhibitors) | Human Lung Cancer (H3122), Breast Cancer (BT-474), Glioblastoma (U-87MG) Xenografts | 50-100 mg/kg, i.p., 3x/week | Significant tumor growth inhibition | HSP90 Inhibition, Induction of Apoptosis[8][9] |
| Taxanes | Paclitaxel, Docetaxel | Breast Cancer, Non-Small Cell Lung Cancer (NSCLC) Xenografts | 10-30 mg/kg, i.v. or i.p., weekly or bi-weekly | Tumor regression, Increased survival | Microtubule stabilization, Mitotic arrest[10] |
| Platinum-based Drugs | Cisplatin, Carboplatin | NSCLC, Breast Cancer Xenografts | 3-6 mg/kg, i.p., weekly | Inhibition of tumor growth | DNA cross-linking, Induction of apoptosis[7][10] |
| Novel Compound | This compound | To be determined (e.g., Breast, Lung, Glioblastoma Xenografts) | To be determined | To be determined | Hypothesized to involve key signaling pathways (e.g., HSP90, PI3K/Akt, MAPK/ERK) |
Unraveling the Mechanisms: Signaling Pathways in Cancer
The anticancer effect of isoxazole derivatives is often attributed to their ability to modulate critical signaling pathways that drive tumor growth, proliferation, and survival.[3] Many of these compounds function as inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein essential for the stability and function of numerous oncoproteins.[8][11][12][13][14][15] Inhibition of HSP90 leads to the degradation of its client proteins, thereby disrupting multiple oncogenic pathways simultaneously.
Two of the most critical pathways influenced by HSP90 and other anticancer agents are the PI3K/Akt and MAPK/ERK pathways. These cascades regulate a multitude of cellular processes, including cell growth, survival, and differentiation.[16][17][18][19][20][21][22][23][24][25]
Caption: The PI3K/Akt signaling cascade.
Caption: The MAPK/ERK signaling cascade.
Experimental Protocols: A Roadmap for In Vivo Validation
A robust and reproducible experimental design is paramount for the successful validation of a novel anticancer compound. The following protocol outlines a standard workflow for assessing the efficacy of this compound in a subcutaneous xenograft model.[26][27][28][29]
Cell Line Selection and Culture
-
Cell Lines: Select human cancer cell lines relevant to the therapeutic target (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Culture Conditions: Maintain cell lines in the recommended culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
Animal Model
-
Species: Athymic nude mice (nu/nu) or SCID mice, 4-6 weeks old.
-
Acclimatization: Allow animals to acclimatize for at least one week before the start of the experiment.
-
Housing: House animals in a pathogen-free environment with ad libitum access to food and water.
Tumor Implantation
-
Cell Preparation: Harvest cancer cells during their logarithmic growth phase. Resuspend cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Injection: Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.
Treatment Protocol
-
Tumor Growth: Monitor tumor growth by caliper measurements.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize animals into treatment and control groups.
-
Drug Administration:
-
Test Compound: Administer this compound at various doses (determined from prior toxicity studies) via an appropriate route (e.g., intraperitoneal, oral gavage).
-
Positive Control: Administer a standard-of-care agent (e.g., Paclitaxel).
-
Vehicle Control: Administer the vehicle used to dissolve the test compound.
-
-
Monitoring: Record tumor volume and body weight 2-3 times per week.
Efficacy Evaluation and Endpoint
-
Tumor Volume Calculation: Use the formula: (Length x Width²) / 2.
-
Endpoint: The study can be terminated when tumors in the control group reach a specific size, or after a predetermined treatment period.
-
Data Collection: At the end of the study, excise tumors and record their final weight. Tissues can be collected for further analysis (e.g., histology, biomarker analysis).
Caption: A typical workflow for an in vivo xenograft study.
Conclusion
While direct in vivo data for this compound is not yet available, the promising anticancer activities of other isoxazole derivatives provide a strong rationale for its further investigation.[1][2][3][8][9] By following rigorous and well-established in vivo protocols, and by comparing its performance against current standards of care, the therapeutic potential of this novel compound can be thoroughly evaluated. The insights gained from such studies will be crucial in determining its future trajectory in the drug development pipeline.
References
- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. espublisher.com [espublisher.com]
- 4. Chemotherapy for breast cancer | Canadian Cancer Society [cancer.ca]
- 5. Chemotherapy for Lung Cancer in the Era of Personalized Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Non-small Cell Lung Cancer Chemotherapy | American Cancer Society [cancer.org]
- 7. Chemotherapy for lung cancer | Canadian Cancer Society [cancer.ca]
- 8. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. meliordiscovery.com [meliordiscovery.com]
- 11. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. An update on the status of HSP90 inhibitors in cancer clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamscience.com [benthamscience.com]
- 16. PI3K/Akt signalling pathway and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 19. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The MAPK pathway across different malignancies: A new perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 23. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]
- 24. encyclopedia.pub [encyclopedia.pub]
- 25. researchgate.net [researchgate.net]
- 26. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vivo mouse xenograft tumor model [bio-protocol.org]
- 29. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
A Comparative Guide to the Synthesis of 3,5-Disubstituted Isoxazoles
The isoxazole ring is a prominent scaffold in medicinal chemistry and drug development, valued for its diverse biological activities. The 3,5-disubstituted isoxazole motif, in particular, is a common feature in a range of pharmacologically active compounds. The efficient and regioselective synthesis of these heterocycles is, therefore, a subject of considerable interest to researchers in organic and medicinal chemistry. This guide provides a comparative overview of three prevalent methods for the synthesis of 3,5-disubstituted isoxazoles, offering insights into their reaction conditions, yields, and experimental protocols.
Comparison of Synthesis Methods
The selection of a synthetic route to 3,5-disubstituted isoxazoles often depends on the availability of starting materials, desired substitution patterns, and reaction conditions. Below is a summary of three widely employed methods with their key quantitative parameters.
| Synthesis Method | Starting Materials | Key Reagents | Reaction Conditions | Reaction Time | Yield |
| 1,3-Dipolar Cycloaddition | Aldehyde, Alkyne | Hydroxylamine, NaOH, N-Chlorosuccinimide | 50°C in Deep Eutectic Solvent (ChCl:urea) | 8 hours | 60-85% |
| Condensation of α,β-Unsaturated Ketones | Chalcone, Hydroxylamine Hydrochloride | Sodium Acetate, Acetic Acid | Reflux in Ethanol | 8-10 hours | 65-82% |
| Cope-Type Hydroamination | 1,3-Dialkyne, Hydroxylamine | - | DMSO, mild conditions | Not specified | 70-95% |
Experimental Protocols
One-Pot 1,3-Dipolar Cycloaddition via in situ Nitrile Oxide Generation[1]
This method provides a convenient one-pot synthesis of 3,5-disubstituted isoxazoles from readily available aldehydes and alkynes in a deep eutectic solvent (DES).
Protocol:
-
To a stirred solution of the corresponding aldehyde (2 mmol) in a 1:2 mixture of choline chloride and urea (1 mL), add hydroxylamine (138 mg, 2 mmol) and sodium hydroxide (80 mg, 2 mmol).
-
Stir the resulting mixture at 50°C for 1 hour.
-
Add N-chlorosuccinimide (400 mg, 3 mmol) to the mixture and continue stirring at 50°C for 3 hours.
-
Add the corresponding alkyne (2 mmol) and stir the reaction mixture for an additional 4 hours at 50°C.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 5 mL).
-
Dry the combined organic phases over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.
Condensation of α,β-Unsaturated Ketones (Chalcones) with Hydroxylamine
This classical approach involves the cyclocondensation of a chalcone with hydroxylamine hydrochloride.
Protocol:
-
In a 50 mL round-bottom flask, dissolve the chalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in ethanol.
-
Add sodium acetate and a catalytic amount of glacial acetic acid to the mixture.
-
Stir the reaction mixture and reflux for 8-10 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry to obtain the crude product.
-
Recrystallize the crude product from aqueous ethanol to yield the pure 3,5-disubstituted isoxazole.
Cope-Type Hydroamination of 1,3-Dialkynes[2][3]
This method offers an efficient route to 3,5-disubstituted isoxazoles through the reaction of 1,3-dialkynes with hydroxylamine in dimethyl sulfoxide (DMSO) under mild conditions.[1][2] The reaction proceeds smoothly to give satisfactory to excellent yields.[1][2]
General Procedure (Inferred from Abstracts):
-
Dissolve the 1,3-dialkyne in DMSO.
-
Add hydroxylamine to the solution.
-
Stir the reaction mixture under mild conditions until the reaction is complete (monitoring by TLC is recommended).
-
The workup procedure would likely involve quenching with water and extraction with an organic solvent, followed by purification.
Synthetic Pathways Visualization
The following diagram illustrates the convergence of different starting materials and key intermediates toward the synthesis of the 3,5-disubstituted isoxazole core using the described methods.
Caption: Synthetic routes to 3,5-disubstituted isoxazoles.
References
Comparative Analysis of 3-(3-Bromophenyl)-1,2-oxazol-5-ol and Reference Inhibitors on Indoleamine 2,3-dioxygenase 1 (IDO1) Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential activity of 3-(3-Bromophenyl)-1,2-oxazol-5-ol against the well-characterized reference inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1): Epacadostat, Navoximod, and Linrodostat. While direct experimental data for the IDO1 inhibitory activity of this compound is not currently available in the public domain, this document serves as a valuable resource by establishing a benchmark for its potential evaluation. The provided data on established inhibitors, detailed experimental protocols, and pathway visualizations will facilitate future research and characterization of novel compounds targeting the immunosuppressive IDO1 enzyme.
Introduction to IDO1: A Key Immuno-Oncology Target
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a critical role in tumor immune evasion. By catalyzing the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine, IDO1 orchestrates an immunosuppressive tumor microenvironment through two primary mechanisms:
-
Tryptophan Depletion: The local depletion of tryptophan starves proliferative immune cells, particularly T lymphocytes, leading to their anergy and apoptosis.
-
Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites actively suppresses effector T cell function and promotes the generation of regulatory T cells (Tregs).
The inhibition of IDO1 is a promising therapeutic strategy to restore anti-tumor immunity and enhance the efficacy of other immunotherapies, such as checkpoint inhibitors.
Comparative Inhibitory Activity
While the inhibitory potency of this compound against IDO1 has yet to be reported, the following table summarizes the reported half-maximal inhibitory concentrations (IC50) for the reference inhibitors Epacadostat, Navoximod, and Linrodostat. These values were determined in various cellular and enzymatic assays and serve as a benchmark for the potency expected from a clinically relevant IDO1 inhibitor.
| Inhibitor | Assay Type | IC50 (nM) | Reference |
| Epacadostat | Human IDO1 Enzymatic Assay | 10 | [1] |
| IFNγ-stimulated Human OCI-AML2 Cells | 3.4 | [1] | |
| Human IDO1-transfected HEK293/MSR cells | 71.8 | [2][3] | |
| Navoximod | Human IDO1 Enzymatic Assay (Ki) | 7 | [4][5] |
| Human IDO1 Cellular Assay (EC50) | 75 | [4][5] | |
| Human T cell-proliferation MLR assay (ED50) | 80 | [4] | |
| Linrodostat | Human IDO1 Enzymatic Assay | 1.7 | [6][7] |
| IDO1-HEK293 Cells | 1.1 | [6] | |
| Human HeLa Cells | 1.7 | [6] |
Experimental Protocols
Accurate and reproducible assessment of IDO1 inhibition is crucial for the development of new therapeutics. Below are detailed methodologies for common in vitro assays used to characterize IDO1 inhibitors.
Cell-Based IDO1 Inhibition Assay (Kynurenine Measurement)
This assay measures the production of kynurenine, the downstream product of IDO1 activity, in a cellular context.
Principle:
Human cancer cell lines that endogenously express IDO1 upon stimulation with interferon-gamma (IFNγ) are treated with test compounds. The amount of kynurenine secreted into the cell culture medium is then quantified as a measure of IDO1 activity.
Detailed Protocol:
-
Cell Seeding: Plate a suitable human cancer cell line (e.g., SKOV-3 or HeLa) in a 96-well plate at a density of 1 x 10^4 to 3 x 10^4 cells/well and allow them to adhere overnight.
-
IDO1 Induction: The following day, induce IDO1 expression by adding IFNγ to the cell culture medium to a final concentration of 100 ng/mL.
-
Compound Treatment: Add serial dilutions of the test compound (e.g., this compound) and reference inhibitors to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Kynurenine Detection: a. Transfer 140 µL of the conditioned medium from each well to a new 96-well plate. b. Add 10 µL of 6.1 N trichloroacetic acid (TCA) to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine. c. Centrifuge the plate to pellet any precipitate. d. Transfer 100 µL of the supernatant to another 96-well plate. e. Add 100 µL of 2% (w/v) p-dimethylaminobenzaldehyde (DMAB) in acetic acid to each well. f. Measure the absorbance at 480 nm using a microplate reader.
-
Data Analysis: Construct a kynurenine standard curve to determine the concentration of kynurenine in each sample. Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Recombinant Human IDO1 (rhIDO1) Enzymatic Assay
This assay directly measures the enzymatic activity of purified rhIDO1.
Principle:
The conversion of L-tryptophan to N-formylkynurenine by rhIDO1 is monitored spectrophotometrically by measuring the increase in absorbance at 321 nm.
Detailed Protocol: [1]
-
Reaction Mixture: Prepare a reaction buffer containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbate, 3.5 µM methylene blue, and 0.2 mg/mL catalase.
-
Compound Addition: Add the test compound or reference inhibitor at various concentrations to the reaction mixture.
-
Enzyme Addition: Add purified rhIDO1 enzyme to a final concentration of 20 nM.
-
Substrate Addition: Initiate the reaction by adding D-Tryptophan (a substrate analog) to a final concentration of 2 mM.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 321 nm over time at room temperature using a spectrophotometer.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curve. Determine the percent inhibition for each compound concentration and calculate the IC50 value.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: The IDO1 signaling pathway in the tumor microenvironment.
Caption: Workflow for cell-based and enzymatic IDO1 inhibition assays.
Conclusion
While the direct inhibitory activity of this compound on IDO1 remains to be experimentally determined, this guide provides a robust framework for its evaluation. The comparative data for the potent reference inhibitors Epacadostat, Navoximod, and Linrodostat establish a clear benchmark for activity. The detailed experimental protocols offer a starting point for researchers to screen and characterize novel compounds targeting the critical IDO1 pathway. Future studies are warranted to elucidate the potential of this compound as a novel immunomodulatory agent for cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of 3-phenyl-1,2,4-oxadiazole derivatives as a new class of SARS-CoV-2 main protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Selective IDO1 Inhibitors with Isoxazolo[5,4-d]pyrimidin-4(5H)-one Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - Methyl 3-(3-bromophenyl)-1,2-oxazole-5-carboxylate (C11H8BrNO3) [pubchemlite.lcsb.uni.lu]
- 6. Frontiers | Targeting Indoleamine 2,3-Dioxygenase in Cancer Models Using the Novel Small Molecule Inhibitor NTRC 3883-0 [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Bridging the Gap: Cross-Validation of In Silico and In Vitro Studies for Isoxazole Compounds
A comparative guide for researchers and drug development professionals on the predictive power of computational models versus real-world experimental results for isoxazole-based compounds.
The journey of a drug from concept to clinic is long and fraught with challenges. In the early stages of drug discovery, a crucial step involves identifying and optimizing lead compounds. Isoxazole, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] To accelerate the discovery process and reduce costs, researchers are increasingly relying on in silico (computer-based) methods to predict the properties and activities of novel compounds before they are synthesized and tested in the laboratory (in vitro). This guide provides a comprehensive comparison of in silico predictions with in vitro experimental data for various isoxazole derivatives, offering valuable insights into the strengths and limitations of computational models in predicting real-world biological activity.
The Synergy of Computational and Experimental Approaches
In silico techniques, such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling, allow for the rapid screening of large virtual libraries of compounds.[1] Molecular docking predicts how a molecule will bind to a specific protein target, providing insights into its potential efficacy.[1][2] ADMET prediction estimates the pharmacokinetic properties of a compound, helping to identify candidates with favorable drug-like characteristics.[1][2]
These computational predictions are then validated through in vitro experiments. These laboratory-based tests, such as enzyme inhibition assays, cytotoxicity studies on cancer cell lines, and antimicrobial susceptibility tests, provide concrete evidence of a compound's biological activity.[3][4][5] The cross-validation of in silico and in vitro results is a critical step in modern drug discovery, enabling a more rational and efficient approach to identifying promising drug candidates.[1]
Comparative Analysis: In Silico Predictions vs. In Vitro Results
The following tables summarize the quantitative data from various studies, comparing the predicted (in silico) and experimentally determined (in vitro) activities of different isoxazole compounds.
Enzyme Inhibition Studies
Target: Cyclooxygenase (COX) Enzymes
Cyclooxygenase enzymes (COX-1 and COX-2) are key targets for anti-inflammatory drugs. The table below compares the in silico binding affinities and in vitro inhibitory concentrations (IC50) of isoxazole derivatives against these enzymes.
| Compound ID | Target | In Silico Binding Energy (kcal/mol) | In Vitro IC50 (nM) | Selectivity Ratio (COX-1/COX-2) | Reference |
| A13 | COX-1 | - | 64 | 4.63 | [3] |
| A13 | COX-2 | - | 13 | 4.63 | [3] |
| C3 | COX-2 | - | Potent Inhibitor | - | [6][7] |
| C5 | COX-2 | - | Potent Inhibitor | - | [6][7] |
| C6 | COX-2 | - | Potent Inhibitor | - | [6][7] |
Target: Carbonic Anhydrase (CA)
Carbonic anhydrase is a metalloenzyme involved in various physiological processes, and its inhibition has therapeutic potential.
| Compound ID | Target | In Silico Binding Energy (ΔGbind kcal/mol) | In Vitro IC50 (µM) | Reference |
| AC2 | CA | -13.53 | 112.3 ± 1.6 | [8][9] |
| AC3 | CA | -12.49 | 228.4 ± 2.3 | [8][9] |
| Standard | CA | - | 18.6 ± 0.5 | [8][9] |
Anticancer Activity
The cytotoxic effects of isoxazole derivatives against various cancer cell lines are often predicted through molecular docking with cancer-related protein targets and then confirmed by in vitro cell viability assays.
Target: Tubulin
| Compound ID | Cancer Cell Line | In Silico Binding Target | In Vitro GI50 (µM) | Reference |
| 2g | HeLa, LAPC-4, 22Rv1, C4-2 | Taxane-Binding Site | Single-digit micromolar | [10] |
| 2h | HeLa, LAPC-4, 22Rv1, C4-2 | Taxane-Binding Site | Single-digit micromolar | [10] |
| 2j | HeLa, LAPC-4, 22Rv1, C4-2 | Taxane-Binding Site | Single-digit micromolar | [10] |
Target: Epidermal Growth Factor Receptor (EGFR)
| Compound ID | Cancer Cell Line | In Silico Target | In Vitro IC50 (µM) | Reference |
| 5d | MCF-7, HepG-2, HCT-116 | EGFR | More potent than Erlotinib | [11] |
| 5e | MCF-7, HepG-2, HCT-116 | EGFR | More potent than Erlotinib | [11] |
| 5f | MCF-7, HepG-2, HCT-116 | EGFR | More potent than Erlotinib | [11] |
Antimicrobial Activity
The potential of isoxazole compounds to combat bacterial and fungal infections is evaluated by docking them with essential microbial enzymes and then testing their minimum inhibitory concentration (MIC) in vitro.
| Compound ID | Microbial Strain | In Silico Target | In Vitro MIC (mg/mL) | Reference |
| A8 | Pseudomonas aeruginosa | Elastase | 2 | [3] |
| A8 | Klebsiella pneumoniae | KPC-2 carbapenemase | 2 | [3] |
| A8 | Candida albicans | - | 2 | [3] |
| 7b | Escherichia coli | - | - | [12] |
| 7b | Pseudomonas aeruginosa | - | - | [12] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of typical experimental protocols used in the assessment of isoxazole compounds.
In Silico Methodologies
Molecular Docking:
-
Protein Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and ligands are removed, and hydrogen atoms are added.[9]
-
Ligand Preparation: The 2D structures of the isoxazole derivatives are drawn and then optimized to their lowest energy conformation using computational chemistry software.[9]
-
Docking Simulation: A docking program (e.g., AutoDock, MOE) is used to predict the binding pose and affinity of the ligand within the active site of the protein.[4][9] The results are often expressed as a binding energy score.
ADMET Prediction:
-
Structure Input: The chemical structure of the isoxazole derivative is submitted to an online server or software (e.g., SwissADME, pkCSM).[1][2][6]
-
Property Calculation: The software calculates various physicochemical properties, such as molecular weight, lipophilicity (logP), and water solubility, as well as pharmacokinetic parameters like gastrointestinal absorption, blood-brain barrier permeability, and potential for cytochrome P450 inhibition.[6][13] The drug-likeness is often evaluated based on rules like Lipinski's Rule of Five.[6]
In Vitro Methodologies
Enzyme Inhibition Assay (e.g., COX Inhibition):
-
Enzyme and Substrate Preparation: Solutions of the purified enzyme (e.g., ovine COX-1) and its substrate are prepared.[14]
-
Incubation: The enzyme is pre-incubated with various concentrations of the isoxazole compound (test inhibitor) or a standard inhibitor.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection: The product of the reaction is quantified using a suitable method (e.g., colorimetric or fluorometric).
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated.[6]
Cell Viability Assay (e.g., MTS Assay):
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isoxazole derivative for a specified period (e.g., 48 or 72 hours).
-
MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well. Viable cells metabolize the MTS into a formazan product.
-
Absorbance Reading: The absorbance of the formazan product is measured using a microplate reader. The absorbance is proportional to the number of viable cells.
-
GI50/IC50 Calculation: The concentration of the compound that causes 50% growth inhibition (GI50) or is cytotoxic to 50% of the cells (IC50) is determined.
Antimicrobial Susceptibility Testing (Microdilution Assay):
-
Inoculum Preparation: A standardized suspension of the target microorganism is prepared.
-
Serial Dilution: The isoxazole compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions for microbial growth.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.[3]
Visualizing the Workflow and Mechanisms
Diagrams are powerful tools for illustrating complex processes. The following visualizations, created using the DOT language, depict a typical drug discovery workflow and a simplified signaling pathway that can be targeted by isoxazole compounds.
Caption: A typical workflow for the discovery of isoxazole-based drug candidates.
Caption: Inhibition of the COX pathway by isoxazole compounds.
Conclusion
The integration of in silico and in vitro methodologies represents a powerful paradigm in modern drug discovery. For isoxazole compounds, computational models have demonstrated significant success in predicting biological activity, thereby guiding the synthesis and testing of the most promising candidates. While in silico methods are invaluable for high-throughput screening and hypothesis generation, in vitro experiments remain the gold standard for validating these predictions and providing definitive evidence of efficacy. The continued refinement of computational algorithms, coupled with robust experimental validation, will undoubtedly accelerate the development of novel isoxazole-based therapeutics for a wide range of diseases. Future research should focus on further improving the correlation between computational predictions and experimental outcomes to enhance the efficiency of the drug discovery pipeline.[7]
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 7. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, in silico molecular docking, and ADMET studies of quinoxaline-isoxazole-piperazine conjugates as EGFR-targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. iasp-pain.org [iasp-pain.org]
- 14. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 3-Phenyl-isoxazol-5-ol Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-phenyl-isoxazol-5-ol scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. Understanding the structure-activity relationships (SAR) of analogs based on this core is crucial for the rational design of potent and selective therapeutic agents. This guide provides a comparative analysis of SAR studies of 3-phenyl-isoxazol-5-ol analogs, focusing on their activity as chitin synthesis inhibitors. We present quantitative data in a structured format, detail the experimental protocols for key assays, and provide visualizations of experimental workflows.
Comparative Analysis of Biological Activity
The biological activity of 3-phenyl-isoxazol-5-ol analogs is significantly influenced by the nature and position of substituents on the phenyl ring. The following sections summarize the quantitative SAR data for a series of analogs evaluated for their inhibitory activity against chitin synthesis.
Inhibition of Chitin Synthesis
A study investigating 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide derivatives revealed key insights into the structural requirements for potent chitin synthesis inhibition. The in vitro activity of these compounds was assessed by measuring the inhibition of chitin synthesis in the cultured integument of the rice stem borer, Chilo suppressalis.
Table 1: SAR of 3-(4-Substituted Phenyl)-isoxazol-5-yl Amide Analogs as Chitin Synthesis Inhibitors
| Compound ID | Substituent (R) | IC50 (µM) |
| 1 | H | 0.13 |
| 2 | F | 0.08 |
| 3 | Cl | 0.07 |
| 4 | Br | 0.09 |
| 5 | I | 0.25 |
| 6 | CH3 | 0.06 |
| 7 | C2H5 | 0.07 |
| 8 | n-C3H7 | 0.08 |
| 9 | i-C3H7 | 0.15 |
| 10 | n-C4H9 | 0.09 |
| 11 | t-C4H9 | >10 |
| 12 | OCH3 | 0.22 |
| 13 | OC2H5 | 0.35 |
| 14 | NO2 | >10 |
| 15 | CF3 | >10 |
SAR Summary:
-
Halogen Substituents: Small halogen atoms like fluorine and chlorine at the para-position of the phenyl ring (compounds 2 and 3 ) resulted in the most potent inhibitory activity. Larger halogens like iodine (compound 5 ) led to a decrease in potency.
-
Alkyl Substituents: Small, linear alkyl groups such as methyl, ethyl, propyl, and butyl (compounds 6 , 7 , 8 , and 10 ) were well-tolerated and maintained high potency. However, a bulky tertiary-butyl group (compound 11 ) resulted in a significant loss of activity, suggesting steric hindrance is detrimental.
-
Electron-Withdrawing and Bulky Groups: Strong electron-withdrawing groups like nitro (NO2, compound 14 ) and trifluoromethyl (CF3, compound 15 ), as well as the bulky t-butyl group, led to a dramatic decrease in inhibitory activity.
-
Alkoxy Substituents: Alkoxy groups (compounds 12 and 13 ) were tolerated but resulted in slightly lower potency compared to the lead compound and analogs with small alkyl or halogen substituents.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following is the experimental protocol for the in vitro chitin synthesis inhibition assay.
In Vitro Chitin Synthesis Inhibition Assay
This assay measures the inhibitory effect of test compounds on the incorporation of a radiolabeled precursor, N-acetyl-D-[U-¹⁴C]glucosamine, into chitin in the cultured integument of Chilo suppressalis.
Materials:
-
Last-instar larvae of Chilo suppressalis
-
Grace's insect medium
-
N-acetyl-D-[U-¹⁴C]glucosamine
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
2% potassium hydroxide (KOH) solution
-
6% trichloroacetic acid (TCA)
-
Scintillation cocktail
Procedure:
-
Integument Preparation: The integument from the last-instar larvae of Chilo suppressalis is carefully dissected and washed with Grace's insect medium.
-
Incubation: The washed integuments are pre-incubated in Grace's medium containing the test compound at various concentrations for 30 minutes.
-
Radiolabeling: N-acetyl-D-[U-¹⁴C]glucosamine is added to the medium, and the integuments are further incubated for 2 hours.
-
Termination and Washing: The incubation is stopped by adding 2% KOH. The integuments are then washed sequentially with 6% TCA and water to remove unincorporated radioactivity.
-
Quantification: The amount of radiolabeled chitin is determined by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits chitin synthesis by 50% (IC50) is calculated from the dose-response curve.
Visualizations
Diagrams are provided to illustrate key experimental workflows and relationships.
Caption: Experimental workflow for the in vitro chitin synthesis inhibition assay.
This guide provides a focused comparison of 3-phenyl-isoxazol-5-ol analogs as chitin synthesis inhibitors. The presented data and protocols offer valuable insights for researchers working on the development of novel insecticides and other therapeutic agents based on this versatile scaffold. Further studies exploring the SAR of this core against other biological targets will undoubtedly expand its therapeutic potential.
Hypothetical Validation of 3-(3-Bromophenyl)-1,2-oxazol-5-ol as a Tubulin Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide outlines a proposed experimental framework for the validation of the novel compound, 3-(3-Bromophenyl)-1,2-oxazol-5-ol, as a tubulin inhibitor. Due to the absence of direct experimental data for this specific compound in publicly available literature, this document serves as a comparative guide, presenting a hypothetical validation pathway. The methodologies and comparative data are based on established tubulin inhibitors and structurally related compounds.
Introduction to Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for essential cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a prime target for the development of anticancer agents. Tubulin inhibitors interfere with microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[1][2][3] These inhibitors are broadly classified into two main categories: microtubule-destabilizing agents (e.g., Vinca alkaloids, Colchicine) and microtubule-stabilizing agents (e.g., Taxanes).
This guide focuses on the hypothetical validation of this compound as a tubulin-destabilizing agent, potentially binding to the colchicine-binding site on β-tubulin. The oxazole and isoxazole scaffolds have been identified in other potent tubulin inhibitors, suggesting the potential of this compound class.
Comparative Performance Data (Hypothetical)
The following tables present a hypothetical comparison of this compound with well-established tubulin inhibitors. The data for the target compound are placeholders, representing desirable performance characteristics for a novel tubulin inhibitor.
Table 1: In Vitro Tubulin Polymerization Inhibition
| Compound | Binding Site | IC50 (µM) for Tubulin Polymerization Inhibition | Reference |
| This compound | Hypothesized: Colchicine | [Hypothetical Value, e.g., 1.5] | N/A |
| Colchicine | Colchicine | 8.1 | [4] |
| Combretastatin A-4 | Colchicine | ~2-3 | |
| Nocodazole | Colchicine | [Varies by assay, typically low µM] | [5] |
| Vinblastine | Vinca | [Varies by assay, typically low µM] |
Table 2: In Vitro Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | MCF-7 (Breast) | [Hypothetical Value, e.g., 25] | N/A |
| This compound | HeLa (Cervical) | [Hypothetical Value, e.g., 30] | N/A |
| This compound | A549 (Lung) | [Hypothetical Value, e.g., 45] | N/A |
| Colchicine | Various | [Highly variable, potent but toxic] | |
| Paclitaxel | Various | [Low nM range] | |
| Vincristine | Various | [Low nM range] |
Proposed Experimental Protocols for Validation
To validate this compound as a tubulin inhibitor, a series of in vitro and cell-based assays are required.
Tubulin Polymerization Assay
This assay directly measures the ability of a compound to inhibit the formation of microtubules from purified tubulin.
Protocol:
-
Reagents and Materials:
-
Purified bovine or porcine brain tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 10% glycerol)
-
Test compound (this compound) dissolved in DMSO
-
Positive controls: Colchicine, Nocodazole
-
Negative control: DMSO vehicle
-
96-well microplates
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm or fluorescence.
-
-
Procedure (Absorbance-based): [6]
-
Pre-warm the microplate reader to 37°C.
-
In a pre-warmed 96-well plate, add 10 µL of the test compound at various concentrations (e.g., 0.1 µM to 100 µM) or control solutions to respective wells.
-
Initiate the polymerization by adding 100 µL of ice-cold tubulin solution (final concentration ~3 mg/mL) to each well.
-
Immediately begin monitoring the change in absorbance at 340 nm every minute for 60 minutes at 37°C.
-
The increase in absorbance corresponds to the extent of tubulin polymerization.
-
-
Data Analysis:
-
Plot absorbance (OD340) versus time to generate polymerization curves.
-
Determine the rate of polymerization and the maximum polymer mass.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%, by plotting the percentage of inhibition against the compound concentration.
-
Competitive Colchicine Binding Assay
This assay determines if the test compound binds to the colchicine binding site on tubulin.
Protocol:
-
Reagents and Materials:
-
Purified tubulin
-
[³H]Colchicine (radiolabeled colchicine)
-
Test compound (this compound)
-
Unlabeled colchicine (for positive control)
-
Binding buffer
-
Glass fiber filters
-
Scintillation counter
-
-
Procedure:
-
Incubate purified tubulin with a constant concentration of [³H]colchicine and varying concentrations of the test compound or unlabeled colchicine.
-
After incubation, filter the mixture through glass fiber filters to separate the tubulin-ligand complexes from the unbound ligand.
-
Wash the filters to remove non-specifically bound radioactivity.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
A decrease in radioactivity on the filter with increasing concentrations of the test compound indicates competitive binding to the colchicine site.
-
Calculate the Ki (inhibition constant) to quantify the binding affinity.
-
Cell Viability Assay (e.g., MTT Assay)
This assay assesses the cytotoxic effect of the compound on cancer cells.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Cell culture medium and supplements
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure: [6]
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the IC50 value, the concentration of the compound that reduces cell viability by 50%.
-
Cell Cycle Analysis
This assay determines the effect of the compound on cell cycle progression.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines
-
Test compound
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the test compound at its IC50 concentration for a set time (e.g., 24 hours).
-
Harvest the cells, fix them in ethanol, and then stain them with PI solution containing RNase A.
-
Analyze the DNA content of the cells using a flow cytometer.
-
-
Data Analysis:
Immunofluorescence Microscopy
This technique visualizes the effect of the compound on the microtubule network within cells.
Protocol:
-
Reagents and Materials:
-
Cancer cell lines grown on coverslips
-
Test compound
-
Primary antibody against α-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Fluorescence microscope
-
-
Procedure:
-
Treat cells with the test compound.
-
Fix, permeabilize, and block the cells.
-
Incubate with the primary anti-tubulin antibody, followed by the fluorescent secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize the microtubule network using a fluorescence microscope.
-
-
Data Analysis:
-
Compare the microtubule morphology in treated cells to untreated cells. Disruption of the normal filamentous microtubule network, disorganized spindles, or depolymerization are expected effects of a tubulin-destabilizing agent.
-
Visualized Experimental Workflow and Signaling Pathway
The following diagrams illustrate the key experimental processes and the expected mechanism of action.
Caption: Experimental workflow for the validation of a novel tubulin inhibitor.
Caption: Proposed mechanism of action for this compound.
Caption: Signaling pathway affected by tubulin inhibition leading to apoptosis.
Conclusion
The validation of this compound as a tubulin inhibitor requires a systematic approach involving both biochemical and cell-based assays. This guide provides a comprehensive, albeit hypothetical, framework for such a validation process. The proposed experiments will ascertain its mechanism of action, potency, and cellular effects, thereby establishing its potential as a novel anticancer agent. The comparative data from established inhibitors serve as a benchmark for evaluating the performance of this and other new chemical entities targeting tubulin.
References
- 1. mdpi.com [mdpi.com]
- 2. Tivantinib induces G2/M arrest and apoptosis by disrupting tubulin polymerization in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. G2/M Cell Cycle Arrest and Tumor Selective Apoptosis of Acute Leukemia Cells by a Promising Benzophenone Thiosemicarbazone Compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Comparative Guide to Molecular Docking of Isoxazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of various isoxazole derivatives in molecular docking studies, supported by experimental data and detailed methodologies. Isoxazole, a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms, serves as a versatile scaffold in medicinal chemistry, with its derivatives showing a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Molecular docking is a pivotal computational technique in structure-based drug design, predicting the preferred orientation of a molecule when bound to a larger target molecule, such as a protein.[1][2] This in silico method is crucial for identifying potential drug candidates by estimating the binding affinity and interaction patterns between a ligand (e.g., an isoxazole derivative) and its biological target.[1][2] This guide synthesizes findings from recent studies to offer a comparative analysis of isoxazole derivatives against various therapeutic targets.
Comparative Docking Performance of Isoxazole Derivatives
The following table summarizes the quantitative data from several molecular docking studies, presenting the binding affinities (docking scores) of different isoxazole derivatives against their respective protein targets. A lower docking score generally indicates a more favorable binding interaction.
| Target Protein (PDB ID) | Isoxazole Derivative(s) | Docking Score (kcal/mol) | Reference Compound | Docking Score (kcal/mol) | Key Findings |
| Cyclooxygenase-2 (COX-2) (4COX) | 5b, 5c, 5d | -8.7, -8.5, -8.4 | Parecoxib | Not Specified | Compounds 5b, 5c, and 5d showed good binding affinity and hydrogen bond interactions with key residues.[3] |
| Cyclooxygenase-2 (COX-2) (4COX-2) | 4f, 4n, 4a | Not Specified | Parecoxib | Not Specified | Compounds 4f, 4n, and 4a were the most effective, correlating with their anti-inflammatory activity.[4] |
| Carbonic Anhydrase (1AZM) | AC2, AC3 | -15.07, -13.95 | Acetazolamide | Not Specified | AC2 exhibited the most promising inhibitory activity, supported by both in vitro and in silico results.[5][6] |
| Heat shock protein 90 (Hsp90) (3OWD) | Compound 5 | Not Specified | Not Specified | Not Specified | Compound 5 demonstrated the highest cytotoxicity against cancer cells and reduced Hsp90 expression.[7] |
| Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) | 10a, 10b, 25a | Not Specified | Not Specified | Not Specified | Compounds 10a, 10b, and 25a showed the highest inhibitory activity against EGFR-TK.[8] |
| Cytochrome P450 (various) | 4-OH and 4-F derivatives | Good docking scores | Erlotinib, Gemcitabine, Ketoconazole | Not Specified | 4-OH and 4-F derivatives showed strong affinity for all six CYP450 proteins studied.[9] |
| COX-1 and COX-2 | Compound A13 | Not Specified | Ketoprofen | Not Specified | A13 was the most potent compound against both COX-1 and COX-2 enzymes.[10][11] |
Experimental Protocols in Molecular Docking
The methodologies employed in the cited studies follow a standardized workflow, crucial for the reproducibility and validity of the results.
General Molecular Docking Workflow:
-
Ligand Preparation: The 3D structures of the isoxazole derivatives are typically drawn using software like ChemDraw and optimized to find the most stable conformation.[6][12] This often involves energy minimization using computational methods.
-
Target Protein Preparation: The three-dimensional structure of the target protein is retrieved from the Protein Data Bank (PDB).[13] The protein structure is then prepared by removing water molecules, co-crystallized ligands, and ions, and adding polar hydrogens.[7]
-
Molecular Docking Simulation: Software such as AutoDock Vina, PyRx, or MOE is used to perform the docking calculations.[3][6] The software samples various conformations, positions, and orientations of the ligand within the active site of the protein.[1]
-
Post-Docking Analysis: The results are analyzed to identify the best-docked poses based on the binding affinity (docking score). Visualization tools like Discovery Studio Visualizer or PyMOL are used to examine the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.
Visualizing the Process: From Workflow to Biological Impact
To better understand the processes involved, the following diagrams illustrate the typical workflow of a comparative molecular docking study and a simplified signaling pathway targeted by isoxazole derivatives.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Inhibition of the COX-2 signaling pathway by isoxazole derivatives.
References
- 1. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. azolifesciences.com [azolifesciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity : Oriental Journal of Chemistry [orientjchem.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. google.com [google.com]
- 13. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 3-(3-Halophenyl)-1,2-oxazol-5-ol Analogs for Drug Discovery
This guide provides a comparative analysis of 3-(3-bromophenyl)-1,2-oxazol-5-ol and its corresponding chloro and fluoro analogs. The isoxazole scaffold is a prominent heterocycle in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2][3] The nature of the halogen substituent on the phenyl ring can significantly influence the compound's physicochemical properties and, consequently, its biological efficacy and pharmacokinetic profile. This document is intended for researchers, scientists, and professionals in drug development seeking to understand the structure-activity relationships within this chemical series.
Physicochemical Properties: A Comparative Overview
The substitution of different halogens (Fluorine, Chlorine, Bromine) at the meta-position of the phenyl ring systematically modifies the physicochemical characteristics of the 3-phenyl-1,2-oxazol-5-ol core. Key properties such as molecular weight, lipophilicity (logP), and acidity (pKa) are altered, which in turn affects solubility, membrane permeability, and target binding affinity. While direct experimental data for these specific oxazol-5-ol derivatives is limited, trends can be inferred from closely related structures and established chemical principles.
Table 1: Comparison of Predicted Physicochemical Properties
| Property | 3-(3-fluorophenyl)-analog | 3-(3-chlorophenyl)-analog | 3-(3-bromophenyl)-analog |
| Molecular Formula | C₉H₆FNO₂ | C₉H₆ClNO₂ | C₉H₆BrNO₂ |
| Molecular Weight ( g/mol ) | 180.15 | 195.60 | 240.05 |
| Predicted XLogP * | ~1.9 | ~2.4 | ~2.6 |
| Predicted pKa ** | ~6.5 | ~6.6 | ~6.6 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
Note: XLogP and pKa values are estimations based on related structures such as 5-(3-halophenyl)isoxazole and 3-(3-halophenyl)isoxazole-5-carboxylic acid and may differ from experimental values for the target compounds.[4][5][6]
Biological Activity Profile
Isoxazole derivatives are known to exhibit a diverse range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] The introduction of halogen atoms, particularly bromine and chlorine, has been shown to enhance the biological activity in various isoxazole-containing compounds.[1][7]
Table 2: Potential Biological Activities and Structure-Activity Relationship (SAR) Insights
| Activity Type | Target/Assay | Fluoro Analog | Chloro Analog | Bromo Analog | SAR Insights |
| Anticancer | Cytotoxicity (e.g., MTT Assay) | Potentially Active | Potentially More Active | Potentially Most Active | Increased lipophilicity (Br > Cl > F) may enhance cell membrane penetration. The electron-withdrawing nature of halogens can influence binding interactions. |
| Antimicrobial | MIC Determination (e.g., Broth Microdilution) | Potentially Active | Potentially More Active | Potentially More Active | Studies on related isoxazoles show that chloro and bromo substituents can enhance antibacterial and antifungal efficacy.[1][7][8] |
| Anti-inflammatory | COX-2 Inhibition | Potentially Active | Potentially Active | Potentially Active | The isoxazole ring is a key feature in COX-2 inhibitors like Valdecoxib. Halogen substitution can modulate selectivity and potency.[1] |
Structure-Activity Relationship (SAR) Analysis
The variation in biological activity among these three analogs can be attributed to the differing properties of the halogen substituents.
-
Electronegativity and Polarity: Fluorine is the most electronegative, creating a strong dipole moment. This can influence interactions with polar residues in a target protein's binding site.
-
Size and Lipophilicity: The atomic radius and lipophilicity increase in the order F < Cl < Br. Increased lipophilicity can improve passage through biological membranes, potentially leading to better cellular activity. However, excessive lipophilicity can also lead to poor aqueous solubility and non-specific binding.
-
Halogen Bonding: Chlorine and bromine are capable of forming halogen bonds, a type of non-covalent interaction with electron-donating atoms (like oxygen or nitrogen) in a binding pocket. This can provide an additional anchoring point, potentially increasing binding affinity and potency.
The interplay of these factors determines the overall activity profile. While the fluoro analog may be optimal for specific polar interactions, the chloro and bromo analogs often show enhanced overall activity due to improved membrane permeability and the potential for halogen bonding.[9]
Caption: Structure-Activity Relationship of Halogenated Phenyl-isoxazol-5-ols.
Experimental Protocols
General Synthesis of 3-(3-Halophenyl)-1,2-oxazol-5-ols
A common route for synthesizing this class of compounds involves the reaction of a substituted 1,3-dicarbonyl compound with hydroxylamine.
Protocol:
-
Preparation of the β-ketoester: A 3-halobenzoylacetonitrile is reacted with an alcohol (e.g., ethanol) under acidic conditions (e.g., H₂SO₄) and heated to reflux to yield the corresponding ethyl 3-(3-halophenyl)-3-oxopropanoate.
-
Cyclization: The resulting β-ketoester (1 equivalent) is dissolved in a suitable solvent such as ethanol.
-
To this solution, hydroxylamine hydrochloride (1.2 equivalents) and a base like sodium acetate (1.5 equivalents) are added.
-
The reaction mixture is heated to reflux for 4-6 hours, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography on silica gel to afford the pure 3-(3-halophenyl)-1,2-oxazol-5-ol.
Biological Evaluation: In Vitro Cytotoxicity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11]
Protocol:
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: The test compounds (fluoro, chloro, and bromo analogs) are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with the medium containing the test compounds, and the plates are incubated for another 48-72 hours.
-
MTT Addition: After the incubation period, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 3-4 hours.[11][12]
-
Formazan Solubilization: The medium is carefully removed, and 100-150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to each well to dissolve the purple formazan crystals.[12]
-
Absorbance Measurement: The plate is gently shaken for 15 minutes to ensure complete dissolution. The absorbance is then measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control cells. The IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Caption: General workflow for synthesis and in vitro evaluation of analogs.
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. ijpca.org [ijpca.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Page loading... [guidechem.com]
- 6. 5-(3-Fluorophenyl)isoxazole | C9H6FNO | CID 2774715 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. irphouse.com [irphouse.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative structure-activity relationship of 2,6-dimethoxy -N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamide for the inhibition of chitin synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating ADME and Toxicity Predictions for Novel Isoxazoles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The isoxazole motif is a cornerstone in medicinal chemistry, present in a wide array of approved drugs. As the quest for novel isoxazole-based therapeutics continues, early and accurate prediction of their Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is paramount to de-risk drug development pipelines and reduce costly late-stage failures. This guide provides a comparative overview of in silico prediction methods versus in vitro experimental validation for novel isoxazole derivatives, offering insights into the strengths and limitations of each approach.
Comparing In Silico Predictions with In Vitro Experimental Data
Computational (in silico) models offer a rapid and cost-effective means to screen large libraries of novel compounds, prioritizing those with the most promising ADME-Tox profiles. However, these predictions must be validated through rigorous in vitro experimentation to ensure their accuracy and relevance. The following table summarizes key ADME-Tox parameters, comparing in silico predictions for a series of novel functionalized isoxazoles with typical outcomes from corresponding in vitro assays.
Table 1: Comparison of In Silico ADME-Tox Predictions and In Vitro Experimental Outcomes for Novel Isoxazoles
| ADME-Tox Parameter | In Silico Prediction Method(s) | Predicted Outcome for Novel Isoxazoles | Corresponding In Vitro Assay | Typical Experimental Results & Interpretation |
| Absorption | ||||
| Oral Bioavailability | Rule-based (e.g., Lipinski's Rule of Five), QSAR models | High to moderate oral bioavailability predicted for most derivatives.[1] | Caco-2 Permeability Assay | High permeability (Papp > 10 x 10⁻⁶ cm/s) suggests good oral absorption. Low permeability with high efflux ratio may indicate P-gp substrate. |
| Distribution | ||||
| Plasma Protein Binding (PPB) | QSAR, Machine Learning Models | Predicted to be highly bound to plasma proteins (>90%). | Equilibrium Dialysis, Ultracentrifugation | High PPB (>95%) can limit free drug concentration and efficacy. Moderate binding may be desirable. |
| Blood-Brain Barrier (BBB) Penetration | Calculated physicochemical properties (LogP, PSA), Machine Learning | Some derivatives predicted to cross the BBB, others not. | PAMPA-BBB Assay | High permeability in the PAMPA-BBB assay indicates potential for CNS activity. |
| Metabolism | ||||
| Cytochrome P450 (CYP) Inhibition | Molecular Docking, Pharmacophore Modeling | Potential inhibition of CYP3A4 and other isoforms predicted for some derivatives.[1] | CYP450 Inhibition Assay (Fluorometric or LC-MS/MS) | Low IC50 values (<1 µM) indicate significant potential for drug-drug interactions. |
| Metabolic Stability | Substrate-based prediction models | Moderate to low clearance predicted, suggesting potential for prolonged half-life.[1] | Liver Microsomal Stability Assay | High intrinsic clearance suggests rapid metabolism and potentially short half-life in vivo. |
| Excretion | ||||
| Total Clearance | Physiologically-based pharmacokinetic (PBPK) models | Low to moderate total clearance values predicted.[1] | In vivo studies required for definitive data | In vitro data from metabolism and transport assays inform PBPK models to predict clearance. |
| Toxicity | ||||
| Hepatotoxicity | Structure-activity relationship (SAR) alerts, Machine Learning | Predicted to be non-toxic for most of the studied compounds.[1] | Cytotoxicity Assay (e.g., HepG2 cells) | Low CC50 values indicate potential for liver cell toxicity. |
| Mutagenicity | Rule-based systems (e.g., DEREK Nexus), Statistical models | Predicted to be non-mutagenic. | Ames Test (Bacterial Reverse Mutation Assay) | A positive result indicates mutagenic potential and is a significant safety concern. |
| Cardiotoxicity (hERG inhibition) | Pharmacophore models, QSAR | Low risk of hERG inhibition predicted. | hERG Patch Clamp Assay | Inhibition of the hERG channel can lead to QT prolongation and is a major cardiac safety liability. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro ADME-Tox data. Below are protocols for key experiments.
Caco-2 Permeability Assay
Purpose: To assess the intestinal permeability of a compound, which is a key indicator of its oral absorption.
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in a transwell plate and cultured for 21-25 days to form a confluent and differentiated monolayer.
-
Assay Procedure:
-
The test compound is added to the apical (A) side of the monolayer, representing the intestinal lumen.
-
Samples are collected from the basolateral (B) side, representing the blood, at various time points.
-
To assess efflux, the compound is added to the basolateral side, and samples are collected from the apical side.
-
-
Analysis: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Data Interpretation: The apparent permeability coefficient (Papp) is calculated. A high Papp value suggests good permeability. The efflux ratio (Papp B-A / Papp A-B) is calculated to determine if the compound is a substrate of efflux transporters like P-glycoprotein.
Liver Microsomal Stability Assay
Purpose: To evaluate the metabolic stability of a compound in the presence of liver enzymes, providing an indication of its hepatic clearance.
Methodology:
-
Incubation: The test compound is incubated with liver microsomes (human or other species) and a cofactor mix (e.g., NADPH) to initiate metabolic reactions.
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped at each time point by adding a quenching solution (e.g., acetonitrile).
-
Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.
-
Data Interpretation: The rate of disappearance of the compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint). Compounds with high clearance are likely to be rapidly metabolized in vivo.
CYP450 Inhibition Assay
Purpose: To determine the potential of a compound to inhibit the activity of major cytochrome P450 enzymes, which is a primary cause of drug-drug interactions.
Methodology:
-
Incubation: The test compound is incubated with human liver microsomes, a specific CYP isoform probe substrate, and cofactors.
-
Inhibition: The assay is performed with a range of concentrations of the test compound.
-
Metabolite Detection: The formation of the specific metabolite of the probe substrate is monitored using fluorometric detection or LC-MS/MS.
-
Analysis: The concentration of the test compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.
-
Data Interpretation: A low IC50 value indicates a high potential for the compound to cause drug-drug interactions by inhibiting that specific CYP isoform.
Cytotoxicity Assay (HepG2 Cells)
Purpose: To assess the potential of a compound to cause direct toxicity to liver cells.
Methodology:
-
Cell Culture: HepG2 cells, a human liver carcinoma cell line, are seeded in microtiter plates.
-
Compound Treatment: The cells are treated with a range of concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or resazurin assay, which measures metabolic activity.
-
Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is determined.
-
Data Interpretation: A low CC50 value suggests a higher potential for hepatotoxicity.
Visualizing Experimental Workflows and Toxicity Pathways
Graphical representations of experimental workflows and biological pathways can greatly enhance understanding.
Caption: A typical workflow for early-stage drug discovery, integrating in silico prediction with in vitro validation.
Caption: A potential pathway for isoxazole-induced hepatotoxicity via metabolic activation.
Conclusion
The validation of in silico ADME-Tox predictions with robust in vitro experimental data is a critical step in the development of novel isoxazole-based drug candidates. While computational tools provide invaluable early insights, experimental verification is essential to confirm these predictions and to fully characterize the safety and pharmacokinetic profile of new chemical entities. By integrating these complementary approaches, researchers can make more informed decisions, leading to the selection of safer and more effective drug candidates for further development.
References
Confirming Small Molecule Binding Modes: A Comparative Guide to Crystallography and Alternative Methods
For researchers, scientists, and drug development professionals, elucidating the precise binding mode of a small molecule, such as 3-(3-Bromophenyl)-1,2-oxazol-5-ol, is a critical step in structure-based drug design. This guide provides a comparative overview of X-ray crystallography against other common techniques for determining ligand binding orientation, supported by illustrative data and detailed experimental protocols.
X-ray crystallography is widely considered the "gold standard" for providing high-resolution structural data of protein-ligand complexes, offering unambiguous insights into atomic-level interactions.[1][2] However, the success of this technique is not always guaranteed, and other methods can provide valuable, complementary information.[3] This guide will explore the strengths and weaknesses of various approaches, enabling researchers to make informed decisions for their specific research needs.
Comparative Analysis of Binding Mode Determination Techniques
The choice of method to determine the binding mode of a small molecule depends on various factors, including the nature of the protein target, the properties of the ligand, and the desired level of detail. While X-ray crystallography provides a static, high-resolution picture, other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational docking offer dynamic and predictive insights, respectively.
| Technique | Resolution | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Atomic (typically 1.5-3.5 Å) | 3D structure of the protein-ligand complex, precise bond angles and distances, solvent interactions. | Unambiguous determination of binding mode.[2] | Requires well-diffracting crystals, which can be challenging to obtain; potential for crystallization artifacts.[3] |
| NMR Spectroscopy | Atomic to residue-level | Information on ligand binding, conformational changes in solution, and kinetics of binding.[3] | Does not require crystallization; provides information on dynamics. | Generally limited to smaller proteins; can be complex to interpret. |
| Computational Docking | Predictive | Predicted binding pose and affinity of the ligand within the protein's binding site. | Fast and cost-effective; can screen large libraries of compounds. | Accuracy is dependent on the scoring function and algorithm; requires experimental validation. |
| Surface Plasmon Resonance (SPR) | N/A | Real-time kinetics of binding (association and dissociation rates) and binding affinity.[4] | High sensitivity; label-free. | Does not directly provide structural information on the binding mode. |
| Isothermal Titration Calorimetry (ITC) | N/A | Thermodynamic parameters of binding (enthalpy, entropy, and stoichiometry).[5] | Provides a complete thermodynamic profile of the interaction. | Does not provide structural information. |
Experimental Protocol: X-ray Crystallography of a Protein-Ligand Complex
The following protocol outlines the key steps involved in determining the crystal structure of a protein in complex with a small molecule inhibitor like this compound.
1. Protein Expression and Purification:
-
Clone, express, and purify the target protein to >95% homogeneity.
-
Concentrate the purified protein to a suitable concentration for crystallization (typically 5-10 mg/mL).
2. Crystallization:
-
Screen for initial crystallization conditions using commercially available or in-house developed screens. The hanging drop or sitting drop vapor diffusion method is commonly used.[6]
-
Optimize lead conditions by varying precipitant concentration, pH, temperature, and protein concentration to obtain diffraction-quality crystals.
3. Ligand Soaking or Co-crystallization:
-
Soaking: Transfer pre-grown protein crystals into a solution containing a high concentration of the ligand (e.g., 1-10 mM this compound) and incubate for a defined period.
-
Co-crystallization: Add the ligand to the protein solution before setting up crystallization trials.
4. X-ray Diffraction Data Collection:
-
Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during data collection at cryogenic temperatures (typically 100 K).[7]
-
Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam, typically at a synchrotron source.[8]
-
Collect a complete dataset by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.[8]
5. Structure Determination and Refinement:
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the phase problem using molecular replacement if a homologous structure is available, or experimental phasing methods.[8]
-
Build an initial model of the protein-ligand complex into the electron density map.
-
Refine the model against the experimental data to improve its geometry and fit to the electron density. This process involves iterative cycles of manual model building and computational refinement.[2]
6. Structure Validation:
-
Assess the quality of the final model using various validation tools to check for geometric correctness and agreement with the experimental data.
Signaling Pathway and Logical Relationship Diagrams
Understanding the broader context of a small molecule's mechanism of action often involves mapping its effect on signaling pathways. While the specific pathway for this compound is not defined without a known target, the following diagram illustrates a generic kinase signaling pathway that could be inhibited by a small molecule.
The logical relationship between different experimental and computational approaches to confirm a binding mode can also be visualized.
References
- 1. Methods of probing the interactions between small molecules and disordered proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. phys.libretexts.org [phys.libretexts.org]
- 7. Frontiers | Perspective: Structure determination of protein-ligand complexes at room temperature using X-ray diffraction approaches [frontiersin.org]
- 8. frontierspartnerships.org [frontierspartnerships.org]
Safety Operating Guide
Navigating the Disposal of 3-(3-Bromophenyl)-1,2-oxazol-5-ol: A Guide for Laboratory Professionals
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling novel or specialized compounds like 3-(3-Bromophenyl)-1,2-oxazol-5-ol, clear and accessible disposal procedures are essential. This guide provides a comprehensive overview of the recommended disposal protocols for this compound, emphasizing immediate safety measures and logistical planning in alignment with regulatory standards.
Hazard Profile and Safety Recommendations
Quantitative Data Summary
Due to the absence of specific quantitative data for this compound, the following table provides a general framework for the types of information that would be pertinent for its disposal, based on common laboratory chemical waste guidelines.
| Data Point | Guideline | Source |
| pH Range for Neutralization | 6.0 - 9.0 before drain disposal (if permitted) | General Laboratory Practice |
| Container Fill Capacity | Do not exceed 90% of container volume | [5] |
| Satellite Accumulation Time Limit | Up to 1 year for partially filled containers | [6] |
| Full Container Removal | Within 3 days of becoming full | [6] |
| OSHA Training Requirement | 40 hours initial for regular site visits | [7] |
Experimental Protocol: Waste Characterization
Before disposal, it is crucial to characterize the waste stream containing this compound. This involves identifying all constituents of the waste mixture.
Methodology:
-
Inventory all components: List all chemicals, solvents, and reagents present in the waste container.
-
Estimate concentrations: Quantify the approximate percentage of each component.
-
Consult Safety Data Sheets: Review the SDS for each component to identify specific hazards (e.g., ignitability, corrosivity, reactivity, toxicity).
-
Determine hazardous characteristics: Based on the components, classify the waste according to EPA's hazardous waste characteristics.[8]
Step-by-Step Disposal Procedure
The disposal of this compound must comply with federal and local regulations.[9][10] The following procedure outlines the necessary steps for its safe disposal as a hazardous chemical waste.
-
Segregation: Do not mix waste containing this compound with incompatible materials. Specifically, keep it separate from strong oxidizing and reducing agents.[6][11]
-
Container Selection: Use a chemically resistant container with a secure, tight-fitting lid. Plastic containers are often preferred over glass to minimize the risk of breakage.[9]
-
Labeling: Affix a hazardous waste tag to the container. The label must include:
-
The full chemical name: "this compound" and all other constituents in the container. Abbreviations and chemical formulas are not permitted.[9]
-
The words "Hazardous Waste".[9]
-
The date of waste generation.[9]
-
The physical hazards of the waste (e.g., irritant).
-
The name and contact information of the principal investigator.[9]
-
-
Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel.[5][6]
-
Disposal Request: Once the container is full or ready for disposal, submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office.
-
Professional Disposal: The ultimate disposal of the waste must be conducted by a licensed hazardous waste disposal company.[8][12] Never dispose of this chemical down the drain or in the regular trash.[9][11]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult with your institution's EHS department for specific guidance and requirements.
References
- 1. fishersci.ie [fishersci.ie]
- 2. angenechemical.com [angenechemical.com]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. cleanmanagement.com [cleanmanagement.com]
- 8. Laboratory Chemical Disposal - Environmental Marketing Services [emsllcusa.com]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. fishersci.ca [fishersci.ca]
- 12. epa.gov [epa.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
